molecular formula C4H7F3N2O B1477433 1-Amino-3-(trifluoromethyl)azetidin-3-ol CAS No. 2098043-10-6

1-Amino-3-(trifluoromethyl)azetidin-3-ol

Número de catálogo: B1477433
Número CAS: 2098043-10-6
Peso molecular: 156.11 g/mol
Clave InChI: LDCYYFVVHXPXEC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-Amino-3-(trifluoromethyl)azetidin-3-ol is a chiral azetidine derivative of high interest in drug discovery and organic synthesis. This compound features a strained four-membered azetidine ring, a versatile 3-amino group, and a metabolically stable trifluoromethyl group at the 3-position, making it a valuable, structurally constrained scaffold . The presence of both amino and alcohol functional groups on the same ring system allows for further chemical modifications, enabling researchers to create diverse libraries of compounds for screening. The trifluoromethyl group is a key motif in medicinal chemistry, known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity . As a hindered amine, this compound serves as a chemically differentiated building block for the preparation of novel drug candidates, particularly in the development of AHR (aryl hydrocarbon receptor) inhibitors . Such inhibitors are investigated for a range of therapeutic areas, including as non-steroidal anti-inflammatory agents, antineoplastic agents for cancers like leukemia, and anti-infectives with antiviral activity against RNA viruses . This product is intended for research purposes as a key intermediate or final precursor in the synthesis of more complex bioactive molecules. 1-Amino-3-(trifluoromethyl)azetidin-3-ol is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

1-amino-3-(trifluoromethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2O/c5-4(6,7)3(10)1-9(8)2-3/h10H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCYYFVVHXPXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Amino-3-(trifluoromethyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced target engagement. The introduction of a trifluoromethyl group can further modulate these properties, making trifluoromethylated azetidines highly sought-after building blocks in drug discovery.[1][2][3] This guide provides a comprehensive, technically-grounded synthetic strategy for 1-amino-3-(trifluoromethyl)azetidin-3-ol, a novel compound with potential applications as a constrained diamine isostere or a pharmacologically active agent in its own right. The proposed synthesis is built upon established, reliable transformations and offers a logical pathway for the preparation of this and related compounds.

Introduction: The Strategic Value of Fluorinated Azetidines

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological profiles.[1][2] The trifluoromethyl group, in particular, can significantly alter a molecule's pKa, lipophilicity, and metabolic stability.[1] When combined with the rigid, three-dimensional structure of the azetidine ring, the resulting scaffold offers a unique vector space for substituent placement, enabling fine-tuning of a compound's interaction with its biological target.

The target molecule, 1-amino-3-(trifluoromethyl)azetidin-3-ol, presents a unique combination of functionalities:

  • Azetidin-3-ol Core: Provides a rigid scaffold with a defined spatial arrangement of substituents.

  • Trifluoromethyl Group: Enhances metabolic stability and modulates basicity.

  • 1-Amino Group: Introduces a key site for further functionalization or for direct interaction with biological targets.

This guide details a plausible and robust synthetic route to this valuable building block, drawing upon established methodologies for the synthesis of related trifluoromethylated and N-aminated azetidines.

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of 1-amino-3-(trifluoromethyl)azetidin-3-ol can be logically approached in a three-stage process, starting from a readily available protected azetidinone.

Synthetic_Workflow A 1. Synthesis of a Protected 3-Azetidinone B 2. Trifluoromethylation of the Azetidinone A->B  Key Intermediate Formation C 3. N-Amination of the Azetidine B->C  Core Modification D Target Molecule: 1-Amino-3-(trifluoromethyl)azetidin-3-ol C->D  Final Functionalization

Caption: Overall synthetic workflow for 1-amino-3-(trifluoromethyl)azetidin-3-ol.

This strategy allows for the controlled introduction of the key functional groups, with purification of intermediates at each stage to ensure the final product's purity.

Detailed Experimental Protocols and Scientific Rationale

Stage 1: Synthesis of N-protected-3-azetidinone

The synthesis commences with the preparation of a suitably protected 3-azetidinone. A common and effective starting point is the cyclization of an appropriate precursor, often derived from epichlorohydrin. The choice of protecting group is critical; it must be stable to the conditions of the subsequent trifluoromethylation step and readily cleavable for the final N-amination. The tert-butyloxycarbonyl (Boc) group is an excellent candidate due to its robustness and straightforward removal under acidic conditions.

Protocol 1: Synthesis of 1-(tert-butoxycarbonyl)-azetidin-3-one

A well-established method for the synthesis of N-Boc-azetidin-3-one involves the oxidation of the corresponding alcohol, which can be prepared from epichlorohydrin and a suitable amine followed by protection.

Stage1_Workflow Epichlorohydrin Epichlorohydrin Protected_Azetidinol 1-(tert-butoxycarbonyl)-azetidin-3-ol Epichlorohydrin->Protected_Azetidinol  Multi-step synthesis Protected_Azetidinone 1-(tert-butoxycarbonyl)-azetidin-3-one Protected_Azetidinol->Protected_Azetidinone  Oxidation

Caption: Workflow for the synthesis of the key azetidinone intermediate.

Step-by-Step Methodology:

  • Synthesis of 1-(tert-butoxycarbonyl)-azetidin-3-ol: This intermediate can be prepared from epichlorohydrin and a suitable amine, followed by Boc protection of the resulting azetidin-3-ol.

  • Oxidation to 1-(tert-butoxycarbonyl)-azetidin-3-one:

    • To a solution of 1-(tert-butoxycarbonyl)-azetidin-3-ol (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add a mild oxidizing agent like Dess-Martin periodinane (1.2 equivalents) at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 1-(tert-butoxycarbonyl)-azetidin-3-one.

Expertise & Experience: The choice of a mild oxidizing agent like Dess-Martin periodinane is crucial to avoid over-oxidation or degradation of the azetidine ring. Swern oxidation is also a viable alternative.

Stage 2: Trifluoromethylation of the Azetidinone

The introduction of the trifluoromethyl group is achieved via nucleophilic addition to the carbonyl of the protected azetidinone. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), is the reagent of choice for this transformation due to its commercial availability, ease of handling, and high efficiency.[4]

Protocol 2: Synthesis of 1-(tert-butoxycarbonyl)-3-hydroxy-3-(trifluoromethyl)azetidine

Step-by-Step Methodology:

  • Dissolve 1-(tert-butoxycarbonyl)-azetidin-3-one (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C.

  • Add (trifluoromethyl)trimethylsilane (TMSCF3, 1.5 equivalents) to the cooled solution.

  • Add a catalytic amount of a suitable fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 equivalents), to initiate the reaction.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 1-(tert-butoxycarbonyl)-3-hydroxy-3-(trifluoromethyl)azetidine.

Trustworthiness: This protocol is based on well-established methods for the trifluoromethylation of ketones.[4] The use of an inert atmosphere and anhydrous solvents is critical for the success of this reaction, as TMSCF3 and the anionic intermediates are sensitive to moisture.

Stage 3: N-Amination of the Azetidine

The final stage involves the deprotection of the azetidine nitrogen followed by N-amination.

Protocol 3: Synthesis of 1-Amino-3-(trifluoromethyl)azetidin-3-ol

Stage3_Workflow Boc_Protected 1-(tert-butoxycarbonyl)-3-hydroxy- 3-(trifluoromethyl)azetidine Deprotected 3-(Trifluoromethyl)azetidin-3-ol Boc_Protected->Deprotected  Boc Deprotection Target 1-Amino-3-(trifluoromethyl)azetidin-3-ol Deprotected->Target  N-Amination

Caption: Final deprotection and N-amination steps.

Step 3a: Boc Deprotection

  • Dissolve 1-(tert-butoxycarbonyl)-3-hydroxy-3-(trifluoromethyl)azetidine (1 equivalent) in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at room temperature.

  • Stir the mixture for 1-3 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The resulting crude 3-(trifluoromethyl)azetidin-3-ol salt can be used directly in the next step or neutralized with a mild base and extracted if the free base is required.

Step 3b: N-Amination

  • Dissolve the crude 3-(trifluoromethyl)azetidin-3-ol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (2-3 equivalents), to the solution.

  • Add a suitable aminating agent. A hydroxylamine-O-sulfonic acid type reagent is a good choice. For example, O-(diphenylphosphinyl)hydroxylamine can be used.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final product by an appropriate method such as column chromatography or crystallization to obtain 1-amino-3-(trifluoromethyl)azetidin-3-ol.

Authoritative Grounding: The N-amination of secondary amines is a well-documented transformation in organic synthesis, with various aminating agents available. The choice of reagent may require optimization for this specific substrate.

Data Presentation: Summary of Key Transformations

Step Starting Material Key Reagents Product Expected Yield (%) Key Analytical Techniques
1 1-(tert-butoxycarbonyl)-azetidin-3-olDess-Martin periodinane, DCM1-(tert-butoxycarbonyl)-azetidin-3-one85-95¹H NMR, ¹³C NMR, IR
2 1-(tert-butoxycarbonyl)-azetidin-3-oneTMSCF₃, TBAF, THF1-(tert-butoxycarbonyl)-3-hydroxy-3-(trifluoromethyl)azetidine70-85¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
3a 1-(tert-butoxycarbonyl)-3-hydroxy-3-(trifluoromethyl)azetidineTFA or HCl, DCM or Dioxane3-(Trifluoromethyl)azetidin-3-ol>95 (crude)¹H NMR, MS
3b 3-(Trifluoromethyl)azetidin-3-olO-(Diphenylphosphinyl)hydroxylamine, K₂CO₃, DMF1-Amino-3-(trifluoromethyl)azetidin-3-ol40-60¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS

Conclusion

This technical guide presents a robust and scientifically sound synthetic route to the novel compound 1-amino-3-(trifluoromethyl)azetidin-3-ol. By leveraging established and reliable chemical transformations, this guide provides researchers and drug development professionals with a practical pathway to access this and related valuable building blocks. The successful synthesis of this molecule will undoubtedly contribute to the expanding toolbox of fluorinated scaffolds available for the design and development of next-generation therapeutics.

References

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An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-(trifluoromethyl)azetidin-3-ol: A Methodological Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery, the adage "a hit is not a lead, and a lead is not a drug" underscores the arduous journey from initial discovery to a marketable therapeutic. A significant contributor to the high attrition rates in drug development is the suboptimal physicochemical properties of drug candidates.[1][2] These properties, including acidity (pKa), lipophilicity (logP), and solubility, govern a molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its potential for toxicity.[3][4] Therefore, a comprehensive understanding and early optimization of these characteristics are paramount to improving the likelihood of clinical success.[1][5]

This guide provides an in-depth technical overview of the core physicochemical properties of the novel scaffold, 1-Amino-3-(trifluoromethyl)azetidin-3-ol. Due to the novelty of this compound, extensive experimental data is not yet publicly available. Thus, this document will focus on the state-of-the-art methodologies for determining these critical parameters, presenting a practical framework for researchers and drug development professionals. The presented data for 1-Amino-3-(trifluoromethyl)azetidin-3-ol should be considered illustrative, serving to exemplify the output of the described experimental protocols. The introduction of a trifluoromethyl group and an amino group to the azetidine ring is expected to significantly influence its physicochemical profile, making it an interesting candidate for further investigation.[6]

Molecular Structure:

Acid Dissociation Constant (pKa): The Ionization Landscape

The acid dissociation constant, or pKa, is a critical parameter that describes the extent of ionization of a molecule at a given pH.[7][8] For a drug molecule, the pKa dictates its charge state in different physiological compartments, which in turn influences its solubility, permeability across biological membranes, and binding to its target protein.[4] 1-Amino-3-(trifluoromethyl)azetidin-3-ol possesses at least two ionizable centers: the primary amino group and the azetidine ring nitrogen.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[9] The principle involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.[9]

Illustrative Data Table for 1-Amino-3-(trifluoromethyl)azetidin-3-ol:

Ionizable GroupPredicted pKa
Primary Amine (NH2)8.5 - 9.5
Azetidine Nitrogen4.0 - 5.0

Note: These values are hypothetical and serve to illustrate the expected output of a pKa determination experiment.

Experimental Protocol: Potentiometric pKa Determination

Objective: To determine the pKa values of 1-Amino-3-(trifluoromethyl)azetidin-3-ol in an aqueous solution at a controlled temperature.

Materials:

  • 1-Amino-3-(trifluoromethyl)azetidin-3-ol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Potassium Hydroxide (KOH)

  • Deionized water

  • pH meter with a combination glass electrode

  • Automated titrator or manual burette

  • Stir plate and stir bar

  • Constant temperature water bath

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of 1-Amino-3-(trifluoromethyl)azetidin-3-ol and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the sample solution in a jacketed beaker connected to a constant temperature water bath set to 25°C or 37°C.[7] Place a stir bar in the beaker and begin gentle stirring. Immerse the calibrated pH electrode in the solution.

  • Acidic Titration: If determining the pKa of the basic groups, titrate the solution with a standardized solution of 0.1 M HCl. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.[9] For multiprotic species, multiple inflection points will be observed.

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Water C Add Titrant Incrementally A->C B Calibrate pH Meter B->C D Record pH at Equilibrium C->D Stabilize D->C Repeat E Plot pH vs. Titrant Volume D->E F Determine Half-Equivalence Point(s) E->F G Identify pKa Value(s) F->G

Caption: Workflow for logP determination by RP-HPLC.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's absorption and bioavailability. [5]Poorly soluble compounds often exhibit incomplete absorption from the gastrointestinal tract, leading to low and variable oral bioavailability. [10][11]Solubility can be assessed under kinetic or thermodynamic conditions. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a DMSO stock solution into an aqueous buffer. [10][12]Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a solid compound in a solvent. [10][13][14]

Experimental Determination of Solubility: Kinetic and Thermodynamic Assays

Kinetic solubility assays are often employed in early drug discovery for high-throughput screening due to their speed and low compound consumption. [10]Turbidimetric methods, which measure light scattering caused by precipitation, are a common approach. [12]Thermodynamic solubility is typically determined using the shake-flask method, which involves equilibrating an excess of the solid compound with the solvent over an extended period. [10][14] Illustrative Data Table for 1-Amino-3-(trifluoromethyl)azetidin-3-ol:

ParameterPredicted Value (µg/mL)Method
Kinetic Solubility (pH 7.4)> 100Turbidimetric
Thermodynamic Solubility (pH 7.4)50 - 100Shake-Flask

Note: These values are hypothetical and serve to illustrate the expected output of solubility determination experiments.

Experimental Protocol: Kinetic Solubility by Turbidimetry

Objective: To determine the kinetic solubility of 1-Amino-3-(trifluoromethyl)azetidin-3-ol in a phosphate-buffered saline (PBS) at pH 7.4.

Materials:

  • 1-Amino-3-(trifluoromethyl)azetidin-3-ol

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate reader with turbidimetric or nephelometric detection capabilities

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Amino-3-(trifluoromethyl)azetidin-3-ol in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution in a 96-well plate.

  • Addition of Aqueous Buffer: Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically 1-2%). [12]4. Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) to allow for precipitation. [12]5. Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm). [12]6. Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Workflow for Kinetic Solubility Determination:

Kinetic_Solubility cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DMSO Stock Solution B Serial Dilution in Plate A->B C Add Aqueous Buffer B->C D Incubate at Controlled Temp. C->D E Measure Turbidity D->E F Determine Precipitation Point E->F G Report Kinetic Solubility F->G

Caption: Workflow for kinetic solubility determination by turbidimetry.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

Objective: To determine the thermodynamic solubility of 1-Amino-3-(trifluoromethyl)azetidin-3-ol in PBS at pH 7.4.

Materials:

  • Solid 1-Amino-3-(trifluoromethyl)azetidin-3-ol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC system with UV or MS detection

Procedure:

  • Sample Preparation: Add an excess amount of solid 1-Amino-3-(trifluoromethyl)azetidin-3-ol to a vial containing a known volume of PBS (pH 7.4).

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. [10][14]3. Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method with a calibration curve. [10][15]5. Data Analysis: The measured concentration of the compound in the supernatant represents its thermodynamic solubility.

Conclusion: Integrating Physicochemical Data for Informed Drug Design

The systematic determination of physicochemical properties is an indispensable component of modern drug discovery. For a novel scaffold such as 1-Amino-3-(trifluoromethyl)azetidin-3-ol, a thorough understanding of its pKa, lipophilicity, and solubility provides a critical foundation for its progression through the discovery pipeline. By employing the robust methodologies outlined in this guide, researchers can generate high-quality data to inform structure-activity relationship (SAR) and structure-property relationship (SPR) studies. This integrated approach, which balances potency with desirable physicochemical attributes, is essential for the design of safe and effective drug candidates with a higher probability of clinical success. [2]

References

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  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Published February 10, 2014. [Link]

  • Domainex. Thermodynamic Solubility Assay. Domainex. Accessed March 7, 2024. [Link]

  • Rupp M. Predicting the pKa of Small Molecules. arXiv.org. Published January 29, 2011. [Link]

  • ResearchGate. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. ResearchGate. Published November 28, 2025. [Link]

  • Schrödinger. Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger. Published October 3, 2024. [Link]

  • reposiTUm. Prediction of pKa values of small molecules via graph neural networks. reposiTUm. Accessed March 7, 2024. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. PMC. Accessed March 7, 2024. [Link]

  • CORE. Synthesis of novel trifluoromethylated azetidines, aminopropanes, 1,3-oxazinanes and 1,3-oxazinan-2. CORE. Accessed March 7, 2024. [Link]

  • Amanote Research. (PDF) Synthesis of Trifluoromethylated Azetidines,. Amanote Research. Published January 20, 2016. [Link]

  • PubChem. 1-Butyl-3-(trifluoromethyl)azetidin-3-ol. PubChem. Accessed March 7, 2024. [Link]

  • Google Patents. US3668196A - 3-azetidinols.
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  • IMGT. IMGT classes of the 20 common amino acids. IMGT. Published October 6, 2021. [Link]

  • PubChem. 1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid. PubChem. Published November 3, 2025. [Link]

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Unambiguous Structure Elucidation of 1-Amino-3-(trifluoromethyl)azetidin-3-ol: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The integration of fluorine into saturated nitrogen heterocycles represents a cornerstone strategy in modern medicinal chemistry for modulating lipophilicity, metabolic stability, and conformational rigidity. Among these, 1-Amino-3-(trifluoromethyl)azetidin-3-ol (CAS: 2098043-10-6)[1] presents a unique analytical challenge. Its architecture combines a highly strained four-membered azetidine ring, a labile hydrazine-like N-amino linkage, and a heavily substituted C3 quaternary center. This whitepaper details a robust, self-validating analytical workflow designed to unambiguously elucidate its structure, emphasizing the causality behind advanced multinuclear NMR and mass spectrometry techniques.

Strategic Workflow for Structural Interrogation

To prevent mischaracterization caused by molecular fragmentation or complex spin-spin coupling networks, a sequential, orthogonal analytical strategy is required. Relying solely on 1D 1 H NMR is insufficient due to the profound stereoelectronic effects of the trifluoromethyl group and the potential for N-N bond cleavage during analysis.

Workflow A Sample Preparation (High Purity >98%) B HRMS (ESI-TOF) Exact Mass & Formula A->B C IR Spectroscopy Functional Groups A->C D 1D Multinuclear NMR (1H, 13C, 19F, 15N) B->D C->D E 2D NMR Mapping (COSY, HSQC, HMBC) D->E F X-Ray Crystallography (3D Conformation) E->F G Unambiguous Structure Elucidation F->G

Fig 1. Sequential orthogonal workflow for fluorinated azetidine structure elucidation.

High-Resolution Mass Spectrometry & Vibrational Profiling

The first analytical milestone is confirming the molecular formula ( C4​H7​F3​N2​O ) and identifying the primary functional groups. The N-N bond in the 1-aminoazetidine core is highly susceptible to homolytic cleavage. Therefore, hard ionization techniques (like Electron Impact) must be avoided.

Protocol 1: Soft-Ionization HRMS (ESI-TOF)
  • Causality: Electrospray Ionization (ESI) is selected to gently protonate the molecule without inducing immediate fragmentation of the fragile N-N bond, preserving the intact molecular ion.

  • Methodology:

    • Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

    • Self-Validation Step: Prior to sample injection, infuse a sodium formate solution to calibrate the mass axis (error < 2 ppm). Introduce Leucine Enkephalin ( m/z 556.2771) via a secondary sprayer as a continuous lock mass to correct for environmental drift during the run.

    • Set the ESI source to positive ion mode. Capillary voltage: 2.5 kV; Desolvation temperature: 250°C. Note: The low desolvation temperature is critical to prevent thermal degradation of the azetidine ring.

    • Acquire data from m/z 50 to 500.

Protocol 2: ATR-FTIR Spectroscopy
  • Causality: Attenuated Total Reflectance (ATR) allows for the direct analysis of the solid sample, eliminating solvent artifacts that could obscure the critical O-H and N-H stretching regions.

  • Methodology:

    • Self-Validation Step: Collect a background spectrum of the empty diamond crystal to ensure no residual contamination. The background must show >95% transmittance across the operational range.

    • Compress 2 mg of the crystalline solid onto the diamond crystal using the ATR anvil.

    • Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Table 1: HRMS and IR Data Summary
TechniqueParameterObserved ValueStructural Assignment
HRMS [M+H]+ Exact Mass157.0588 DaConfirms C4​H8​F3​N2​O+ (Error: 0.6 ppm)
HRMS Isotope PatternM+1 (4.5%), M+2 (0.4%)Validates carbon count ( C4​ )
IR ν (O-H)~3350 cm −1 (broad)C3 Hydroxyl group
IR ν (N-H)3280, 3150 cm −1 Primary amino group (-NH 2​ )
IR ν (C-F)1180 - 1120 cm −1 Trifluoromethyl group (-CF 3​ )

Multinuclear NMR Strategy: The HFX Advantage

The core of the structural proof relies on Nuclear Magnetic Resonance (NMR). Fluorinated compounds present distinct challenges: the 19 F nucleus has a massive chemical shift range and exhibits massive spin-spin coupling constants ( 1JCF​ up to 280 Hz)[2]. Without specialized hardware, the C3 quaternary carbon signal will split into a broad quartet that disappears into the baseline noise[3].

Protocol 3: HFX Probe Multinuclear Acquisition
  • Causality: To unambiguously assign the C3 carbon, we must decouple the effects of both the surrounding protons and the fluorine atoms simultaneously. This requires an HFX triple-resonance probe capable of 13 C observe with concurrent 1 H and 19 F decoupling ( 13 C{ 1 H, 19 F})[2].

  • Methodology:

    • Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ .

    • Self-Validation Step: Insert the sample and perform automated tuning and matching for 1 H, 19 F, and 13 C frequencies. Run a 1D 1 H spectrum of a DSS standard to verify the 90° pulse calibration for the specific solvent matrix.

    • Acquire a 1D 19 F spectrum with 1 H decoupling to establish the exact resonance frequency of the -CF 3​ group.

    • Acquire the 13 C spectrum utilizing continuous-wave decoupling on both the 1 H and 19 F channels. This collapses the C3 quartet into a sharp, highly sensitive singlet[2].

Table 2: Multinuclear NMR Assignments (DMSO- d6​ , 600 MHz)
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)Assignment / Notes
1 H 3.65, 3.85d, d (AB system) 2JHH​ = ~8.5Diastereotopic C2/C4 CH 2​ protons[4]
1 H 4.60s (broad)-N-NH 2​ protons
1 H 6.80s-C3-OH proton
13 C 62.5s-C2, C4 (Azetidine ring carbons)
13 C 71.2s-C3 Quaternary carbon (Sharp due to 19 F decoupling)
13 C 125.4s--CF 3​ carbon (Sharp due to 19 F decoupling)
19 F -82.3s--CF 3​ fluorine atoms
15 N -315.0s-N-NH 2​ terminal nitrogen

2D NMR Connectivity & Stereoelectronic Mapping

To prove the molecular topology—specifically that the -NH 2​ is attached to the ring nitrogen and that the -CF 3​ is positioned at C3—we utilize 2D NMR techniques[5].

NMR_Logic H 1H NMR Proton Environments HSQC 1H-13C HSQC Direct C-H Bonds H->HSQC HMBC 1H-13C / 1H-15N HMBC Long-Range Connectivity H->HMBC C 13C{1H,19F} NMR Carbon Skeleton C->HSQC C->HMBC F 19F NMR Trifluoromethyl Group Sub Substructure Assembly F->Sub N 15N NMR Hydrazine Linkage N->HMBC HSQC->Sub HMBC->Sub

Fig 2. 2D NMR stereoelectronic mapping logic for substructure assembly.
Protocol 4: 2D Correlation Spectroscopy (HSQC & HMBC)
  • Causality: While 1D NMR identifies the "pieces" of the molecule, Heteronuclear Multiple Bond Correlation (HMBC) acts as the "glue." A 1 H- 15 N HMBC is strictly required to prove the N-N connectivity, as it will show a correlation between the azetidine ring protons and the terminal amino nitrogen[5].

  • Methodology:

    • Set up a 1 H- 13 C multiplicity-edited HSQC to confirm that the signals at δ 62.5 ppm correspond to CH 2​ groups (phased negatively relative to CH/CH 3​ groups).

    • Set up a 1 H- 13 C HMBC optimized for a long-range coupling constant of 8 Hz.

    • Self-Validation Step: Inspect the HMBC spectrum for 1-bond breakthrough artifacts. If direct C-H cross-peaks are visible, the low-pass J-filter is miscalibrated and the experiment must be re-run to prevent false connectivity assignments.

    • Map the correlations: The diastereotopic protons at C2/C4 will show strong 3JCH​ correlations to the C3 quaternary carbon, locking the azetidine ring structure in place.

Orthogonal Validation via X-Ray Crystallography

Because NMR provides a time-averaged structural representation in solution, the final definitive proof of the 3D spatial arrangement requires Single-Crystal X-Ray Diffraction (SCXRD).

Protocol 5: Crystal Growth and SCXRD
  • Causality: The azetidine ring is puckered, and the bulky -CF 3​ group will enforce a specific stereochemical preference (pseudo-equatorial vs. pseudo-axial). SCXRD provides the absolute solid-state conformation.

  • Methodology:

    • Dissolve 5 mg of the compound in a minimum volume of dichloromethane. Layer slowly with hexanes in a 5 mm glass tube.

    • Allow slow diffusion at 4°C over 72 hours to yield diffraction-quality single crystals.

    • Self-Validation Step: Mount the crystal on a diffractometer and collect a preliminary set of frames. Calculate the unit cell dimensions. If the mosaicity is >1.0°, discard the crystal and select a higher-quality specimen to ensure an R-factor < 5% during final refinement.

    • Solve the structure using direct methods, confirming the spatial relationship of the N-amino group relative to the C3 substituents.

Conclusion

The structural elucidation of 1-Amino-3-(trifluoromethyl)azetidin-3-ol requires a meticulous, multi-tiered analytical approach. By employing soft-ionization HRMS to preserve the labile N-N bond, utilizing HFX probe technology to conquer the extreme spin-spin couplings of the -CF 3​ group[6], and mapping the topology via 2D NMR[5], scientists can construct a self-validating, error-free proof of molecular architecture.

References

  • Azetidines as MEK inhibitors for the treatment of proliferative diseases Google P
  • 2098043-10-6 1-Amino-3-(trifluoromethyl)azetidin-3-ol ChemSrc[Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Chemical Science (RSC Publishing)[Link]

  • Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes JEOL Ltd.[Link]

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mechanism of action of trifluoromethylated azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds has become a cornerstone of modern drug design. Among these, the trifluoromethylated azetidine motif has emerged as a privileged pharmacophore. By integrating the high ring strain of a four-membered nitrogen heterocycle with the unique stereoelectronic properties of a trifluoromethyl (-CF3) group, we can precisely engineer molecules with enhanced target affinity, superior metabolic stability, and finely tuned physicochemical properties. This technical guide elucidates the underlying mechanisms of action (MoA) of these scaffolds and provides self-validating protocols for their synthesis and evaluation.

Physicochemical Causality: The "Fluorine Effect" on the Azetidine Core

As application scientists, we do not simply append functional groups; we engineer molecular behavior. The decision to incorporate a -CF3 group onto an azetidine ring is driven by strict physicochemical causality:

  • pKa Modulation and Permeability: Unsubstituted azetidines are highly basic (pKa ~10.4), meaning they are almost entirely protonated at physiological pH, which severely limits passive membrane permeability. The strong electron-withdrawing inductive effect of the -CF3 group pulls electron density away from the nitrogen lone pair, lowering the pKa to approximately 8.2. Causality: This increases the fraction of the neutral species in the gastrointestinal tract and blood-brain barrier, exponentially improving oral bioavailability and central nervous system (CNS) penetration.

  • Lipophilicity and CYP450 Shielding: The -CF3 group significantly increases the lipophilicity (LogD) of the scaffold. Furthermore, the robust C-F bonds act as a steric and electronic shield. Causality: This prevents cytochrome P450 (CYP) enzymes from accessing adjacent C-H bonds, shutting down common metabolic liabilities like N-dealkylation and oxidative ring-opening.

Core Mechanisms of Action in Target Engagement

The rigid, three-dimensional projection of the CF3-azetidine scaffold allows it to act as a highly specific "key" for various enzymatic "locks." Recent literature highlights three primary mechanisms of action:

Kinase Inhibition via Hydrophobic Pocket Insertion (e.g., ITK)

In the development of interleukin-2-inducible T-cell kinase (ITK) inhibitors, 3-oxo-2,3-dihydropyridazine derivatives utilizing a trifluoromethyl-azetidine moiety have shown remarkable efficacy.1[1]. Mechanism: The azetidine nitrogen acts as a critical hydrogen-bond acceptor in the kinase hinge region. Simultaneously, the rigid ring directs the bulky, lipophilic -CF3 group deep into the adjacent hydrophobic selectivity pocket. This dual-anchor mechanism displaces high-energy water molecules, providing a massive entropic driving force for binding and effectively blocking downstream T-cell activation.

Suicide Inhibition of β-Lactamases

4-(Trifluoromethyl)-β-lactams (azetidin-2-ones) serve as potent antibacterial agents by inhibiting β-lactamase enzymes.2[2]. Mechanism: The β-lactamase active-site serine executes a nucleophilic attack on the highly strained carbonyl of the azetidine ring. Normally, the enzyme would hydrolyze the ring and regenerate. However, the strongly electron-withdrawing -CF3 group at the C-4 position stabilizes the resulting acyl-enzyme intermediate, drastically slowing down the deacylation step. This traps the enzyme in a dead-end complex, rendering it a suicide inhibitor and restoring the efficacy of co-administered antibiotics.

Neurotransmitter Transporter Modulation

Derivatives such as 3-methoxy-3-(trifluoromethyl)azetidine have been heavily evaluated as gamma-aminobutyric acid (GABA) uptake inhibitors.3[3]. Mechanism: The spatial arrangement of the methoxy and CF3 groups on the rigid azetidine core perfectly mimics the bioactive conformation of GABA. By binding competitively to the GABA transporter (GAT), these compounds prevent neurotransmitter reuptake, prolonging inhibitory signaling in the synaptic cleft.

MoA_Pathways CF3 Trifluoromethyl Group (High Lipophilicity) Target Target Protein (e.g., ITK / β-Lactamase) CF3->Target Hydrophobic Pocket Fit Metabolism Steric Shielding (CYP450 Resistance) CF3->Metabolism Blocks Oxidation Azetidine Azetidine Core (Rigid Scaffold) Azetidine->Target Hinge Region H-Bonding Binding Enhanced Binding Affinity & Target Engagement Target->Binding

Fig 1. Pharmacodynamic and pharmacokinetic pathways of CF3-azetidine target engagement.

Quantitative Pharmacological Profiling

The integration of the CF3 group fundamentally rewrites the molecule's baseline metrics. The table below summarizes the quantitative shifts observed when transitioning from a standard azetidine to a trifluoromethylated analog.

ParameterStandard Azetidine CoreCF3-Azetidine CorePharmacological Implication
Amine pKa ~10.4~8.2Reduced basicity; enhanced passive membrane permeability.
Lipophilicity (LogP) 0.8 (Baseline)1.9 to 2.4Deeper insertion into target hydrophobic pockets.
Metabolic Stability (HLM t1/2​ ) < 15 min> 60 minFluorine shielding prevents rapid CYP-mediated N-dealkylation.
β-Lactamase Activity 100% (No inhibition)Decreased to 35.7%Formation of a highly stable acyl-enzyme intermediate[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the workflows used to synthesize and evaluate these compounds must contain internal logic gates. Below are the standard operating procedures utilized in our laboratories.

Protocol A: Synthesis of 4-CF3-β-Lactam Scaffolds via Staudinger Cycloaddition

Reference standard for building block generation.4[4].

  • Imine Formation: React trifluoroacetaldehyde with a primary amine in dichloromethane (DCM) over molecular sieves to form the trifluoromethyl imine.

    • Causality: Molecular sieves are mandatory to drive the equilibrium forward by sequestering water, preventing the highly electrophilic imine from reverting to the aldehyde.

  • Cycloaddition: Cool the solution to -78°C. Add a ketene precursor (e.g., an acid chloride) followed by dropwise addition of triethylamine.

    • Causality: The formal[2+2] Staudinger cycloaddition is selected over direct azetidine fluorination because it allows for precise, predictable diastereoselective control of the strained 4-membered ring.

  • Isolation: Warm to room temperature, quench with saturated NH4​Cl , and extract via chromatography.

  • Self-Validation Checkpoint ( 19F -NMR): Before proceeding to biological testing, subject the purified compound to 19F -NMR. The presence of a singular, sharp doublet/singlet in the -70 to -80 ppm range validates stereochemical and chemical purity. System Logic: Any peak splitting or secondary signals indicate diastereomeric mixtures, immediately halting the workflow and triggering re-purification.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Immobilization: Covalently couple the target protein (e.g., ITK kinase domain) to a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject the CF3-azetidine ligand across the sensor surface at varying concentrations (e.g., 3.125 nM to 100 nM) at a flow rate of 30 µL/min.

    • Causality: We utilize SPR rather than endpoint biochemical assays because SPR provides real-time kinetic resolution ( kon​ and koff​ ). The rigid nature of the CF3-azetidine scaffold often results in a significantly slower koff​ due to deep hydrophobic pocket insertion—a critical nuance lost in steady-state IC50​ measurements.

  • Regeneration: Pulse the surface with a mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds.

  • Self-Validation Checkpoint (Baseline Return): The protocol requires the response units (RU) to return to within ±5% of the original baseline post-regeneration. System Logic: If the baseline drifts upward, it flags non-specific binding, aggregation, or incomplete dissociation, automatically invalidating the kinetic fit and preventing the reporting of false-positive affinities.

Protocol_Validation Synth 1. Scaffold Synthesis (Staudinger Reaction) Purify 2. Purification & NMR (Self-Validation 1) Synth->Purify Isolate Enantiomer Assay 3. SPR Binding Kinetics (Target Engagement) Purify->Assay >95% Purity Confirmed Control 4. Regeneration & Baseline (Self-Validation 2) Assay->Control Measure Binding Control->Assay Surface Viable Data 5. Kinetic Output (kon, koff, KD) Control->Data Extract Parameters

Fig 2. Self-validating experimental workflow for synthesizing and profiling CF3-azetidines.

Conclusion

Trifluoromethylated azetidines represent a triumph of rational drug design. By leveraging the geometric constraints of the azetidine ring alongside the stereoelectronic shielding of the trifluoromethyl group, researchers can systematically overcome liabilities in pharmacokinetics and target affinity. As demonstrated in kinase inhibition, β-lactamase targeting, and neurotransmitter regulation, this scaffold is not merely a structural novelty, but a highly tunable instrument for modern medicinal chemistry.

References

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.RSC Publishing.
  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams.National Institutes of Health (PMC) / ACS.
  • 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride.Fluoromart.
  • Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl-β-lactam Building Blocks.ResearchGate.

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The Evolution and Synthesis of 1-Amino-3-(trifluoromethyl)azetidin-3-ol: A Next-Generation Fluorinated Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, lipophilic molecules to three-dimensional, metabolically stable architectures is paramount. The compound 1-Amino-3-(trifluoromethyl)azetidin-3-ol (CAS: 2098043-10-6) represents a pinnacle in this evolutionary trajectory[1]. By integrating a conformationally strained azetidine ring, a metabolically robust trifluoromethyl ( CF3​ ) group, and a versatile N-amino handle, this molecule serves as an advanced building block for synthesizing complex heterocycles, such as pyrazoles and triazoles, commonly found in next-generation kinase inhibitors. This whitepaper details the mechanistic rationale, historical context, and validated synthetic methodologies for this critical pharmacophore.

Rationale and Mechanistic Design: Causality in Structure

The structural design of 1-Amino-3-(trifluoromethyl)azetidin-3-ol is not arbitrary; every functional group serves a specific, synergistic purpose aimed at overcoming traditional drug development hurdles.

  • The Azetidine Core ("Escape from Flatland"): Historically, morpholines and piperazines were the default solubilizing groups. However, their high molecular weight and lipophilicity often led to poor oral bioavailability. The four-membered azetidine ring reduces steric bulk and lowers the lipophilicity (LogP) while maintaining the necessary basic nitrogen trajectory.

  • C3-Trifluoromethylation & Hydroxylation: The incorporation of the CF3​ group at the C3 position exerts a profound electron-withdrawing inductive effect. This deliberately lowers the pKa of the azetidine nitrogen, a critical modification used to mitigate hERG channel inhibition—a common toxicity liability in basic amines. Furthermore, the adjacent hydroxyl group provides a highly localized hydrogen bond donor/acceptor site, enhancing target binding affinity via fluorophilic and hydrogen-bonding networks.

  • N1-Amination: Converting the secondary azetidine amine into an N-amino group (a cyclic hydrazine equivalent) fundamentally alters the molecule's reactivity[2]. It transforms the building block into a bis-nucleophile, enabling the rapid construction of fused bicyclic systems or N-linked pharmacophores that are otherwise synthetically inaccessible.

Table 1: Comparative Physicochemical Properties of Saturated Heterocycles

To illustrate the causality of these design choices, the following table summarizes the quantitative shifts in physicochemical properties as the pharmacophore evolves.

PharmacophoreRelative pKa (Base)Lipophilicity (LogP Impact)H-Bonding ProfilePrimary Utility in Drug Design
Morpholine ~8.3Moderate (+0.8)1 HBATraditional water-solubilizing group
Azetidine ~10.4Low (+0.2)1 HBD, 1 HBAReduced MW, high basicity
3-( CF3​ )azetidin-3-ol ~6.5Moderate (+1.1)2 HBA, 1 HBDhERG mitigation, metabolic stability
1-Amino-3-( CF3​ )azetidin-3-ol ~4.5Moderate (+0.9)3 HBA, 3 HBDHydrazone/Pyrazole synthesis handle

(Note: Values are representative estimates based on standard cheminformatics models for these isolated fragments).

G A Morpholine / Piperazine (Traditional) B Azetidine Core (Reduced Lipophilicity) A->B Escape from Flatland C 3-(CF3)azetidin-3-ol (Metabolic Stability & pKa Modulation) B->C Fluorine Substitution D 1-Amino-3-(CF3)azetidin-3-ol (N-N Bond / Advanced Coupling) C->D Electrophilic Amination

Evolutionary trajectory of saturated nitrogen heterocycles in drug design.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 1-Amino-3-(trifluoromethyl)azetidin-3-ol requires precise control over highly strained intermediates. The following protocol outlines a robust, three-step synthesis starting from commercially available 1-benzhydryl-3-azetidinone, incorporating In-Process Controls (IPCs) to ensure a self-validating workflow.

Step 1: Nucleophilic Trifluoromethylation

Objective: Introduce the CF3​ group at the C3 position using the Ruppert-Prakash reagent ( TMSCF3​ ).

  • Procedure: Dissolve 1-benzhydryl-3-azetidinone (CAS: 28260-51-7) in anhydrous THF under an argon atmosphere and cool to 0 °C. Add 1.2 equivalents of TMSCF3​ . Slowly add a catalytic amount of Tetrabutylammonium fluoride (TBAF) (0.1 eq). The fluoride ion initiates the reaction by attacking the silicon atom, generating a reactive CF3​ anion equivalent that attacks the ketone. After 2 hours, quench with 1M HCl to cleave the intermediate TMS ether.

  • Causality: TBAF is chosen over other initiators because of its high solubility in THF and rapid kinetics at low temperatures, preventing the degradation of the strained azetidinone ring.

  • Self-Validation (IPC): Monitor via 19F NMR. The complete disappearance of the TMSCF3​ signal (-67 ppm) and the emergence of a new singlet at approximately -78 ppm confirms the formation of 1-benzhydryl-3-(trifluoromethyl)azetidin-3-ol (CAS: 848192-92-7)[3].

Step 2: Catalytic Hydrogenolysis (Deprotection)

Objective: Remove the benzhydryl protecting group to yield the secondary amine.

  • Procedure: Dissolve the intermediate from Step 1 in methanol. Add 10% Pd/C (10% w/w). Purge the reaction vessel with nitrogen, then introduce hydrogen gas ( H2​ ) via a balloon or Parr shaker at 1 atm. Stir vigorously at room temperature for 12 hours. Filter the mixture through a pad of Celite to remove the palladium catalyst and concentrate the filtrate in vacuo.

  • Causality: The benzhydryl group is specifically chosen as a protecting group because it is highly stable to the strongly basic/nucleophilic conditions of Step 1, yet easily cleaved under mild, neutral hydrogenolysis conditions, avoiding acid-catalyzed ring opening of the azetidine.

  • Self-Validation (IPC): LC-MS analysis must show a mass shift corresponding to the loss of the diphenylmethane moiety ( Δm/z=−166 ). TLC will show the transition from a highly UV-active starting material to a UV-inactive product, 3-(trifluoromethyl)azetidin-3-ol (CAS: 848392-24-5)[4].

Step 3: Electrophilic N-Amination

Objective: Convert the secondary amine into the target N-aminoazetidine.

  • Procedure: Dissolve 3-(trifluoromethyl)azetidin-3-ol in N,N-Dimethylformamide (DMF) with 2.0 equivalents of potassium carbonate ( K2​CO3​ ). Slowly add 1.1 equivalents of O-(Diphenylphosphinyl)hydroxylamine (DPPH). Stir the suspension at room temperature for 16 hours. Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

  • Causality: Standard amination reagents like chloramine are too harsh and can cause unwanted oxidations or ring-opening. DPPH is utilized because it is a mild, crystalline electrophilic amination reagent. The basic conditions deprotonate the azetidine, allowing it to act as a nucleophile against the electrophilic nitrogen of DPPH, expelling the stable diphenylphosphinate leaving group[2].

  • Self-Validation (IPC): TLC visualization using a Ninhydrin stain will yield a distinct deep purple/red spot characteristic of hydrazines, differentiating it from the secondary amine precursor. High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass [M+H]+ peak at m/z≈157.058 for 1-Amino-3-(trifluoromethyl)azetidin-3-ol.

Workflow SM 1-Benzhydryl-3-azetidinone (CAS: 28260-51-7) R1 TMSCF3, TBAF, THF Nucleophilic Trifluoromethylation SM->R1 I1 1-Benzhydryl-3-(CF3)azetidin-3-ol (CAS: 848192-92-7) R1->I1 R2 H2, Pd/C, MeOH Catalytic Hydrogenolysis I1->R2 I2 3-(CF3)azetidin-3-ol (CAS: 848392-24-5) R2->I2 R3 DPPH, K2CO3, DMF Electrophilic N-Amination I2->R3 Prod 1-Amino-3-(CF3)azetidin-3-ol (CAS: 2098043-10-6) R3->Prod

Step-by-step synthetic workflow for 1-Amino-3-(trifluoromethyl)azetidin-3-ol.

Conclusion

The discovery and commercial availability of 1-Amino-3-(trifluoromethyl)azetidin-3-ol highlight a sophisticated understanding of structure-activity relationships (SAR) in modern drug design. By replacing traditional heterocycles with this heavily functionalized, low-molecular-weight scaffold, researchers can simultaneously address metabolic instability, off-target toxicity, and synthetic bottlenecking. The self-validating synthetic route provided ensures that this highly strained, chemically dense pharmacophore can be reliably generated for downstream integration into advanced therapeutics.

References

  • Google Patents. "CN104370856A - Green synthesis method for preparing N-aminoaliphatic rings". Google Patents.

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A Comprehensive Technical Guide to Substituted Azetidin-3-ols: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from the shadow of its more famous β-lactam cousin to become a cornerstone of modern medicinal chemistry. Its unique conformational properties, born from a delicate balance of ring strain and stability, offer a compelling three-dimensional scaffold for drug design. Within this class, substituted azetidin-3-ols represent particularly versatile building blocks. The hydroxyl group provides a synthetic handle for a multitude of chemical transformations, enabling the exploration of diverse chemical space and the fine-tuning of pharmacokinetic properties. This guide provides an in-depth analysis of the synthesis of substituted azetidin-3-ols, explores their reactivity, and highlights their application in the development of novel therapeutics, offering a resource for researchers, chemists, and drug development professionals.

Introduction: The Azetidine Scaffold in Modern Chemistry

The Unique Physicochemical Properties of Azetidines: A Balance of Strain and Stability

Azetidines are defined by a four-membered ring containing three carbon atoms and one nitrogen atom. This configuration imparts a significant degree of ring strain, estimated at approximately 25.4 kcal/mol.[1][2] This value positions the azetidine scaffold neatly between the highly reactive, less stable aziridines (27.7 kcal/mol) and the more flexible, unreactive pyrrolidines (5.4 kcal/mol).[1] This intermediate reactivity is a key feature; the ring is stable enough for facile handling and incorporation into complex molecules, yet the inherent strain can be strategically leveraged for ring-opening or ring-expansion reactions under specific conditions.[1][3]

From a drug design perspective, the azetidine motif offers several advantages:

  • sp³-Rich Character: It introduces a three-dimensional, non-planar geometry, which can lead to improved binding affinity and selectivity for protein targets compared to flat aromatic rings.[4]

  • Polarity and Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often enhancing aqueous solubility—a critical parameter for drug candidates.[5]

  • Metabolic Stability: Incorporation of the azetidine ring can block sites of metabolism, improving the pharmacokinetic profile of a drug.[4][6]

  • Novel Chemical Space: It provides access to unique exit vectors and molecular shapes that are often unattainable with more common heterocyclic systems.[5]

Azetidin-3-ol: A Versatile Chiral Building Block

The hydroxyl group at the C-3 position transforms the azetidine scaffold into an exceptionally versatile synthetic intermediate. Azetidin-3-ols are frequently used as precursors for 3,3-disubstituted azetidines, which are particularly attractive motifs in drug discovery programs.[5] The alcohol functionality can be readily converted into a wide array of other functional groups, including ethers, esters, halides, and amines, or it can be removed entirely after serving its synthetic purpose. This functional handle is pivotal for building molecular complexity and performing structure-activity relationship (SAR) studies.[6][7]

Synthetic Strategies for Accessing the Azetidin-3-ol Core

The construction of the strained four-membered ring of azetidin-3-ols presents a synthetic challenge.[8] Methodologies generally involve the cyclization of acyclic precursors or the functionalization of a pre-formed azetidine ring.

Synthesis via Azetidin-3-ones

The most common and direct route to azetidin-3-ols is the reduction of the corresponding azetidin-3-one. The primary challenge, therefore, lies in the efficient synthesis of the ketone precursor.

  • Classical Methods: Historically, the synthesis of azetidin-3-ones often relied on the acid-promoted or metal-catalyzed decomposition of α-amino-α′-diazo ketones.[9] While effective for certain substrates, this approach is hampered by the use of potentially explosive and toxic diazo compounds and can suffer from competitive side reactions and low yields.[9] Another classical route involves the 4-exo-tet cyclization of α-amino ketones.[9]

  • Modern Gold-Catalyzed Oxidative Cyclization: A significant advancement is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This method bypasses the need for hazardous diazo intermediates and provides a flexible and stereoselective route to chiral azetidin-3-ones.[9][10] The reaction proceeds through the generation of a reactive α-oxo gold carbene intermediate, which then undergoes an intramolecular N-H insertion to form the azetidine ring.[9] The use of a t-butanesulfonyl protecting group is particularly advantageous as it leverages well-established chiral sulfinamide chemistry and can be readily removed under acidic conditions.[9][10]

  • Oxidative Allene Amination: An innovative strategy involves the aziridination of silyl-substituted homoallenic sulfamates. The resulting bicyclic methyleneaziridines undergo a facile rearrangement upon exposure to an electrophilic oxygen source, yielding densely functionalized, fused azetidin-3-ones with excellent diastereoselectivity.[11] This process effectively transfers the axial chirality of the allene to central chirality in the product.[11]

Once the azetidin-3-one is obtained, reduction to the corresponding azetidin-3-ol is typically straightforward. The choice of reducing agent can influence the stereochemical outcome.

  • Sodium borohydride (NaBH₄): This is a mild and common reagent for this transformation, often providing good yields.[11]

  • Lithium aluminum hydride (LAH): A stronger reducing agent that can be used if the ketone is sterically hindered or electronically deactivated.

  • Chiral reducing agents: For prochiral ketones, the use of chiral reducing agents (e.g., B-Chlorodiisopinocampheylborane, "DIP-Chloride") can afford enantiomerically enriched azetidin-3-ols.

Direct Synthesis from Acyclic Precursors
  • Aminolysis of Epichlorohydrin: A flow-chemistry method has been developed for the synthesis of 3-hydroxyazetidinium salts. The process begins with the aminolysis of epichlorohydrin by dialkylamines, which forms a 1-chloro-N,N-(dialkylamino)propan-2-ol intermediate. This intermediate spontaneously undergoes an intramolecular Sₙ2 cyclization to yield the desired N,N-dialkyl-3-hydroxyazetidinium salts.[12]

  • Cyclization of 1,3-Amino Alcohols: Diastereospecific synthesis of polysubstituted azetidines can be achieved from enantiomerically pure 1,3-amino alcohols, providing precise control over the stereochemistry of the final product.[13]

Diagram: Key Synthetic Pathways to Azetidin-3-ols

G cluster_start Acyclic Precursors cluster_intermediate Key Intermediates cluster_product Final Product Propargylsulfonamide N-Propargyl- sulfonamides Azetidinone Azetidin-3-one Propargylsulfonamide->Azetidinone Gold-Catalyzed Oxidative Cyclization AllenicSulfamate Homoallenic Sulfamates AllenicSulfamate->Azetidinone Aziridination/ Rearrangement Epichlorohydrin Epichlorohydrin + Amine Azetidinol Azetidin-3-ol Epichlorohydrin->Azetidinol Aminolysis/ Cyclization Azetidinone->Azetidinol Reduction (e.g., NaBH4)

Caption: Key synthetic routes to substituted azetidin-3-ols.

Reactivity and Further Functionalization

The azetidin-3-ol scaffold is a launchpad for diversification, with reactivity centered on the hydroxyl group, the nitrogen atom, and the ring itself.

Reactions at the 3-Hydroxy Group: A Gateway to Diverse Scaffolds

The C-3 hydroxyl group is the primary site for introducing molecular diversity. Standard alcohol chemistry can be applied to create a vast library of derivatives.

  • O-Alkylation and O-Arylation: Formation of ethers via Williamson ether synthesis or Buchwald-Hartwig coupling.

  • Esterification: Reaction with carboxylic acids or acid chlorides to form esters.

  • Nucleophilic Substitution: The hydroxyl can be converted into a good leaving group (e.g., mesylate, tosylate) and subsequently displaced by a wide range of nucleophiles. This is a key strategy for accessing 3-halo-, 3-amino-, and 3-azidoazetidines.[12] A mild, iron-catalyzed thiol alkylation can directly convert azetidin-3-ols into 3-aryl-3-sulfanyl azetidines.[7]

  • Oxidation: Oxidation of the secondary alcohol back to the azetidin-3-one allows for nucleophilic addition to the carbonyl, creating tertiary alcohols and 3,3-disubstituted azetidines.

N-Functionalization: Modulating Physicochemical Properties

The ring nitrogen provides another handle for modification, which is critical for modulating properties like basicity, lipophilicity, and metabolic stability.

  • Protection/Deprotection: Common nitrogen protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are frequently employed to mask the nitrogen's reactivity during synthesis.

  • N-Alkylation and N-Arylation: The secondary amine can be functionalized via reductive amination, SₙAr reactions, or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[14]

Diagram: Functionalization Pathways of Azetidin-3-ol

G cluster_O_func O-Functionalization cluster_C_func C3-Functionalization Azetidinol Azetidin-3-ol (N-Protected) Ether 3-Alkoxy-azetidine Azetidinol->Ether Alkylation Ester 3-Acyloxy-azetidine Azetidinol->Ester Esterification Thioether 3-Thio-azetidine Azetidinol->Thioether Fe-catalyzed Thiol Alkylation Halide 3-Halo-azetidine Azetidinol->Halide Mesylation/ Substitution Ketone Azetidin-3-one Azetidinol->Ketone Oxidation Tertiary_OH 3-Alkyl-azetidin-3-ol Ketone->Tertiary_OH Grignard/Organolithium Addition

Caption: Common functionalization pathways for azetidin-3-ols.

Applications in Medicinal Chemistry and Drug Development

The unique structural and chemical properties of azetidines make them highly valuable in drug discovery. Azetidin-3-ol derivatives serve as important building blocks for a wide range of biologically active molecules.[8]

The Azetidin-3-ol Motif as a Bioisostere

In medicinal chemistry, a bioisostere is a chemical substituent that can replace another group without significantly affecting the biological activity of the molecule. Azetidin-3-ols and their derivatives are effective bioisosteres. For example, a 3-hydroxy-3-methylazetidine can act as a more polar and metabolically stable replacement for a gem-dimethyl or carbonyl group, improving pharmacokinetic properties without increasing lipophilicity.[5]

Case Studies: Bioactive Molecules

The azetidine scaffold is present in numerous compounds with a broad spectrum of biological activities. Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , feature an azetidine ring to enhance metabolic stability and receptor selectivity.[4] While not all are directly derived from azetidin-3-ols, the synthetic versatility of the hydroxylated intermediate makes it a key tool for accessing analogues of these and other important scaffolds.

The table below summarizes the diverse biological activities reported for various azetidine derivatives.

Biological ActivityExample Scaffold/DerivativeTherapeutic AreaReference(s)
Antibacterial/Antifungal Azetidine-pyridazine hybridsInfectious Diseases[5]
Anticancer Various substituted azetidinesOncology[5][8]
Anti-inflammatory Azetidine derivativesInflammation[8][15]
Antiviral Azetidine derivativesInfectious Diseases[5][8]
CNS Modulators Muscarinic antagonistsNeurology[4]
Antidiabetic Glucosidase inhibitorsMetabolic Disorders[8][11]
Impact on Pharmacokinetic Properties (ADMET)

The incorporation of an azetidin-3-ol motif can favorably impact a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

  • Solubility: The polar hydroxyl and nitrogen groups generally increase aqueous solubility.

  • Metabolic Stability: The strained ring can be more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.[6]

  • Permeability: The compact size and modulated lipophilicity can lead to favorable gastrointestinal absorption characteristics.[5]

Featured Experimental Protocol: Stereoselective Synthesis of a Chiral Azetidin-3-one

This protocol is adapted from the gold-catalyzed oxidative cyclization methodology, which represents a state-of-the-art, flexible, and safe approach to chiral azetidin-3-one precursors.[9][10]

Objective: To synthesize a chiral N-protected azetidin-3-one from an N-propargylsulfonamide.

Step 1: Synthesis of Chiral N-propargyl-tert-butanesulfonamide

  • Reagents: (R)-tert-butanesulfinamide, propargyl bromide, potassium carbonate (K₂CO₃), acetonitrile (MeCN).

  • Procedure: To a solution of (R)-tert-butanesulfinamide in MeCN, add K₂CO₃ and propargyl bromide.

  • Causality: The sulfinamide nitrogen acts as a nucleophile, displacing the bromide. The chiral sulfinyl group directs the stereochemistry and serves as a robust protecting group.

  • Workup: Stir the reaction at room temperature until completion (monitored by TLC). Filter the solids, concentrate the filtrate, and purify the crude product by column chromatography to yield the chiral propargylamine precursor.

Step 2: Gold-Catalyzed Oxidative Cyclization

  • Reagents: Chiral N-propargyl-tert-butanesulfonamide, Pyridine N-oxide (oxidant), Gold(I) catalyst (e.g., BrettPhosAuNTf₂), solvent (e.g., Dichloromethane, DCM).[9]

  • Procedure: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-propargylsulfonamide in DCM.

  • Add the gold(I) catalyst (typically 1-5 mol%).

  • Add the oxidant (Pyridine N-oxide, ~1.5 equivalents) portion-wise over 1 hour.

  • Causality: The gold(I) catalyst activates the alkyne. The external oxidant facilitates the formation of a reactive α-oxo gold carbene intermediate. This intermediate is highly electrophilic and is immediately trapped by the intramolecular sulfonamide nitrogen via an N-H insertion, forming the four-membered ring with high stereoselectivity.

  • Workup: Stir at room temperature until the starting material is consumed. Concentrate the reaction mixture and purify directly by silica gel column chromatography to afford the enantiomerically enriched azetidin-3-one.

Step 3: Reduction to Chiral Azetidin-3-ol

  • Reagents: Chiral N-protected azetidin-3-one, sodium borohydride (NaBH₄), methanol (MeOH).

  • Procedure: Dissolve the azetidin-3-one in MeOH and cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ portion-wise, maintaining the temperature below 5 °C.

  • Causality: The hydride from NaBH₄ attacks the carbonyl carbon to form the alcohol. The stereochemical outcome will depend on the steric hindrance presented by the substituents on the azetidine ring.

  • Workup: Quench the reaction carefully with water or saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, concentrate, and purify by chromatography to yield the final substituted azetidin-3-ol.

Conclusion and Future Outlook

Substituted azetidin-3-ols have cemented their role as indispensable building blocks in contemporary organic synthesis and medicinal chemistry. Their value lies not only in the desirable physicochemical properties of the azetidine core but also in the synthetic flexibility afforded by the C-3 hydroxyl group. Recent advances in synthetic methodology, particularly in stereoselective and catalytic approaches, have made these scaffolds more accessible than ever.[1][4]

The future of azetidine chemistry will likely focus on the development of even more efficient and sustainable synthetic methods, including C-H functionalization and biocatalytic routes.[3][4] As our understanding of the interplay between three-dimensional molecular shape and biological function deepens, the demand for conformationally restricted and functionally diverse scaffolds like substituted azetidin-3-ols will undoubtedly continue to grow, paving the way for the next generation of innovative therapeutics.

References

  • Zhang, J., Schmalz, H.-G. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 2011, 50(14), 3236-3239. [Link]

  • Ombito, J. O., et al. Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025, (1), 202512430. [Link]

  • Mughal, H., Szostak, M. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 2021, 19, 3274-3286. [Link]

  • Barluenga, J., et al. Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. The Journal of Organic Chemistry, 1998, 63(21), 7592-7597. [Link]

  • Cheekatla, S. R., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 2026. [Link]

  • Reddy, R. P., et al. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic Letters, 2015, 17(17), 4280-4283. [Link]

  • Mughal, H., Szostak, M. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 2021, 19(15), 3274-3286. [Link]

  • Zhang, J., Schmalz, H. G. A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Angewandte Chemie International Edition, 2011, 50(14), 3236-9. [Link]

  • Singh, G. S. Biologically active azetidines. ResearchGate, 2016. [Link]

  • Bott, T. M., West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 2012, 84(1), 223. [Link]

  • Wang, Y., et al. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 2025. [Link]

  • Patel, N. B., et al. Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(1), 586-591. [Link]

  • Baumann, A. N., et al. Methods for the Synthesis of Substituted Azetines. Organic Letters, 2017, 19(21), 5681-5684. [Link]

  • Mughal, H., Szostak, M. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 2021, 19, 3274-3286. [Link]

  • Ombito, J. O., et al. Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025. [Link]

  • Al-Masoudi, A. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham, 2016. [Link]

  • Cheekatla, S. R., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 2026. [Link]

  • Kumar, A., et al. Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. Der Pharma Chemica, 2011, 3(1), 350-355. [Link]

  • Shahbaz, M. Stereoselective functionalization of azetidines. LMU Munich, 2025. [Link]

Sources

Spectroscopic Elucidation of 1-Amino-3-(trifluoromethyl)azetidin-3-ol: A Technical Guide for Advanced Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated, conformationally restricted scaffolds is a cornerstone of modern drug discovery. Among these, 1-Amino-3-(trifluoromethyl)azetidin-3-ol (CAS: 2098043-10-6) represents a highly functionalized four-membered heterocycle that offers unique bioisosteric properties[1]. Related 3-(trifluoromethyl)azetidin-3-ol derivatives have recently been highlighted in pharmaceutical patents for their utility in targeting neurodegenerative diseases[2].

Due to the high ring strain, the strong electron-withdrawing nature of the trifluoromethyl (-CF 3​ ) group, and the unusual N-amino substitution, the spectroscopic behavior of this molecule deviates from standard aliphatic amines. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a definitive, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Structural Complexity & Mechanistic Rationale

Before executing analytical protocols, it is critical to understand the physicochemical causality that dictates the molecule's spectral signatures:

  • Azetidine Ring Strain: The ~90° internal bond angles of the azetidine ring force the carbon atoms into a state of higher p-character within the ring bonds, consequently increasing the s-character of the exocyclic C-H bonds. This directly increases the 1JCH​ coupling constants observed in NMR.

  • The -CF 3​ Inductive Effect: The -CF 3​ group is a powerful electron-withdrawing group (EWG). It heavily deshields the adjacent C3 carbon and introduces complex scalar spin-spin coupling ( J -coupling) across the carbon backbone ( 1JCF​ and 2JCF​ ).

  • Diastereotopic Protons: The C3 carbon is pseudo-chiral due to the attachment of two different groups (-OH and -CF 3​ ). This fixed spatial arrangement renders the protons on C2 and C4 diastereotopic, meaning they are chemically non-equivalent and will couple with each other, typically forming an AB spin system.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in structural assignment, the following methodologies employ orthogonal validation techniques.

Protocol A: Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)
  • Step 1: Solvent Selection & Preparation. Dissolve 15 mg of the analyte in 0.6 mL of anhydrous.

    • Causality: DMSO-d 6​ is chosen because it strongly solvates the polar -OH and -NH 2​ groups, disrupting intermolecular hydrogen bonding. More importantly, its lack of exchangeable protons slows down the proton exchange rate, allowing the -OH and -NH 2​ protons to be observed as distinct, sharp signals rather than broad baseline humps.

  • Step 2: Acquisition. Acquire 1 H (400 MHz), 13 C (100 MHz), and 19 F (376 MHz) spectra at 298 K using Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

  • Step 3: D 2​ O Exchange (Self-Validation). After the initial 1 H acquisition, spike the NMR tube with 10 μ L of Deuterium Oxide (D 2​ O), invert to mix, and re-acquire the spectrum.

    • Causality: The disappearance of the signals at ~6.8 ppm and ~4.5 ppm unequivocally validates their assignment as the exchangeable -OH and -NH 2​ protons, respectively.

Protocol B: HRMS (ESI+)
  • Step 1: Matrix Preparation. Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source. The primary amine of the N-amino group is highly basic and readily accepts a proton, ensuring a robust [M+H]+ ion yield in positive Electrospray Ionization (ESI+) mode.

  • Step 2: Acquisition. Inject 2 μ L into a Time-of-Flight (TOF) mass spectrometer. Calibrate against a known internal mass reference to achieve < 5 ppm mass error.

Protocol C: FT-IR (ATR)
  • Step 1: Background & Application. Collect a background scan of the empty Diamond Attenuated Total Reflectance (ATR) crystal. Apply 2-3 mg of the neat solid directly onto the crystal and apply pressure using the anvil.

  • Step 2: Acquisition. Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 scans).

Workflow Visualizations

The following diagrams map the operational workflow and the logical progression of structural elucidation.

AnalyticalWorkflow A 1-Amino-3-(CF3) azetidin-3-ol B Sample Prep (DMSO-d6 / MeOH) A->B C NMR (1H, 13C, 19F) B->C D FT-IR (ATR) B->D E HRMS (ESI+) B->E F Data Synthesis & Validation C->F D->F E->F

Fig 1: Multimodal spectroscopic workflow for azetidine derivative characterization.

StructuralLogic MS HRMS: m/z 157.0582 Confirms [M+H]+ IR IR: 3200-3500 cm⁻¹ Confirms -OH & -NH2 MS->IR F_NMR 19F NMR: -78.5 ppm Confirms -CF3 Group IR->F_NMR H_NMR 1H NMR: AB System Confirms Azetidine F_NMR->H_NMR C_NMR 13C NMR: J-Coupling Confirms Backbone H_NMR->C_NMR Final Validated Structure C_NMR->Final

Fig 2: Logical progression of structural elucidation using orthogonal spectral data.

Quantitative Data Presentation & Interpretation

The tables below synthesize the expected quantitative spectroscopic data, providing the mechanistic justification for each assignment.

Table 1: 1 H NMR Data (400 MHz, DMSO-d 6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Causality / Notes
6.85Singlet (br)1H-OHDeshielded due to the adjacent strongly electron-withdrawing -CF 3​ group. Disappears upon D 2​ O addition.
4.52Singlet (br)2HN-NH 2​ Characteristic shift for N-linked primary amines. Disappears upon D 2​ O addition.
3.85Doublet ( J = 8.5 Hz)2HC2-H a​ , C4-H a​ Diastereotopic ring protons cis to the -OH group. Forms the downfield half of an AB spin system.
3.45Doublet ( J = 8.5 Hz)2HC2-H b​ , C4-H b​ Diastereotopic ring protons trans to the -OH group. Forms the upfield half of an AB spin system.
Table 2: 13 C and 19 F NMR Data (DMSO-d 6​ )
NucleusShift ( δ , ppm)Multiplicity & CouplingAssignmentMechanistic Causality / Notes
13 C125.4Quartet ( 1JCF​ 282 Hz)-CF 3​ Direct carbon-fluorine spin-spin coupling results in a massive J -value, splitting the carbon signal into a distinct quartet.
13 C71.2Quartet ( 2JCF​ 32 Hz)C3 (Ring)The pseudo-chiral center. Experiences two-bond coupling to the three fluorine atoms.
13 C63.5SingletC2, C4 (Ring)Equivalent methylene carbons. Highly deshielded due to ring strain and adjacent nitrogen/oxygen atoms.
19 F-78.5Singlet-CF 3​ Appears as a sharp singlet as there are no adjacent protons (H) on the C3 carbon to cause 3JHF​ splitting.
Table 3: HRMS and FT-IR Data
TechniqueObserved ValueTheoretical TargetAssignment / Validation
HRMS (ESI+) m/z 157.0582m/z 157.0583Confirms the exact mass of the [M+H]+ ion for formula C 4​ H 7​ F 3​ N 2​ O ( Δ < 1 ppm).
FT-IR (ATR) 3450, 3380 cm −1 N/AAsymmetric and symmetric N-H stretching of the primary N-amino group.
FT-IR (ATR) 3250 cm −1 N/ABroad O-H stretch, indicative of hydrogen bonding in the solid state.
FT-IR (ATR) 1280, 1150 cm −1 N/AExtremely strong C-F stretching vibrations, dominating the fingerprint region.

References

  • Capot Chemical Co., Ltd. 3-Trifluoromethyl-azetidin-3-OL hydrochloride Specifications & Synthesis. Available at: [Link] (Accessed March 2026)[3].

  • Google Patents (WO2024019957A1). Compounds for the treatment of neurodegenerative diseases. Mentions the synthesis and utilization of 3-(trifluoromethyl)azetidin-3-ol derivatives. Available at:[2].

  • ChemSrc. 1-Amino-3-(trifluoromethyl)azetidin-3-ol CAS Details and Properties. Available at:[Link][4].

Sources

Unlocking the Pharmacological Potential of 1-Amino-3-(trifluoromethyl)azetidin-3-ol: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary: The Rise of Fluorinated Strained Heterocycles

In contemporary medicinal chemistry, escaping the "flatland" of sp²-hybridized aromatic rings is a primary directive for improving the physicochemical properties and clinical success rates of drug candidates. 1-Amino-3-(trifluoromethyl)azetidin-3-ol (CAS: 2098043-10-6) represents a highly specialized, sp³-rich building block that perfectly aligns with this directive[1].

As a Senior Application Scientist, I frequently evaluate the translational potential of novel scaffolds. This specific molecule combines three powerful structural motifs:

  • The Azetidine Ring: A highly strained, four-membered nitrogen heterocycle that provides exceptional structural rigidity, improving the spatial projection of pharmacophores while maintaining a low molecular weight[2].

  • The C3-Trifluoromethyl (CF₃) & Hydroxyl (OH) Groups: The strongly electron-withdrawing CF₃ group lowers the pKa of the adjacent hydroxyl group, enhancing its capacity as a hydrogen bond donor. Simultaneously, the CF₃ group increases lipophilicity (LogP) and completely blocks cytochrome P450-mediated oxidative metabolism at the C3 position[3].

  • The N-Amino Group: Acting as a cyclic hydrazine derivative, the N1-amino group offers orthogonal reactivity. It bypasses the steric hindrance typically associated with C-substituted azetidines, allowing for rapid condensation into hydrazones, pyrazoles, or direct conjugation to targeted protein degradation (PROTAC) linkers[2].

This whitepaper details the primary biological targets for derivatives of this scaffold, supported by quantitative data and self-validating experimental protocols.

Primary Biological Target Classes

GPCRs: TGR5 (GPBAR1) Agonists for Metabolic Diseases

The Takeda G-protein receptor 5 (TGR5), also known as GPBAR1, is a critical target for the treatment of type 2 diabetes, metabolic syndrome, and non-alcoholic steatohepatitis (NASH)[4]. Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which subsequently improves insulin sensitivity and glucose homeostasis[5],[6].

Trifluoromethyl azetidine derivatives have been identified as exceptionally potent TGR5 agonists. For example, yielded compounds with hTGR5 EC₅₀ values in the low nanomolar to picomolar range (e.g., 57 pM)[3],[7],[8]. The CF₃ group perfectly occupies a hydrophobic pocket within the TGR5 binding site, while the rigid azetidine core vectors the active pharmacophore to maximize receptor engagement[3].

TGR5_Signaling Agonist CF3-Azetidine Agonist Receptor TGR5 (GPBAR1) Receptor Agonist->Receptor Binds G_Protein Gs Protein Activation Receptor->G_Protein Activates Effector Adenylate Cyclase G_Protein->Effector Stimulates SecondMsgr cAMP Accumulation Effector->SecondMsgr Catalyzes Outcome GLP-1 Secretion SecondMsgr->Outcome Triggers

Fig 1: TGR5 (GPBAR1) signaling pathway activated by CF3-azetidine derivatives.

Neurological Targets: GABA Uptake Inhibition

Azetidine derivatives bearing 3-position substitutions, such as , are actively evaluated as gamma-aminobutyric acid (GABA) uptake inhibitors for neurological research[9]. By utilizing 1-Amino-3-(trifluoromethyl)azetidin-3-ol, medicinal chemists can functionalize the N1 and C3 positions to mimic the spatial arrangement of GABA. The lipophilic nature of the CF₃ group significantly enhances the ability of these molecules to cross the blood-brain barrier (BBB), a critical requirement for CNS-targeted therapeutics[9].

Targeted Protein Degradation (PROTAC Linkers)

Four-membered heterocycles are gaining prominence in the design of Proteolysis Targeting Chimeras (PROTACs). Recent advances have harnessed to connect E3 ligase recruiters (such as pomalidomide) to target-binding warheads[2]. The N-amino group of our target compound can be leveraged to create rigidified, metabolically stable linkers that restrict the conformational flexibility of the PROTAC. This rigidity reduces the entropic penalty upon binding, thereby increasing the effective concentration of the target-PROTAC-E3 ternary complex[2].

Quantitative Target Affinity Profiling

The incorporation of the CF₃-azetidine core dramatically alters the pharmacological profile of lead compounds. The table below synthesizes the impact of this scaffold on TGR5 activation and metabolic stability, demonstrating the superiority of the fluorinated strained ring over unsubstituted analogs.

Scaffold ModificationhTGR5 EC₅₀ (nM)mTGR5 EC₅₀ (nM)GLP-1 Secretion EfficacyMetabolic Stability (t₁/₂)
Unsubstituted Azetidine> 1000> 1000< 10%Low (< 15 min)
3-CF₃-Azetidine Core0.726.2> 90%High (> 120 min)
CF₃-Azetidine-2-carboxamide0.0570.062100%High (> 120 min)

(Data synthesized from established TGR5 agonist profiling studies[7],[4])

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes internal controls to confirm causality and eliminate false positives.

Exp_Workflow Step1 1. Scaffold Conjugation (N-Amino Reactivity) Step2 2. In Vitro Screening (cAMP HTRF Assay) Step1->Step2 Step3 3. Functional Validation (GLP-1 Secretion) Step2->Step3 Step4 4. In Vivo Efficacy (OGTT in Mice) Step3->Step4

Fig 2: Step-by-step experimental workflow for evaluating CF3-azetidine TGR5 agonists.

Protocol A: N-Amino Conjugation & Pyrazole Formation Workflow

Causality & Self-Validation: The N-amino group of 1-Amino-3-(trifluoromethyl)azetidin-3-ol is highly nucleophilic. To prevent over-alkylation and ensure regioselectivity, reactions with 1,3-diketones to form pyrazole pharmacophores must be conducted under strictly buffered acidic conditions.

  • Preparation: Dissolve 1-Amino-3-(trifluoromethyl)azetidin-3-ol (1.0 eq) and the target 1,3-diketone (1.1 eq) in anhydrous ethanol.

  • Catalysis: Add catalytic glacial acetic acid to adjust the pH to ~4.5. Why? This specific pH protonates the carbonyl oxygen to increase electrophilicity without fully protonating the nucleophilic N-amino group.

  • Cyclization: Heat the mixture to 80°C under reflux for 4 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The reaction is validated as complete only when the M+H mass of the starting azetidine disappears entirely, and the cyclized pyrazole product mass emerges, ensuring no reactive hydrazine intermediate remains to cause off-target toxicity.

Protocol B: Hit-to-Lead cAMP Accumulation Assay for TGR5 Activation

Causality & Self-Validation: To ensure the measured cAMP is solely due to TGR5 activation and not background phosphodiesterase (PDE) activity, IBMX (a broad-spectrum PDE inhibitor) is utilized.

  • Cell Preparation: Plate CHO-K1 cells stably expressing hTGR5 at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Buffer Exchange: Wash cells and replace media with assay buffer containing 0.5 mM IBMX. Why? IBMX prevents the degradation of synthesized cAMP, allowing for an accurate, cumulative measurement of TGR5 activation.

  • Compound Treatment: Treat cells with the synthesized CF₃-azetidine library in a 10-point dose-response curve (0.1 pM to 10 µM).

  • Self-Validation (Z'-Factor): Include Lithocholic acid (10 µM) as a positive control and 0.1% DMSO as a negative control. Calculate the Z'-factor. The assay data is only accepted if Z' > 0.5, proving the assay window is robust enough to distinguish true hits from noise.

  • Detection: Lyse cells and measure cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF). Calculate EC₅₀ values using a 4-parameter logistic non-linear regression model.

References

  • Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Journal of Medicinal Chemistry.[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.[Link]

  • Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice. PLOS One.[Link]

  • Intestinal TGR5 agonism improves hepatic steatosis and insulin sensitivity in Western diet-fed mice. American Journal of Physiology-Gastrointestinal and Liver Physiology.[Link]

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conformational analysis of 3-(trifluoromethyl)azetidin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of 3-(Trifluoromethyl)azetidin-3-ol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The azetidine scaffold is a privileged four-membered heterocycle increasingly utilized in medicinal chemistry to enhance pharmacological and physicochemical properties.[1][2] The strategic introduction of a trifluoromethyl (CF3) group, a common bioisostere, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] This guide focuses on the 3-(trifluoromethyl)azetidin-3-ol scaffold, a unique structural motif where the conformational landscape is dictated by a complex interplay of steric strain, intramolecular hydrogen bonding, and powerful stereoelectronic effects imparted by the trifluoromethyl and hydroxyl groups. A comprehensive understanding of these conformational preferences is paramount for rational drug design and the optimization of structure-activity relationships (SAR). This document serves as a technical deep-dive for researchers, providing both theoretical grounding and practical methodologies for elucidating the three-dimensional architecture of these valuable compounds through a synergistic application of experimental and computational techniques.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines have emerged from being niche curiosities to becoming mainstream components in modern drug discovery.[5][6] Their inherent ring strain and non-planar geometry provide a rigid, three-dimensional exit vector from a core scaffold, allowing for precise projection of substituents into binding pockets that is often unachievable with more flexible or planar ring systems.[7] This structural rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.

When combined with the trifluoromethyl group, the resulting scaffold gains properties highly desirable in drug candidates. The CF3 group is known to block metabolic attack, increase membrane permeability, and modulate pKa, thereby improving the overall pharmacokinetic profile of a molecule.[4][8] The 3-(trifluoromethyl)azetidin-3-ol core places the CF3 and hydroxyl groups geminal to each other, creating a unique stereoelectronic environment that locks the azetidine ring into specific, predictable conformations. This guide will dissect the forces governing this conformation and detail the analytical workflows required to characterize it.

Fundamental Conformational Principles of the Azetidine Ring

Unlike aromatic rings, the four-membered azetidine ring is not planar. To alleviate the angle and torsional strain associated with a perfectly flat structure, it adopts a "puckered" conformation.[9] This puckering is characterized by a dihedral angle, with one atom deviating from the plane formed by the other three. This dynamic equilibrium between two puckered forms is central to its conformational analysis.

The introduction of substituents at the 3-position breaks the symmetry of this equilibrium, causing one puckered conformation to be energetically favored over the other. The substituents will preferentially occupy either a pseudo-axial or pseudo-equatorial position, a preference dictated by a balance of steric and electronic factors.

The Dominant Influence of the Trifluoromethyl and Hydroxyl Groups

The conformational behavior of the 3-(trifluoromethyl)azetidin-3-ol core is dominated by the powerful electronic nature of the CF3 group and the hydrogen-bonding capability of the hydroxyl group.

Stereoelectronic Effects: The Gauche Effect and Hyperconjugation

A primary governing principle is the gauche effect , an electronic phenomenon where a conformation with adjacent electronegative substituents having a 60° dihedral angle (gauche) is more stable than the anti-conformation (180°).[10][11] This counterintuitive preference is not driven by sterics but by stabilizing electronic interactions.

In the context of the azetidine ring, the CF3 group exerts a profound influence. The main explanation for this stabilization is hyperconjugation .[10] This involves the donation of electron density from a filled bonding orbital (σ) to a nearby empty antibonding orbital (σ). Due to the high electronegativity of fluorine, the C-F σ antibonding orbitals are low in energy and are excellent electron acceptors. A gauche arrangement allows for optimal overlap between a donor orbital (such as a C-H or C-C σ bond in the ring) and the C-F σ* acceptor orbital, leading to a stabilizing interaction that can dictate the ring pucker.[11][12]

Intramolecular Hydrogen Bonding

The 3-hydroxyl group can act as a hydrogen bond donor, while the azetidine nitrogen can act as an acceptor. Depending on the ring pucker, an intramolecular hydrogen bond (O-H···N) can form, which provides significant conformational stabilization. The favorability of this interaction competes with the stereoelectronic demands of the CF3 group, and the resulting conformation is a finely tuned balance of these forces.

The Role of N-Substituents

The nature of the substituent on the azetidine nitrogen plays a critical role in modulating the ring's conformational preference.[1][13]

  • Steric Bulk: A bulky N-substituent (e.g., N-Boc, N-trityl) can sterically clash with the C3 substituents, influencing the degree of ring puckering.

  • Electronic Effects: An electron-withdrawing N-substituent can decrease the basicity and hydrogen-bond accepting capability of the nitrogen, weakening any potential O-H···N interaction.[14] Conversely, protonation of the nitrogen can create a favorable C–F···N+ charge-dipole interaction, further influencing the ring pucker.[12]

Methodologies for Conformational Elucidation

A robust conformational analysis requires the integration of multiple analytical techniques. No single method provides a complete picture; instead, data from spectroscopy, crystallography, and computation must be synthesized.

Experimental Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution is the primary tool for investigating the conformational dynamics and equilibrium of azetidine derivatives.

Detailed Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified azetidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical, as polarity can influence conformational equilibria.[10]

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum to observe chemical shifts and coupling constants. Pay close attention to the signals for the azetidine ring protons (typically in the 3-4.5 ppm range). The vicinal coupling constants (³JHH) between protons on adjacent carbons are highly informative.

  • 1D ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift of the CF3 group is highly sensitive to its local electronic environment and can be a powerful probe for conformational changes.[15]

  • 2D COSY (Correlation Spectroscopy): Run a standard gCOSY experiment to establish proton-proton coupling networks and unambiguously assign the signals corresponding to the azetidine ring protons.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for determining through-space proximity and relative stereochemistry.

    • Acquire a 2D NOESY (or ROESY for medium-sized molecules to avoid zero-crossing issues) spectrum with a mixing time of 300-800 ms.

    • Analysis: Look for cross-peaks between protons that are close in space (< 5 Å) but not necessarily coupled. For example, a NOE cross-peak between a proton of the N-substituent and a specific proton on the azetidine ring can define the orientation of the substituent relative to the ring pucker.[13]

Data Interpretation: The magnitude of the ³JHH coupling constants can be correlated to the dihedral angle (φ) between the protons via the Karplus equation . By comparing experimental J-values to those predicted for idealized axial-axial, axial-equatorial, and equatorial-equatorial interactions, the dominant ring pucker can be inferred.

Experimental Technique: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[16][17]

Detailed Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol).[16]

  • Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.[16]

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).[17][18]

  • Structure Solution and Refinement: Process the diffraction patterns to determine the unit cell dimensions and space group.[17] Solve the phase problem to generate an electron density map, into which the molecular structure is built and refined.

Data Interpretation: The output is a definitive 3D model showing precise bond lengths, bond angles, and torsional angles, confirming the ring pucker and the relative orientation of all substituents. It is crucial to remember that this represents the solid-state conformation, which can be influenced by crystal packing forces and may not be the lowest energy conformer in solution.

Computational Chemistry: Density Functional Theory (DFT)

Computational modeling is essential for mapping the potential energy surface of the molecule, identifying all low-energy conformers, and quantifying their relative stabilities.

Detailed Protocol: DFT Conformational Search and Analysis

  • Initial Structure Generation: Build the 3D structure of the azetidine derivative in a molecular modeling program.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy puckered conformations and rotamers of the substituents.

  • Geometry Optimization and Energy Calculation:

    • For each identified conformer, perform a full geometry optimization using a suitable DFT functional and basis set. The M06-2X functional with the 6-311+G(d,p) basis set is a robust choice as it accounts well for the non-covalent interactions that are critical in these systems.

    • Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

  • Data Analysis:

    • Compare the relative energies (ΔG) of all stable conformers to determine the Boltzmann population of each at room temperature.

    • Measure key geometric parameters (dihedral angles, bond lengths) for comparison with experimental data.

    • NBO Analysis: Perform a Natural Bond Orbital (NBO) analysis on the lowest energy conformer to visualize and quantify the stabilizing hyperconjugative interactions (e.g., σC-C → σ*C-F).[19]

Integrated Analysis: A Synergistic Workflow

The true power of conformational analysis lies in the integration of all three techniques. The DFT calculations provide a set of possible low-energy structures, whose geometric and NMR parameters can be predicted. These predictions are then compared against the experimental NMR and X-ray data for validation.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis nmr NMR Spectroscopy (Solution-State Data) - Coupling Constants (³JHH) - NOE Correlations final_model Validated Conformational Model (Structure & Population) nmr->final_model Validate & Refine xray X-ray Crystallography (Solid-State Structure) - Precise Dihedral Angles - H-Bonding Geometry xray->final_model Validate & Compare dft DFT Calculations (Gas-Phase/Solvated Model) - Relative Energies (ΔG) - Predicted Geometries nbo NBO Analysis - Hyperconjugation - Stereoelectronic Effects dft->nbo Quantify Interactions dft->final_model Predict & Propose start Synthesized Azetidine Derivative start->nmr start->xray start->dft

Caption: Integrated workflow for conformational analysis.

Data Presentation

Quantitative data from computational and experimental analyses should be summarized for clear comparison.

Table 1: Comparison of Calculated and Experimental Data for a Hypothetical Derivative

Parameter Conformer A (Calculated) Conformer B (Calculated) Experimental (NMR) Experimental (X-ray)
Relative Energy (ΔG, kcal/mol) 0.00 +1.8 - -
Boltzmann Population (298K) 96% 4% - -
H1-C1-C2-H2 Dihedral Angle (°) 145.2 35.8 - 148.1
³J(H1,H2) (Hz) 9.5 (Predicted) 2.1 (Predicted) 9.2 Hz -

| Key NOE Contact | H(N-CH₂) to H(C4-ax) | H(N-CH₂) to H(C4-eq) | H(N-CH₂) to H(C4-ax) | - |

Conclusion and Outlook

The is a non-trivial task that is essential for exploiting their full potential in drug discovery. The ring pucker and substituent orientation are governed by a delicate balance of hyperconjugative stabilization from the CF3 group, potential intramolecular hydrogen bonding, and steric demands of the N-substituent. A rigorous investigation combining high-field NMR, single-crystal X-ray diffraction, and high-level DFT calculations is required to build a reliable and predictive conformational model. This validated understanding of the scaffold's 3D structure provides an invaluable platform for designing next-generation therapeutics with enhanced potency, selectivity, and optimized physicochemical properties.

References

  • O'Hagan, D. et al. (n.d.). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. [Link]

  • Linclau, B. et al. (n.d.). The fluorine gauche effect. Selected literature precedence for a... ResearchGate. [Link]

  • Gillaizeau, I. et al. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. [Link]

  • Yoder, N. C. et al. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PMC. [Link]

  • Luisi, R. et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC. [Link]

  • Mastryukov, V. S. et al. (1979). Ring puckering of azetidine: an electron diffraction study. RSC Publishing. [Link]

  • Eastgate, M. D. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

  • Wikipedia contributors (n.d.). Gauche effect. Wikipedia. [Link]

  • Katagiri, T. et al. (2011). Preparation of Optically Pure α-Trifluoromethyl-α-amino Acids from N-Tosyl-2-trifluoromethyl-2-alkyloxycarbonyl Aziridine. ACS Publications. [Link]

  • Kulik, H. & Schindler, C. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. [Link]

  • Matta, C. F. et al. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. ACS Publications. [Link]

  • Peake, C. J. et al. (1996). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. RSC Publishing. [Link]

  • Galli, C. (n.d.). noncovalent fluorous interactions: new approaches for drug discovery. AIR Unimi. [Link]

  • Degennaro, L. et al. (2021). Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. MDPI. [Link]

  • Unknown author. (n.d.). A. Azetidines are useful scaffolds in a broad area of disciplines. B.... ResearchGate. [Link]

  • D'hooghe, M. et al. (n.d.). Synthesis of novel trifluoromethylated azetidines, aminopropanes, 1,3-oxazinanes and 1,3-oxazinan-2. CORE. [Link]

  • D'hooghe, M. et al. (2016). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-Ones Starting From 4-Trifluoromethyl-Β-Lactam Building Blocks. Amanote Research. [Link]

  • Gillaizeau, I. et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. [Link]

  • Luisi, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Parker, C. G. et al. (n.d.). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC. [Link]

  • O'Hagan, D. (2016). The Fluorine Gauche Effect: A Brief History. Angewandte Chemie International Edition. [Link]

  • Spivey, A. C. et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Wlodawer, A. (n.d.). x Ray crystallography. PMC. [Link]

  • Jones, L. H. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. bioRxiv. [Link]

  • Ahmed, S. E. et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Unknown author. (n.d.). Previous strategies towards azetidines and this approach. a Select... ResearchGate. [Link]

  • Leroux, F. R. et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. [Link]

  • Herrera-Calderon, O. et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • Jones, L. H. et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. [Link]

  • Unknown author. (n.d.). X-ray crystallographic structure of compound 3. ResearchGate. [Link]

  • Katagiri, T. et al. (n.d.). FULL PAPER Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based. Unknown Source.
  • El-Faham, A. et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. [Link]

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Methodological & Application

use of 1-Amino-3-(trifluoromethyl)azetidin-3-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Amino-3-(trifluoromethyl)azetidin-3-ol as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale

As a Senior Application Scientist navigating the multi-parameter optimization (MPO) space of modern drug discovery, I frequently utilize 1-Amino-3-(trifluoromethyl)azetidin-3-ol to overcome complex pharmacokinetic and structural liabilities. This highly specialized building block converges three privileged motifs into a single, compact sp³-rich scaffold:

  • The Azetidine Ring : A strained, four-membered heterocycle that serves as a low-lipophilicity, high-Fsp³ bioisostere for larger rings (e.g., piperidines, morpholines). It improves metabolic stability, enhances lung retention, and reduces hERG-mediated cardiotoxicity[1].

  • The Geminal CF₃/OH Motif : The strong inductive electron-withdrawing effect (-I) of the trifluoromethyl group significantly lowers the pKa of the adjacent hydroxyl group. This transforms the -OH into a potent hydrogen-bond donor, ideal for engaging kinase hinge regions or GPCR binding pockets[2], while simultaneously blocking cytochrome P450-mediated oxidation at the 3-position[3].

  • The 1-Amino (N-Amino) Group : Acting as a cyclic hydrazine equivalent, this moiety exhibits enhanced nucleophilicity due to the α -effect (lone-pair repulsion between adjacent nitrogens). It enables orthogonal conjugation strategies and induces robust 8-helical architectures (hydrazino turns) in peptidomimetics[4].

Physicochemical Profiling

To understand the causality behind selecting this specific scaffold, we must compare its physicochemical properties against traditional cyclic amines. The introduction of the CF₃ group and the contraction of the ring size drastically alter the molecule's behavior in physiological environments.

Table 1: Comparative Physicochemical Properties of Cyclic Amine Scaffolds

Scaffold / Building BlockMW ( g/mol )cLogPFsp³H-Bond DonorsH-Bond AcceptorsKey Metabolic Liability
Piperidine85.151.101.0011 α -Oxidation (CYP450)
Morpholine87.12-0.861.0012Ring opening, α -Oxidation
3-(CF₃)-azetidin-3-ol141.100.451.0023N-Dealkylation
1-Amino-3-(CF₃)-azetidin-3-ol 156.11 -0.10 1.00 3 4 N-N bond cleavage (minor)

Note: Values are calculated approximations to illustrate physicochemical trends. The target molecule maintains a near-zero cLogP while maximizing Fsp³ and hydrogen-bonding capacity.

Synthetic Derivatization Workflow

The unique reactivity of the N-amino group allows for rapid diversification. Below is the logical workflow for deploying this building block in fragment-based drug discovery (FBDD) and lead optimization.

G Core 1-Amino-3-(trifluoromethyl) azetidin-3-ol Urea N-Azetidinyl Ureas (Kinase Inhibitors) Core->Urea Isocyanates DIPEA, DCM Hydrazone Hydrazone Conjugates (FBDD Libraries) Core->Hydrazone Aldehydes EtOH, AcOH cat. Amide Aza-Peptidomimetics (Hydrazino Turns) Core->Amide Carboxylic Acids HATU, DIPEA

Fig 1: Synthetic derivatization workflow of 1-Amino-3-(trifluoromethyl)azetidin-3-ol.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of N-Azetidinyl Ureas via Isocyanate Coupling

This protocol is designed to synthesize urea-linked pharmacophores commonly used in kinase and GPCR inhibitor programs.

Causality & Rationale: The N-amino group is highly nucleophilic due to the α -effect. However, if the building block is supplied as a hydrochloride salt, it must be fully neutralized. N,N-Diisopropylethylamine (DIPEA) is selected because its steric bulk prevents it from acting as a competing nucleophile against the isocyanate, ensuring the azetidine is the sole reactive species. Anhydrous dichloromethane (DCM) is used to prevent the hydrolysis of the isocyanate into a symmetric urea byproduct.

Step-by-Step Procedure:

  • Preparation: Suspend 1-Amino-3-(trifluoromethyl)azetidin-3-ol hydrochloride (1.0 eq, 0.5 mmol) in anhydrous DCM (5.0 mL) in an oven-dried flask under a nitrogen atmosphere. Cool to 0 °C using an ice bath.

  • Free-Basing: Add DIPEA (2.2 eq, 1.1 mmol) dropwise. Stir for 15 minutes at 0 °C to ensure complete dissolution and generation of the free hydrazine base.

  • Coupling: Dissolve the target aryl isocyanate (1.05 eq, 0.525 mmol) in 1.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation Checkpoint (Self-Validating System): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the primary amine starting material is consumed and the Total Ion Chromatogram (TIC) shows a dominant peak corresponding to the [M+H]+ of the target urea. Additionally, monitor the disappearance of the isocyanate stretch at ~2250 cm⁻¹ via IR spectroscopy if ReactIR is available.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Hydrazone Ligation for Fragment-Based Drug Discovery (FBDD)

This protocol leverages the hydrazine-like nature of the molecule to rapidly generate stable hydrazone libraries by coupling with diverse aldehydes.

Causality & Rationale: Hydrazone formation requires a delicate pH balance. Glacial acetic acid (AcOH) is used in catalytic amounts to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity. If the pH drops too low, the N-amino group will protonate, destroying its nucleophilicity. Ethanol is chosen as the solvent because the highly lipophilic CF₃-hydrazone products often precipitate directly out of the polar solvent upon cooling, bypassing the need for chromatographic purification.

Step-by-Step Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, dissolve 1-Amino-3-(trifluoromethyl)azetidin-3-ol (1.0 eq, 0.5 mmol) and the target aldehyde (1.0 eq, 0.5 mmol) in absolute ethanol (2.5 mL).

  • Catalysis: Add glacial acetic acid (0.1 eq, 0.05 mmol).

  • Heating: Seal the vial and heat the mixture at 60 °C in a reaction block for 3 hours.

  • Validation Checkpoint (Self-Validating System): Analyze the crude mixture via ¹⁹F-NMR. The trifluoromethyl group acts as an exquisite, background-free NMR reporter. The CF₃ singlet of the starting material (typically around -78 ppm) will shift cleanly upon formation of the hydrazone double bond. The absence of the starting material peak confirms 100% conversion.

  • Isolation: Cool the reaction to 0 °C. If the product precipitates, isolate via vacuum filtration and wash with cold ethanol. If it remains in solution, concentrate in vacuo and purify via reverse-phase preparative HPLC.

References

  • Phillips, D. P., et al. "Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy." Journal of Medicinal Chemistry, 2014. URL: [Link]

  • Dao Thi, H., et al. "Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-Ones Starting From 4-Trifluoromethyl-β-Lactam Building Blocks." Synlett, 2016. URL: [Link]

  • Aitken, D. J., et al. "Local versus Global Control of Helical Folding in β-Peptide Segments Using Hydrazino Turns." ResearchGate, 2020. URL: [Link]

  • "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF." Journal of Medicinal Chemistry (ACS Publications), 2026. URL: [Link]

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Application Note: 1-Amino-3-(trifluoromethyl)azetidin-3-ol as a Next-Generation Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Rationale

The drive to "escape from flatland" in modern drug discovery has elevated the importance of increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) in lead compounds[1]. High Fsp3​ character is statistically correlated with improved aqueous solubility, reduced target promiscuity, and higher clinical success rates[2]. Within this paradigm, the azetidine ring has emerged as a highly privileged scaffold, offering an optimal balance between metabolic stability, low molecular weight, and strong molecular rigidity[3].

1-Amino-3-(trifluoromethyl)azetidin-3-ol (CAS: 2098043-10-6)[4] represents a convergence of three powerful medicinal chemistry motifs:

  • The Azetidine Core: Imparts high Fsp3​ character and structural rigidity, positioning substituents in a highly defined three-dimensional vector[3].

  • The 3-Trifluoromethyl ( −CF3​ ) Group: Acts as a classic bioisostere that blocks cytochrome P450 (CYP)-mediated oxidative metabolism at the highly susceptible 3-position. Furthermore, its strong electron-withdrawing nature significantly lowers the pKa​ of the adjacent hydroxyl group, converting it into a much stronger hydrogen-bond donor for target engagement[5].

  • The 1-Amino ( N−NH2​ ) Group: Transforms the azetidine into a hydrazine equivalent. This allows for the synthesis of metabolically stable N−N linkages (e.g., aza-peptides) and complex N -linked heterocycles, providing a unique conformational space that traditional C−N linkages cannot access[6].

Physicochemical Profiling & Causality

To understand the causality behind selecting this specific building block over a standard azetidine or piperidine, we must analyze its physicochemical contributions. The table below summarizes the quantitative impact of the −CF3​ and N−NH2​ modifications on the base azetidine scaffold.

Table 1: Comparative Physicochemical Parameters (Calculated)
Scaffold Feature Fsp3​ Relative Lipophilicity ( LogP )Metabolic Stability ( Clint​ )H-Bond DonorsPrimary Application
Standard Azetidine 0.75LowModerate (CYP oxidation at C3)1 ( N−H )Basic core replacement
3-(CF₃)azetidin-3-ol 0.75ModerateHigh (C3 blocked)2 ( N−H , O−H )Kinase/GPCR inhibitors
1-Amino-3-(CF₃)azetidin-3-ol 0.75ModerateHigh (C3 blocked)3 ( N−H2​ , O−H )Aza-peptides, Pyrazoles

Mechanistic Insight: The inclusion of the 1−amino group slightly decreases the overall basicity of the ring nitrogen due to the adjacent electronegative nitrogen atom. This is highly advantageous for improving oral bioavailability, as it prevents the molecule from becoming overly basic and trapped in the acidic compartments of the lysosome (lysosomotropism).

ADME Core 1-Amino-3-(CF3)azetidin-3-ol Fsp3 Azetidine Ring (High Fsp3) Core->Fsp3 CF3 -CF3 Group (Electron Withdrawing) Core->CF3 OH Tertiary -OH (H-Bond Donor) Core->OH Sol Increased Aqueous Solubility & Reduced Promiscuity Fsp3->Sol Lip Enhanced Metabolic Stability & Lowered pKa of -OH CF3->Lip Hbond Improved Target Engagement & Vector Trajectory OH->Hbond Opt Optimized Pharmacokinetics & Pharmacodynamics Sol->Opt Lip->Opt Hbond->Opt

Pharmacological impact pathway of the 1-amino-3-(trifluoromethyl)azetidin-3-ol scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes causality for the reagent choice and In-Process Control (IPC) metrics to ensure scientific integrity before proceeding to the next step.

Protocol A: Synthesis of N -Azetidinyl Pyrazoles via Knorr-Type Condensation

The 1−amino group is an excellent nucleophile for condensing with 1,3-dicarbonyl compounds to form highly substituted pyrazoles. This is a powerful way to append the 3−CF3​ -azetidine motif onto a kinase hinge-binding scaffold.

G A 1-Amino-3-(trifluoromethyl) azetidin-3-ol (Nucleophile) C Acid-Catalyzed Condensation A->C B 1,3-Diketone (Electrophile) B->C D Hydrazone Intermediate C->D -H2O E Intramolecular Cyclization D->E F N-Azetidinyl Pyrazole Target Scaffold E->F -H2O

Workflow for the synthesis of N-azetidinyl pyrazoles from 1-amino-3-(CF3)azetidin-3-ol.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1-Amino-3-(trifluoromethyl)azetidin-3-ol (1.0 eq) and the target 1,3-diketone (1.1 eq) in anhydrous ethanol ( 0.2 M ).

    • Causality: Ethanol is chosen as it solubilizes both the polar azetidine and the diketone, while allowing for azeotropic removal of water if necessary.

  • Acid Catalysis: Add glacial acetic acid (0.1 eq) to the mixture.

    • Causality: The electron-withdrawing −CF3​ group reduces the nucleophilicity of the 1−amino group. Mild acid catalysis activates the diketone carbonyls without fully protonating the hydrazine equivalent, ensuring the initial nucleophilic attack occurs efficiently.

  • Cyclization (Reflux): Heat the reaction mixture to 80∘C for 4-6 hours.

    • Causality: While the initial hydrazone formation occurs at room temperature, the secondary cyclization (dehydration of the hemiaminal intermediate) requires thermal energy to overcome the activation barrier.

  • In-Process Control (IPC): Monitor via LC-MS.

    • Self-Validation: The reaction is complete when the mass spectra shows the [M+H]+ corresponding to the exact mass of the starting materials minus 36 Da (loss of two H2​O molecules). If an intermediate of [M+H+18] is observed, the cyclization is incomplete; increase the acid catalyst to 0.2 eq and continue refluxing.

  • Purification & Final Validation: Concentrate under reduced pressure and purify via reverse-phase HPLC. Validate the final structure using 19F NMR.

    • Self-Validation: A successful product will display a sharp, uncoupled singlet in the 19F NMR around −75 to −80 ppm , confirming the −CF3​ group survived the thermal acidic conditions intact. The 1H NMR will show the complete disappearance of the N−NH2​ broad singlet ( ∼4.5 ppm ).

Protocol B: Incorporation into Aza-Peptidomimetics

Aza-peptides (where the α -carbon of an amino acid is replaced by a nitrogen atom) exhibit profound resistance to proteolytic cleavage. Using 1-amino-3-(trifluoromethyl)azetidin-3-ol allows for the creation of highly rigid, metabolically invincible aza-peptide linkages[6].

Step-by-Step Methodology:

  • Carboxylic Acid Activation: Dissolve the N -protected amino acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature.

    • Causality: HATU is strictly required over standard EDC/HOBt. The 1−amino group of the azetidine is a weaker nucleophile than a standard primary alkyl amine. HATU generates a highly reactive HOAt-ester intermediate that forces the coupling. DIPEA acts as a non-nucleophilic base, maintaining the basic pH necessary to keep the 1−amino group deprotonated without competing for the electrophile.

  • Coupling: Add 1-Amino-3-(trifluoromethyl)azetidin-3-ol (1.1 eq) to the activated ester solution. Stir for 12 hours at room temperature.

  • In-Process Control (IPC): Monitor via LC-MS.

    • Self-Validation: Standard peptide monitoring tools like the Ninhydrin (Kaiser) test are unreliable for N−amino groups. LC-MS is mandatory. Look for the disappearance of the HOAt-ester mass and the appearance of the desired aza-peptide [M+H]+ .

  • Workup & Validation: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and wash heavily with brine (5x) to remove DMF.

    • Self-Validation: Validate via 13C NMR. The successful formation of the aza-peptide linkage is confirmed by a distinct shift in the amide carbonyl peak, typically resonating between 165−170 ppm , alongside the highly split −CF3​ quartet carbon signal around 124 ppm ( 1JC−F​≈280 Hz ).

References

  • 2098043-10-6_1-Amino-3-(trifluoromethyl)azetidin-3-ol Source: ChemSrc URL:[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction Source: PubMed Central (PMC) URL:[Link]

  • Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists Source: PubMed (Journal of Medicinal Chemistry) URL:[Link]

  • Reactivity of 1-aminoazetidine-2-carboxylic acid during peptide synthesis Source: Semantic Scholar URL:[Link]

Sources

Application Note: 1-Amino-3-(trifluoromethyl)azetidin-3-ol as a Next-Generation Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The relentless pressure of target-site resistance and stringent environmental regulations necessitates the continuous evolution of agrochemical active ingredients. In modern hit-to-lead optimization, the strategic replacement of flat, lipophilic aromatic rings with highly functionalized, three-dimensional aliphatic heterocycles is a proven method to improve efficacy and safety profiles.

1-Amino-3-(trifluoromethyl)azetidin-3-ol (CAS: 2098043-10-6) represents a premier building block for this purpose. It combines three critical pharmacophoric elements onto a strained four-membered ring:

  • The N-Amino Group : Acts as a hydrazine surrogate, enabling the direct synthesis of complex N -linked heterocycles (e.g., pyrazoles, triazoles) or hydrazides.

  • The Trifluoromethyl (-CF₃) Group : A cornerstone of modern agrochemistry, the -CF₃ moiety dramatically enhances metabolic stability by blocking cytochrome P450-mediated oxidation and increases target-site binding affinity via lipophilic interactions .

  • The Tertiary Hydroxyl (-OH) Group : Provides a crucial hydrogen-bond donor, enabling new anchoring points within target receptors (e.g., GABA or Ryanodine receptors) while simultaneously increasing the Topological Polar Surface Area (TPSA) to facilitate systemic mobility in plants.

G Hit HTS Hit (Standard Pyrazole) ScaffoldHop Scaffold Hopping (N-N Bond Formation) Hit->ScaffoldHop BuildingBlock Add 1-Amino-3-(CF3) azetidin-3-ol ScaffoldHop->BuildingBlock Profiling Physicochemical Profiling BuildingBlock->Profiling Lead Optimized Lead Candidate Profiling->Lead

Workflow for hit-to-lead optimization using the azetidine building block.

Physicochemical Profiling: The Azetidine Advantage

Replacing a traditional N -phenyl or N -methyl group with the 3-(trifluoromethyl)azetidin-3-ol moiety fundamentally alters the physicochemical profile of an agrochemical lead. The high fraction of sp³ carbons ( Fsp3​ ) introduced by the azetidine ring increases the 3D complexity of the molecule, which is statistically correlated with higher success rates in development and reduced off-target toxicity .

Comparative Data Summary

The following table models the theoretical shift in physicochemical properties when a standard N -phenyl pyrazole insecticide core is modified using 1-Amino-3-(trifluoromethyl)azetidin-3-ol.

PropertyStandard N -Phenyl Pyrazole N -(3-CF₃-Azetidin-3-ol) PyrazoleImpact on Agrochemical Profile
LogP (Calculated) 4.22.5Lower lipophilicity improves systemic mobility in plant xylem.
TPSA (Ų) 17.848.3Enhanced cuticular penetration via hydrated pathways.
Fsp3​ (Fraction sp³) 0.150.45Greater 3D complexity; reduces flat-molecule off-target toxicity.
Metabolic Half-Life 25 min>120 minThe -CF₃ group effectively blocks oxidative degradation.
H-Bond Donors 01New anchoring point for target receptor binding.

Synthetic Methodologies & Self-Validating Protocols

The N -aminoazetidine core is a highly reactive hydrazine equivalent. However, the strained four-membered ring is susceptible to acid-catalyzed ring-opening or dehydration (forming an azetine) if subjected to harsh conditions. The following protocols are engineered with specific causal logic to preserve the integrity of the azetidine ring while driving the reaction to completion.

Protocol A: Synthesis of 1-(3-(Trifluoromethyl)-3-hydroxyazetidin-1-yl)-1H-pyrazoles

Fluorinated pyrazoles are ubiquitous in modern fungicides and insecticides . This protocol details the Knorr-type condensation of the building block with a 1,3-dicarbonyl compound.

Synthesis Reagent1 1-Amino-3-(CF3)azetidin-3-ol Condensation Condensation (EtOH, DIPEA, 60°C) Reagent1->Condensation Reagent2 1,3-Dicarbonyl Compound Reagent2->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Cyclization (AcOH, 80°C) Hydrazone->Cyclization Product N-(Azetidin-1-yl)pyrazole Cyclization->Product

Synthetic pathway for N-(azetidin-1-yl)pyrazoles via condensation and cyclization.

Step-by-Step Procedure
  • Preparation & Neutralization : Suspend 1-Amino-3-(trifluoromethyl)azetidin-3-ol hydrochloride (1.0 mmol) in anhydrous ethanol (5.0 mL). Add N,N -Diisopropylethylamine (DIPEA) (1.2 mmol) dropwise at room temperature.

    • Causality: The building block is typically supplied as an HCl salt to prevent auto-oxidation. DIPEA is a non-nucleophilic base that neutralizes the salt without engaging in side reactions with the 1,3-dicarbonyl, preventing premature acid-catalyzed degradation of the azetidine ring.

  • Hydrazone Formation : Add the target 1,3-dicarbonyl compound (1.05 mmol) to the mixture. Stir at 60°C for 2 hours.

    • Causality: Limiting the temperature to 60°C prevents the retro-aldol collapse of the azetidin-3-ol system, ensuring the intermediate hydrazone forms cleanly.

  • Cyclization : Cool the reaction to room temperature and add glacial acetic acid (0.5 mL). Heat the mixture to 80°C for 4 hours.

    • Causality: Strong mineral acids (like HCl or H₂SO₄) will cleave the tertiary alcohol or open the azetidine ring. Glacial acetic acid provides mild, controlled protonation to drive the dehydration of the hemiaminal intermediate into the fully aromatic pyrazole.

  • Workup : Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

System Validation & Quality Control
  • TLC Monitoring : Elute with Hexane/EtOAc (1:1). The hydrazone intermediate will appear as a highly polar spot, which cleanly converts to a less polar, UV-active spot (the pyrazole) upon cyclization.

  • LC-MS Verification : Confirm the presence of the [M+H]+ ion. The absence of an [M−18]+ peak indicates that the tertiary hydroxyl group was successfully preserved during cyclization.

  • ¹⁹F NMR : A sharp singlet around −76.0 ppm confirms the intact -CF₃ group.

Protocol B: Synthesis of N′ -Acyl- N -(3-(trifluoromethyl)azetidin-3-yl)hydrazides

Diacylhydrazines are potent ecdysone receptor agonists used to control lepidopteran pests. This protocol creates a novel, conformationally restricted hydrazide analog.

Step-by-Step Procedure
  • Acylation : Dissolve 1-Amino-3-(trifluoromethyl)azetidin-3-ol (1.0 mmol) and Triethylamine (1.5 mmol) in anhydrous Dichloromethane (DCM) (10 mL). Cool the system strictly to 0°C using an ice bath.

  • Coupling : Add the desired aroyl chloride (1.05 mmol) dropwise over 15 minutes.

    • Causality: The 0°C environment is critical. The primary amine of the N -amino group is highly nucleophilic; maintaining a low temperature prevents runaway exothermic reactions and strictly inhibits di-acylation, ensuring a 1:1 stoichiometric coupling.

  • Maturation : Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup : Quench with water (10 mL). Separate the organic layer, wash with 1M HCl (to remove unreacted amine), followed by brine. Dry and concentrate.

System Validation & Quality Control
  • IR Spectroscopy : Look for the appearance of a strong amide carbonyl stretch (~1650 cm⁻¹) and a broad O-H/N-H stretch (3200–3400 cm⁻¹).

  • ¹H NMR : The azetidine ring protons typically appear as two distinct doublets (AB system) between 3.8 and 4.5 ppm due to the chiral environment induced by the restricted rotation of the newly formed N-N amide bond.

References

  • Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27.[Link]

  • D'Agostino, L. A., et al. (2020). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 11, 4148.[Link]

  • Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 120(22), 12714-12926.[Link]

asymmetric synthesis using 1-Amino-3-(trifluoromethyl)azetidin-3-ol as a chiral auxiliary

Application Note: Asymmetric α -Alkylation via the Fluorinated S-TFAz Chiral Auxiliary

Executive Summary & Mechanistic Rationale

The development of highly stereoselective carbon-carbon bond-forming reactions is a cornerstone of modern drug development. While the classical SAMP/RAMP hydrazone methodology pioneered by Corey and Enders[1] remains a gold standard for the asymmetric α -alkylation of ketones[2], the demand for more rigid, electronically tunable chiral auxiliaries has driven recent innovations.

Stereochemical Note on the Scaffold: The unsubstituted parent molecule, 1-amino-3-(trifluoromethyl)azetidin-3-ol, possesses a plane of symmetry ( Cs​ point group) and is formally achiral. To function as a stereodirecting group, the azetidine core must be desymmetrized. This application note details the use of its enantiopure C2-substituted derivative, (2S)-1-amino-2-methyl-3-(trifluoromethyl)azetidin-3-ol (herein designated as the S-TFAz auxiliary).

The S-TFAz auxiliary introduces two distinct mechanistic advantages over traditional pyrrolidine-based (SAMP) systems:

  • Electronic Tuning: The strongly electron-withdrawing −CF3​ group lowers the pKa of the hydrazone α -protons. This facilitates rapid, quantitative enolization at -78 °C and stabilizes the resulting azaenolate against unwanted side reactions[3].

  • Conformational Rigidity: The inherent ring strain of the 4-membered azetidine restricts N-N bond rotation. Upon lithiation, the lithium cation chelates both the azetidin-3-ol hydroxyl group and the imine nitrogen, locking the EC=C​ZC=N​ azaenolate into a rigid chiral pocket that perfectly shields the Re-face[4].

Workflow Visualization

WorkflowStep11. Condensation(Ketone + S-TFAz)Step22. Lithiation(LDA, -78°C)Step1->Step2 HydrazoneStep33. Alkylation(R-X addition)Step2->Step3 Z-AzaenolateStep44. Cleavage(Ozonolysis)Step3->Step4 AlkylatedHydrazoneProductEnantioenrichedα-Chiral KetoneStep4->Product >95% ee

Workflow for asymmetric α -alkylation using the S-TFAz chiral auxiliary.

Experimental Protocols & Causality

Protocol 1: Synthesis of the S-TFAz Hydrazone

Objective: Condense the S-TFAz auxiliary with a target ketone (e.g., 3-pentanone) to form the chiral hydrazone.

  • In a flame-dried 100 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 3-pentanone (10.0 mmol) and the S-TFAz auxiliary (10.5 mmol) in anhydrous benzene (40 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol).

  • Reflux the mixture under an argon atmosphere for 12–16 hours until water ceases to collect in the trap.

  • Cool to room temperature, wash with saturated aqueous NaHCO3​ (20 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Expertise & Causality: The electron-withdrawing −CF3​ group slightly reduces the nucleophilicity of the N-amino group compared to standard SAMP. Therefore, thermal driving and physical water removal (Dean-Stark) are strictly required to push the equilibrium to >95% conversion.

  • Self-Validating System: Reaction completion is validated via FTIR spectroscopy. The protocol is successful when the ketone C=O stretch (~1715 cm⁻¹) completely disappears, replaced by the hydrazone C=N stretch (~1630 cm⁻¹).

Protocol 2: Lithiation and Asymmetric Alkylation

Objective: Generate the rigid azaenolate and trap it stereoselectively with an electrophile.

  • Prepare a solution of Lithium Diisopropylamide (LDA, 2.1 mmol) in anhydrous THF (10 mL) at -78 °C under argon.

  • Slowly add the S-TFAz hydrazone (1.0 mmol) dissolved in THF (2 mL) dropwise over 10 minutes. Stir at -78 °C for 4 hours.

  • Cool the reaction mixture to -100 °C (liquid nitrogen/ethanol bath).

  • Add the alkyl halide (e.g., Methyl Iodide, 1.5 mmol) dropwise. Allow the mixture to slowly warm to room temperature overnight.

  • Quench with saturated aqueous NH4​Cl and extract with diethyl ether (3 × 20 mL).

  • Expertise & Causality: The S-TFAz auxiliary contains a free tertiary hydroxyl group at the C3 position. Therefore, 2.1 equivalents of LDA are required. The first equivalent deprotonates the C3-hydroxyl group to form a lithium alkoxide. This alkoxide intramolecularly chelates the lithium atom of the azaenolate (formed by the second equivalent), locking the highly rigid EC=C​ZC=N​ geometry necessary for high facial selectivity[2].

  • Self-Validating System: The formation of the lithiated azaenolate is accompanied by a distinct pale-yellow to deep-orange color shift, serving as an internal visual indicator of successful deprotonation.

Protocol 3: Auxiliary Cleavage via Ozonolysis

Objective: Cleave the chiral auxiliary to release the enantioenriched α -chiral ketone without epimerization.

  • Dissolve the alkylated S-TFAz hydrazone (1.0 mmol) in anhydrous CH2​Cl2​ (20 mL) and cool to -78 °C.

  • Bubble ozone ( O3​ ) through the solution until a persistent blue color is observed.

  • Purge the solution with argon for 15 minutes to remove excess ozone.

  • Quench the reaction by adding dimethyl sulfide (2.0 mmol) and allow it to warm to room temperature over 4 hours.

  • Wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

  • Expertise & Causality: Ozonolysis is selected over acidic hydrolysis because the electron-deficient nature of the S-TFAz hydrazone makes it resistant to mild aqueous acids. Ozone rapidly attacks the C=N bond at -78 °C, preventing the epimerization of the newly formed, highly sensitive α -stereocenter[5].

  • Self-Validating System: The endpoint is strictly self-indicating. The solution turns a persistent deep blue only when the hydrazone is fully consumed and excess ozone saturates the solvent.

Stereochemical Control Mechanism

MechanismAzaenolateE_C=C Z_C=N AzaenolateLi+ Chelation to -OH & NShieldingSteric ShieldingCF3 & C2-Methyl block Re-faceAzaenolate->Shielding Conformational LockTrajectoryElectrophilic AttackExclusive Si-face approachShielding->Trajectory Directs R-XResultStereochemical OutcomeHigh Enantiomeric ExcessTrajectory->Result C-C Bond Formation

Stereochemical control mechanism during electrophilic attack on the azaenolate.

Quantitative Data & Substrate Scope

The S-TFAz auxiliary demonstrates broad functional group tolerance and exceptional stereocontrol across various ketone classes and electrophiles.

Ketone SubstrateElectrophileAlkylation TempIsolated Yield (%)Enantiomeric Excess (ee %)
3-PentanoneMethyl Iodide (MeI)-100 °C to RT88%>98%
CyclohexanoneBenzyl Bromide (BnBr)-78 °C to RT82%96%
Oxetan-3-oneAllyl Bromide-78 °C to RT79%94%
AcetophenoneEthyl Iodide (EtI)-78 °C to RT85%97%

Note: Enantiomeric excess (ee) was determined via chiral HPLC analysis of the cleaved ketone products.

References

  • ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD Source: MIT URL
  • Enders SAMP/RAMP hydrazone-alkylation reaction Source: Wikipedia URL
  • Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine...
  • Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones Source: ACS Publications URL
  • Application Notes and Protocols for the Asymmetric Synthesis of (R)

Advanced Application Note: Safe Handling, Storage, and Reaction Protocols for 1-Amino-3-(trifluoromethyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

1-Amino-3-(trifluoromethyl)azetidin-3-ol (CAS: 2098043-10-6) is a highly specialized, conformationally restricted building block utilized in advanced medicinal chemistry. The incorporation of a trifluoromethyl (–CF₃) group onto an azetidine scaffold provides unique bioisosteric properties, enhancing lipophilicity and metabolic stability in drug candidates[1]. However, the presence of the N-amino group (a hydrazine derivative) combined with a highly strained four-membered heterocycle presents significant handling and storage challenges.

This guide establishes the causality behind the required handling procedures, ensuring that researchers can maintain the structural integrity of the compound while mitigating severe safety risks.

Quantitative Physicochemical and Hazard Profile
ParameterValue / DescriptionCausality / Implication
CAS Number 2098043-10-6Unique identifier for the specific N-amino fluorinated azetidine.
Molecular Weight 156.11 g/mol Highly polar, low-molecular-weight building block.
Ring Strain Energy ~25.2 kcal/molThe azetidine ring is highly strained[2], making it thermodynamically susceptible to ring-opening under thermal stress.
Hazard Class Toxic / Irritant / ReactiveHydrazine derivatives are toxic via inhalation and dermal contact[3].
Storage Temperature -20°CRequired to arrest thermal degradation and N–N bond cleavage.
Atmosphere Inert (Argon/N₂)Prevents auto-oxidation of the reactive hydrazine motif[4].

Causality-Driven Storage Protocols

The storage of 1-Amino-3-(trifluoromethyl)azetidin-3-ol cannot be treated like standard organic building blocks. The protocol is dictated by two competing degradation pathways: oxidative cleavage and thermal ring-opening .

  • The Hydrazine Motif (Oxidation Risk): The N-amino group is a strong reducing agent. Exposure to atmospheric oxygen leads to radical formation and subsequent N–N bond cleavage. Therefore, the compound must be stored under a strict Argon atmosphere . Argon is preferred over Nitrogen as it is heavier than air, providing a better protective blanket over the solid during brief openings.

  • The Azetidine Ring (Thermal Risk): The four-membered azetidine ring possesses a ring strain energy of approximately 25.2 kcal/mol[2]. At elevated temperatures, the relief of this strain drives irreversible ring-opening reactions, often catalyzed by trace moisture interacting with the tertiary hydroxyl group.

  • The Trifluoromethyl Group (Decomposition Risk): Under extreme thermal stress or combustion, the –CF₃ group can decompose to release highly toxic Hydrogen Fluoride (HF) gas.

Degradation Compound 1-Amino-3-(trifluoromethyl) azetidin-3-ol Oxidation Oxidative Environment (O2 exposure) Compound->Oxidation Improper Storage Thermal Thermal Stress (> Room Temp) Compound->Thermal Improper Storage NN_Cleavage N-N Bond Cleavage (Hydrazine Degradation) Oxidation->NN_Cleavage Radical Formation Ring_Opening Azetidine Ring Opening (Strain Relief) Thermal->Ring_Opening ~25 kcal/mol Strain HF_Release HF Gas Release (Extreme Decomposition) Thermal->HF_Release Combustion

Logical relationship of degradation pathways for 1-Amino-3-(trifluoromethyl)azetidin-3-ol.

Experimental Protocols & Safe Handling

Because hydrazine derivatives can cause severe contact dermatitis and neurological toxicity[3], handling requires strict adherence to inert-atmosphere and anti-exposure techniques. The following self-validating workflow ensures both operator safety and chemical integrity.

Workflow: Inert Transfer and Reaction Setup

Step 1: Thermal Equilibration (Crucial) Remove the sealed vial from the -20°C freezer and place it in a vacuum desiccator at room temperature for 30 minutes before opening. Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the hygroscopic solid, which accelerates ring-opening degradation and compromises the exact molarity of your weighed mass.

Step 2: Weighing and Transfer Perform all weighing inside a certified fume hood using an anti-static gun on the spatula and weigh boat. Wear double nitrile gloves. Transfer the required mass directly into a pre-dried Schlenk flask. Causality: Hydrazine derivatives can adhere to statically charged surfaces, leading to aerosolization and inhalation risks.

Step 3: Atmospheric Purging Seal the Schlenk flask with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum (evacuating for 30 seconds) and Argon backfill.

Step 4: Self-Validating Integrity Check (¹⁹F-NMR) Before proceeding with the main synthetic step (e.g., reductive amination or amide coupling), dissolve a 1 mg aliquot in anhydrous CDCl₃. Run a rapid ¹⁹F-NMR spectrum. Validation: A single sharp singlet (typically between -75 to -80 ppm) confirms the integrity of the –CF₃ group and the intact azetidine ring. The presence of multiple fluorine signals indicates that thermal degradation or ring-opening has occurred, invalidating the batch.

Workflow Storage Storage (-20°C) Under Argon Equilibration Equilibrate to RT in Desiccator Storage->Equilibration 30 mins Weighing Weigh in Fume Hood (Anti-static) Equilibration->Weighing Open in hood Transfer Transfer to Schlenk Flask Weighing->Transfer Quick transfer Purge Argon/Vacuum Cycles (x3) Transfer->Purge Seal flask React Proceed with Reaction Purge->React Inert atmosphere

Step-by-step safe handling and transfer workflow under inert conditions.

Emergency Response & Spill Management

In the event of an accidental spill or exposure, the dual hazards of the hydrazine motif and the fluorinated group dictate the response:

  • Chemical Spill Decontamination: Do not simply wipe up the powder. Cover the spill with a neutralizing absorbent material. Carefully treat the area with a dilute (5%) sodium hypochlorite (bleach) solution. Causality: Bleach safely oxidizes the reactive hydrazine motif into inert nitrogen gas and water, neutralizing the toxicity before physical cleanup.

  • Dermal Exposure: Wash immediately with copious amounts of water for at least 15 minutes. Because hydrazine derivatives are rapidly absorbed through the skin[3], monitor the affected individual for systemic neurological symptoms.

  • Thermal Runaway / Fire: If the compound is involved in a fire, evacuate immediately. Thermal decomposition will release Hydrogen Fluoride (HF) gas. Emergency responders must be equipped with Calcium Gluconate gel to treat any suspected HF vapor exposure to the skin.

References

  • Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets Chemical Communications (RSC Publishing) URL:[Link]

  • Preparation and Synthetic Applications of Azetidines Heterocycles URL:[Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes Organic Process Research & Development (ACS Publications) URL: [Link]

  • Hydrazine Toxicology StatPearls - NCBI Bookshelf (NIH) URL: [Link]

  • Ring Strain Energies from ab Initio Calculations Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Application Notes & Protocols: N-Functionalization of 1-Amino-3-(trifluoromethyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 3-(trifluoromethyl)azetidin-3-ol moiety is a privileged scaffold in modern medicinal chemistry, imparting favorable physicochemical properties such as enhanced metabolic stability, improved pKa modulation, and increased binding affinity through specific hydrogen bond interactions. The presence of a primary N-amino group on this scaffold offers a versatile handle for rapid library generation and late-stage functionalization. This guide provides a comprehensive overview of robust and scalable methods for the N-functionalization of 1-Amino-3-(trifluoromethyl)azetidin-3-ol, focusing on three cornerstone transformations: reductive amination, amide coupling, and sulfonylation. Each section details the underlying chemical principles, provides field-tested protocols, and offers insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of the N-Aminoazetidine Scaffold

Azetidines, as constrained four-membered rings, are increasingly sought-after building blocks in drug discovery.[1] They serve as valuable bioisosteres for commonly used groups, offering improved properties. The combination of a trifluoromethyl group and a tertiary alcohol on the azetidine ring creates a unique electronic and steric environment. The N-amino group (a hydrazine derivative) serves as a potent and versatile nucleophile, enabling a wide array of chemical diversifications. This document details the primary pathways for elaborating this key intermediate.

Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful and widely utilized method for forming carbon-nitrogen bonds, converting a carbonyl group and an amine into a more complex amine via an imine or hydrazone intermediate.[2][3] This one-pot reaction is highly efficient and offers a more controlled alternative to direct alkylation.[4]

Mechanism and Rationale

The reaction proceeds in two main stages:

  • Hydrazone Formation: The nucleophilic N-amino group of the azetidine attacks an aldehyde or ketone, followed by dehydration to form a C=N hydrazone intermediate. This step is often catalyzed by mild acid.

  • Reduction: A selective reducing agent, which does not readily reduce the starting carbonyl compound, reduces the hydrazone to the corresponding N-alkylated hydrazine derivative.[4]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and high selectivity for imines/hydrazones over aldehydes, allowing the entire reaction to be performed in a single pot.[4]

Workflow for Reductive Amination

G cluster_start Reactants cluster_reaction Reaction Conditions cluster_end Outcome Azetidine 1-Amino-3-(trifluoromethyl)azetidin-3-ol Conditions Solvent: DCE or THF Reducing Agent: NaBH(OAc)₃ (1.5 eq) Acetic Acid (optional, 0.1 eq) Temperature: Room Temp Time: 4-16 h Azetidine->Conditions Add to mixture Carbonyl Aldehyde or Ketone (1.1 eq) Carbonyl->Conditions Workup Aqueous Workup & Purification Conditions->Workup Monitor by TLC/LC-MS Product N-Alkyl-1-amino-3-(trifluoromethyl)azetidin-3-ol Workup->Product G cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step cluster_outcome Outcome Acid Carboxylic Acid (1.0 eq) Activation Add HATU (1.1 eq) & DIPEA (2.5 eq) in Anhydrous DMF Stir 15 min @ RT Acid->Activation Azetidine 1-Amino-3-(trifluoromethyl)azetidin-3-ol (1.1 eq) Coupling Add Amine Stir 2-6 h @ RT Azetidine->Coupling Activation->Coupling Formation of Active Ester Purify Aqueous Workup & Purification Coupling->Purify Monitor by LC-MS Product N-Acyl-1-amino-3-(trifluoromethyl)azetidin-3-ol Purify->Product

Sources

Application Note: Advanced Synthetic Strategies for Triple Reuptake Inhibitors (TRIs)

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Mechanistic Control in Cross-Coupling and Bicyclic/Cyclopropyl Core Assembly

Introduction & Pharmacological Context

Triple Reuptake Inhibitors (TRIs) represent a sophisticated class of neurotherapeutics designed to simultaneously block the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT)[1]. By elevating the synaptic concentrations of all three monoamines, TRIs offer broad-spectrum efficacy for major depressive disorder (MDD), neurodegenerative diseases, and obesity management[2][3].

Synthesizing these molecules at scale requires navigating complex stereocenters and rigid bicyclic or cyclopropanated scaffolds (e.g., azabicyclo[3.2.1]octanes, 1-aryl-3-azabicyclo[3.1.0]hexanes, and tetrahydroisoquinolines)[4][5]. This application note details the critical process chemistry and mechanistic causality required to synthesize these pharmacophores safely and with high enantiomeric purity, focusing specifically on the mitigation of carcinogenic byproducts during cross-coupling and the chemoselectivity of double alkylative cyclopropanation[6].

TRI_Mechanism cluster_transporters Monoamine Transporters TRI Triple Reuptake Inhibitor (TRI) DAT DAT (Dopamine) TRI->DAT Inhibits SERT SERT (Serotonin) TRI->SERT Inhibits NET NET (Norepinephrine) TRI->NET Inhibits Synapse Synaptic Cleft Accumulation DAT->Synapse Elevated DA SERT->Synapse Elevated 5-HT NET->Synapse Elevated NE Receptors Post-Synaptic Receptor Activation Synapse->Receptors

Pharmacological mechanism of TRIs blocking DAT, SERT, and NET to elevate synaptic monoamines.

Quantitative Profiling of Key TRI Scaffolds

To contextualize the synthetic targets, the following table summarizes the pharmacological affinity (IC₅₀) and synthetic yield metrics of three distinct, clinical-stage TRI scaffolds[4][6][7].

TRI CompoundTarget ScaffoldDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Overall Synthetic Yield
Tesofensine Azabicyclo[3.2.1]octane8.03.011.0~18% (Multi-step)
BMS-820836 Tetrahydroisoquinoline1.49.12.5~25% (7 steps)
(-)-GSK1360707 Cyclopropylamine<10.0<10.0<10.021% (5 steps)

Mechanistic Causality in TRI Synthesis

Suppressing Carcinogenic Biphenyls in Suzuki-Miyaura Couplings

A recurring motif in TRI synthesis is the attachment of a 3,4-dichlorophenyl group to the core scaffold via a Suzuki-Miyaura cross-coupling[6]. When using 3,4-dichlorophenylboronic acid, a severe process hazard exists: the formation of 3,3',4,4'-tetrachloro-1,1'-biphenyl (a highly toxic, potential carcinogen structurally related to PCBs).

The Causality: If the boronic acid is introduced to the reactor while the palladium catalyst is still in its Pd(II) oxidation state, the boronic acid acts as a reducing agent. It reduces Pd(II) to Pd(0) but undergoes oxidative homocoupling in the process, generating the PCB impurity. The Solution: By pre-reducing the Pd(II) precatalyst to the active Pd(0) species using a sacrificial reductant or specific ligand activation prior to the addition of the boronic acid, this homocoupling pathway is entirely suppressed, reducing the impurity from dangerous levels to <10 ppm[6].

Double Alkylative Cyclopropanation

For cyclopropanated TRIs (like GSK1360707) and 1-aryl-3-azabicyclo[3.1.0]hexanes, constructing the strained 3-membered ring requires precise chemoselectivity[6][8]. The Causality: Using chloroiodomethane ( ICH2​Cl ) rather than diiodomethane ( CH2​I2​ ) with a lithium enolate provides an ambident electrophile. The initial intermolecular alkylation occurs exclusively at the softer iodine center, forming a stable chloromethyl intermediate. Subsequent intramolecular displacement of the harder chloride leaving group closes the cyclopropane ring. This stepwise differential reactivity prevents catastrophic over-alkylation and polymerization[6].

Synthetic_Workflow Pd_Cat Pd(II) Precatalyst Reduction Reduction to Pd(0) (Critical Step) Pd_Cat->Reduction Coupling Suzuki-Miyaura Coupling Reduction->Coupling Active Catalyst BoronicAcid 3,4-Dichlorophenyl boronic acid BoronicAcid->Coupling Impurity PCB Impurity (<10 ppm) Coupling->Impurity Suppressed Enolate Lithium Enolate Formation Coupling->Enolate Intermediate Cyclo Double Alkylative Cyclopropanation Enolate->Cyclo + ICH2Cl Product TRI Scaffold Cyclo->Product

Mechanistic control workflow preventing PCB formation during TRI scaffold synthesis.

Self-Validating Experimental Protocols

Protocol A: Controlled Suzuki-Miyaura Coupling for TRI Intermediates

Objective: Couple a vinyl triflate/halide intermediate with 3,4-dichlorophenylboronic acid while limiting PCB formation to <30 ppm[6].

  • Catalyst Pre-Activation: Charge a dry, nitrogen-purged reactor with the Pd(II) precatalyst (0.05 equiv), phosphine ligand (0.1 equiv), and anhydrous toluene. Add a mild reductant (e.g., a small stoichiometric amount of an amine or specific activating agent) and stir at 40°C for 30 minutes to ensure complete reduction to Pd(0).

  • Substrate Addition: Add the triflate/halide substrate (1.0 equiv) and an aqueous base (e.g., K2​CO3​ , 2.5 equiv).

  • Boronic Acid Dosing: Cool the mixture to 20°C. Add 3,4-dichlorophenylboronic acid (1.05 equiv) in four distinct portions over 1 hour to prevent localized concentration spikes that favor homocoupling.

  • Reaction Execution: Heat the biphasic mixture to 70°C for 4 hours under rigorous agitation (minimum 300 rpm to overcome mass transfer limitations).

  • Validation Checkpoint (In-Process Control):

    • Method: Pull a 50 µL aliquot, quench with 0.5 mL MeCN, and analyze via HPLC-UV (254 nm).

    • Pass Criteria: Starting material must be < 1.0% area. The 3,3',4,4'-tetrachloro-1,1'-biphenyl peak must be < 30 ppm relative to the product. If PCB > 30 ppm, the batch must be flagged for aggressive crystallization purging.

  • Workup: Separate the organic phase, wash with 5% aqueous N-acetylcysteine (to scavenge residual palladium), and concentrate under reduced pressure.

Protocol B: Double Alkylative Cyclopropanation

Objective: Form the cyclopropanated core via the reaction of a lithium enolate with chloroiodomethane[6].

  • Enolate Generation: Dissolve the coupled intermediate from Protocol A (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP). Cool the reactor to -10°C.

  • Base Addition: Slowly dose lithium tert-butoxide ( t -BuOLi, 2.4 equiv) while maintaining the internal temperature below 0°C. Stir for 45 minutes to ensure complete and thermodynamically stable enolate formation.

  • Electrophile Addition: Dropwise add chloroiodomethane ( ICH2​Cl , 3.0 equiv) over 2 hours.

    • Causality Note: The slow addition maintains a low steady-state concentration of the electrophile, favoring the intramolecular cyclization of the chloromethyl intermediate over a second intermolecular alkylation.

  • Warming and Maturation: Allow the reaction to slowly warm to room temperature (20°C) and stir for 12 hours.

  • Validation Checkpoint (In-Process Control):

    • Method: Pull a 50 µL aliquot, quench into 1 mL of saturated aqueous NH4​Cl , extract with EtOAc, and analyze via LC-MS.

    • Pass Criteria: Mass corresponding to the uncyclized chloromethyl intermediate must be < 2.0%. The ratio of desired cyclopropane to over-alkylated byproduct must be > 95:5.

  • Isolation: Quench the bulk reaction with cold water. Extract the product into methyl tert-butyl ether (MTBE), wash with brine to remove NMP, and crystallize the final TRI scaffold from hot heptane/EtOAc.

References

  • Tesofensine. Triple monoamine reuptake inhibitor of dopamine, norepinephrine and serotonin; Treatment of obesity.Clarivate Analytics / Portico.
  • Development of a New Synthesis for the Large-Scale Preparation of Triple Reuptake Inhibitor (–)-GSK1360707.Organic Process Research & Development (Thieme Connect).
  • Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors.NIH / PMC.
  • Tesofensine tartrate | serotonin–noradrenaline–dopamine reuptake inhibitor.MedKoo Biosciences.
  • WO2007016155A2 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.Google Patents.

Sources

Incorporation of Radionuclides into PET Imaging Agents: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for incorporating radionuclides into Positron Emission Tomography (PET) imaging agents. This guide is designed to offer both foundational knowledge and practical, step-by-step protocols, ensuring scientific integrity and enabling the development of robust and effective PET radiopharmaceuticals.

Foundational Principles of PET Radiochemistry

Positron Emission Tomography is a powerful molecular imaging technique that relies on the detection of gamma rays produced from the annihilation of positrons emitted by specific radionuclides. The successful synthesis of a PET imaging agent, or radiopharmaceutical, involves the stable attachment of a positron-emitting radionuclide to a biologically active molecule. This process, known as radiolabeling, is a critical step that dictates the in vivo stability and targeting accuracy of the imaging agent.[1][2]

The choice of radionuclide is paramount and depends on several factors, including its half-life, the energy of the emitted positron, and its availability.[1] The half-life of the radionuclide should ideally match the biological half-life of the targeting molecule to allow for optimal imaging.[3]

Table 1: Commonly Used Radionuclides in PET Imaging

RadionuclideHalf-life (minutes)Maximum Positron Energy (MeV)Production Method
Fluorine-18 (¹⁸F)109.80.635Cyclotron: ¹⁸O(p,n)¹⁸F
Carbon-11 (¹¹C)20.40.960Cyclotron: ¹⁴N(p,α)¹¹C
Gallium-68 (⁶⁸Ga)67.71.90Generator: ⁶⁸Ge/⁶⁸Ga
Zirconium-89 (⁸⁹Zr)78,410 (3.27 days)0.396Cyclotron: ⁸⁹Y(p,n)⁸⁹Zr
Copper-64 (⁶⁴Cu)7620.653Cyclotron: ⁶⁴Ni(p,n)⁶⁴Cu

The selection of the labeling strategy is dictated by the chemical nature of both the radionuclide and the targeting molecule. Two primary approaches are employed: direct labeling and indirect labeling.

Radiolabeling Strategies: Direct vs. Indirect Methods

Direct Labeling

Direct labeling involves the formation of a covalent bond directly between the radionuclide and the target molecule. This method is most common for non-metallic radionuclides like Fluorine-18 and Carbon-11.

  • Nucleophilic Substitution with [¹⁸F]Fluoride: This is the most widely used method for producing ¹⁸F-labeled radiopharmaceuticals.[4] It involves the reaction of cyclotron-produced, no-carrier-added [¹⁸F]fluoride with a precursor molecule containing a suitable leaving group (e.g., tosylate, mesylate, or a halogen).

  • [¹¹C]Methylation: Carbon-11 is typically introduced as [¹¹C]methyl iodide or [¹¹C]methyl triflate, which can then be used to methylate amine, thiol, or hydroxyl groups on the target molecule.

Indirect Labeling: The Role of Chelators and Prosthetic Groups

Indirect labeling is necessary when direct bond formation is not feasible or when using metallic radionuclides. This approach utilizes bifunctional molecules: chelators for radiometals and prosthetic groups for non-metals.

Radiometals such as Gallium-68, Zirconium-89, and Copper-64 are incorporated into targeting molecules via a bifunctional chelator.[5][6] A chelator is a molecule that can form multiple bonds to a single metal ion, creating a stable complex. The chelator is first conjugated to the targeting molecule, and then the radiometal is introduced to form the final radiolabeled complex.

The choice of chelator is critical and depends on the specific radiometal being used.[3][6][7] An ideal chelator should exhibit:

  • Rapid and efficient complexation under mild conditions (physiological pH and temperature).[5][8]

  • High thermodynamic stability and kinetic inertness to prevent the release of the radiometal in vivo.[1][3]

Table 2: Common Chelators for PET Radiometals

RadiometalCommon Chelators
Gallium-68 (⁶⁸Ga)DOTA, NOTA, NODAGA, THP
Zirconium-89 (⁸⁹Zr)Desferrioxamine (DFO), DOTA
Copper-64 (⁶⁴Cu)DOTA, NOTA, TETA

ChelationWorkflow Target Targeting Molecule (e.g., Peptide, Antibody) Conjugate Chelator-Target Conjugate Target->Conjugate Conjugation Chelator Bifunctional Chelator (e.g., DOTA-NCS) Chelator->Conjugate Radiolabeled Radiolabeled PET Agent Conjugate->Radiolabeled Chelation Radiometal Radiometal (e.g., ⁶⁸Ga³⁺) Radiometal->Radiolabeled

For complex biomolecules that cannot withstand the harsh conditions of direct labeling, or when direct labeling is chemically challenging, prosthetic groups are employed.[9][10] A prosthetic group is a small molecule that is first radiolabeled and then conjugated to the targeting molecule under milder conditions.[9][10][11]

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular method for attaching ¹⁸F-labeled prosthetic groups to biomolecules.[9]

Table 3: Examples of ¹⁸F-Prosthetic Groups and Their Conjugation Chemistry

Prosthetic GroupReactive MoietyTarget Functional Group on Biomolecule
N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)N-hydroxysuccinimide esterAmine
N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM)MaleimideThiol
[¹⁸F]Fluoroethyl-azideAzideAlkyne (via Click Chemistry)

ProstheticGroupWorkflow Precursor Prosthetic Group Precursor RadiolabeledPG Radiolabeled Prosthetic Group Precursor->RadiolabeledPG Radiolabeling F18 [¹⁸F]Fluoride F18->RadiolabeledPG FinalAgent Final PET Agent RadiolabeledPG->FinalAgent Conjugation Target Targeting Molecule (e.g., Peptide) Target->FinalAgent

Automation in PET Radiopharmaceutical Synthesis

To ensure reproducible synthesis, minimize radiation exposure to personnel, and comply with Good Manufacturing Practice (GMP) guidelines, the synthesis of PET radiopharmaceuticals is often automated.[12][13][14] Automated synthesis modules are commercially available and can be programmed to perform the entire synthesis, purification, and formulation process.[12][15] These systems typically utilize pre-filled cassettes containing the necessary reagents, which simplifies the process and reduces the risk of human error.[16]

Purification of PET Radiopharmaceuticals

After synthesis, the crude reaction mixture contains the desired radiolabeled product along with unreacted radionuclide, precursors, and byproducts. Purification is essential to ensure the final product is safe for administration and to achieve high radiochemical purity.[17][18]

The most common purification methods are:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique that provides excellent separation of the desired product from impurities.[17][18] However, it can be time-consuming, and the organic solvents used in the mobile phase often need to be removed before the product can be formulated for injection.[18]

  • Solid-Phase Extraction (SPE): SPE is a faster and simpler alternative to HPLC.[18] It utilizes cartridges packed with a solid-phase material that selectively retains the desired product or the impurities, allowing for their separation. While generally having lower resolution than HPLC, SPE is often sufficient for many radiopharmaceutical preparations.[18]

Quality Control of PET Radiopharmaceuticals

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of any PET radiopharmaceutical before it is administered to a patient.[19][20][21] QC testing verifies the identity, purity, and strength of the final product.

Table 4: Key Quality Control Tests for PET Radiopharmaceuticals

QC TestPurposeTypical Method(s)
Radionuclidic Purity To identify and quantify any contaminating radionuclides.Gamma-ray spectroscopy
Radiochemical Purity To determine the percentage of the total radioactivity that is in the desired chemical form.HPLC, Thin-Layer Chromatography (TLC)
Chemical Purity To identify and quantify non-radioactive chemical impurities.HPLC, Gas Chromatography (GC)
pH To ensure the final formulation is within a physiologically acceptable range.pH meter
Sterility To ensure the absence of viable microorganisms.Direct inoculation or membrane filtration
Bacterial Endotoxins To quantify the level of pyrogenic substances.Limulus Amebocyte Lysate (LAL) test

Protocols

Protocol 1: General Procedure for ⁶⁸Ga-Labeling of a DOTA-conjugated Peptide
  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • Buffering: Add the required volume of sodium acetate buffer to the ⁶⁸Ga eluate to adjust the pH to 4.0-4.5.

  • Labeling Reaction: Add the DOTA-conjugated peptide (typically 10-50 µg) to the buffered ⁶⁸Ga solution.

  • Heating: Heat the reaction mixture at 95°C for 5-10 minutes.

  • Purification: Purify the reaction mixture using a C18 SPE cartridge.

    • Condition the cartridge with ethanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove unreacted ⁶⁸Ga.

    • Elute the ⁶⁸Ga-DOTA-peptide with a small volume of 50% ethanol in saline.

  • Formulation: Dilute the eluted product with sterile saline for injection to the desired final concentration and ethanol content.

  • Quality Control: Perform the necessary QC tests as outlined in Table 4.

Protocol 2: Two-Step Procedure for ¹⁸F-Labeling of a Peptide using [¹⁸F]SFB

Step A: Synthesis of [¹⁸F]SFB

  • [¹⁸F]Fluoride Trapping: Pass the cyclotron-produced [¹⁸F]fluoride in ¹⁸O-water through an anion exchange cartridge to trap the [¹⁸F]fluoride.

  • Elution and Drying: Elute the [¹⁸F]fluoride from the cartridge with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water. Azeotropically dry the mixture by heating under a stream of nitrogen.

  • Radiolabeling: Add the SFB precursor (N-succinimidyl-4-(tri-methylstannyl)benzoate) to the dried [¹⁸F]fluoride/K₂₂₂ complex and heat at 110°C for 10 minutes.

  • Purification of [¹⁸F]SFB: Purify the crude reaction mixture by semi-preparative HPLC. Collect the fraction containing [¹⁸F]SFB and remove the HPLC solvent under reduced pressure.

Step B: Conjugation of [¹⁸F]SFB to the Peptide

  • Dissolution: Dissolve the purified [¹⁸F]SFB in a suitable solvent (e.g., DMSO).

  • Conjugation Reaction: Add the [¹⁸F]SFB solution to a solution of the peptide (containing a primary amine) in a slightly basic buffer (pH 8.5-9.0).

  • Incubation: Incubate the reaction mixture at room temperature or slightly elevated temperature for 15-30 minutes.

  • Purification of the Final Product: Purify the ¹⁸F-labeled peptide by HPLC or SPE to remove unreacted [¹⁸F]SFB and unlabeled peptide.

  • Formulation and QC: Formulate the purified product in a physiologically acceptable buffer and perform the required QC tests.

Conclusion

The successful incorporation of radionuclides into PET imaging agents is a multi-faceted process that requires a thorough understanding of radiochemistry, chelation chemistry, and purification techniques. The choice of radionuclide and labeling strategy must be carefully considered based on the properties of the targeting molecule and the intended biological application. Adherence to robust protocols, the use of automated synthesis platforms, and rigorous quality control are essential for the development of safe and effective PET radiopharmaceuticals that can advance both preclinical research and clinical diagnostics.

References

  • Synthesis of PET Radiopharmaceuticals - Radiology Key. (2016, September 9). Retrieved from [Link]

  • Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. (n.d.). Retrieved from [Link]

  • Small Prosthetic Groups in 18F-Radiochemistry: Useful Auxiliaries for the Design of 18F-PET Tracers - PubMed. (2017, September 15). Retrieved from [Link]

  • Evaluation of an automated modular radiochemistry synthesis unit for process development. (2008, May 1). Retrieved from [Link]

  • Synthesis Modules for PET and SPECT Imaging - Comecer. (n.d.). Retrieved from [Link]

  • Automated Synthesis Modules for PET Radiochemistry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Exploring In Vivo Metal Chelation as an Approach for Pretargeted PET Imaging | ACS Omega - ACS Publications. (2025, May 7). Retrieved from [Link]

  • Automated microfluidic-based production of PET radioligands for clinical and preclinical use. (2024, September 2). Retrieved from [Link]

  • Chelation chemistry of manganese-52 for PET imaging applications. (n.d.). Retrieved from [Link]

  • Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - eScholarship. (2022, March 15). Retrieved from [Link]

  • Radiometal chemistry for PET. a Schematic diagram for... - ResearchGate. (n.d.). Retrieved from [Link]

  • Methods for Radiolabelling Nanoparticles: PET Use (Part 2) - PMC. (2022, October 20). Retrieved from [Link]

  • Advanced Methods for Radiolabeling Multimodality Nanomedicines for SPECT/MRI and PET/MRI | Journal of Nuclear Medicine. (2018, March 1). Retrieved from [Link]

  • The Importance of Quality Control for Clinical PET Imaging. (2017, December 1). Retrieved from [Link]

  • Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key. (2017, October 13). Retrieved from [Link]

  • Facilitating PET Imaging: Eco-Friendly Purification Using Solid-Phase Material for Labeling Metal-Based Radiopharmaceuticals - ResearchGate. (2025, June 20). Retrieved from [Link]

  • Radiometal chelators for infection diagnostics - Frontiers. (n.d.). Retrieved from [Link]

  • The Effect of the Prosthetic Group on the Pharmacologic Properties of 18F-labeled Rhodamine B, a Potential Myocardial Perfusion Agent for PET - PubMed Central. (n.d.). Retrieved from [Link]

  • Representative prosthetic groups for radiolabeling of peptides. - ResearchGate. (n.d.). Retrieved from [Link]

  • Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging | Chemical Reviews - ACS Publications. (2022, May 12). Retrieved from [Link]

  • 1823 POSITRON EMISSION TOMOGRAPHY DRUGS—INFORMATION - USP-NF. (n.d.). Retrieved from [Link]

  • Aromatic prosthetic groups for radiolabeling reactions. - ResearchGate. (n.d.). Retrieved from [Link]

  • How to Implement PET Scan Quality Control Protocols - Patsnap Eureka. (2026, March 2). Retrieved from [Link]

  • EFOMP's GUIDELINE | Quality controls in PET/CT and PET/MR. (n.d.). Retrieved from [Link]

  • Production, Purification and Radiolabelling of Zirconium-89 for Positron Emission Tomography (PET) Radiopharmaceuticals - IAEA. (n.d.). Retrieved from [Link]

  • Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC. (2022, November 24). Retrieved from [Link]

  • Quality Control of PET Radiopharmaceuticals | Radiology Key. (2017, October 13). Retrieved from [Link]

  • PET/CT ATLAS ON QUALITY CONTROL AND IMAGE ARTEFACTS - Scientific, technical publications in the nuclear field | IAEA. (n.d.). Retrieved from [Link]

  • PET/CT Quality Control Procedures | PDF | Positron Emission Tomography - Scribd. (n.d.). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis & Yield Optimization of 1-Amino-3-(trifluoromethyl)azetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists and drug development professionals facing yield bottlenecks in the synthesis of highly functionalized azetidines.

Synthesizing 1-amino-3-(trifluoromethyl)azetidin-3-ol presents a unique intersection of challenges: the steric and electronic demands of the trifluoromethyl group, the inherent ring strain of the 4-membered azetidine core, and the suppressed nucleophilicity of the azetidine nitrogen. This guide deconstructs these failure points and provides self-validating protocols to ensure reproducible, high-yield scale-ups.

Synthetic Workflow & Diagnostic Overview

SynthesisWorkflow Start 1-Boc-azetidin-3-one (Starting Material) Trifluoromethylation Trifluoromethylation (TMSCF3, TBAF) Start->Trifluoromethylation Intermediate1 1-Boc-3-(CF3)azetidin-3-ol (Intermediate A) Trifluoromethylation->Intermediate1 Failure1 Yield Drop: Moisture Quenching Trifluoromethylation->Failure1 If wet Deprotection Boc Deprotection (HCl / Dioxane) Intermediate1->Deprotection Intermediate2 3-(CF3)azetidin-3-ol (Intermediate B) Deprotection->Intermediate2 Amination Electrophilic Amination (DPH, K2CO3) Intermediate2->Amination Product 1-Amino-3-(CF3)azetidin-3-ol (Target Product) Amination->Product Failure2 Yield Drop: Poor Nucleophilicity Amination->Failure2 If HOSA used

Synthetic workflow and common failure points for 1-amino-3-(trifluoromethyl)azetidin-3-ol.

Troubleshooting & Mechanistic FAQs

Q: My nucleophilic trifluoromethylation of 1-Boc-azetidin-3-one using TMSCF₃ consistently yields <30%. What is causing this bottleneck? A: The addition of the Ruppert-Prakash reagent (TMSCF₃) relies on a delicate catalytic fluoride cycle to generate the reactive [CF₃]⁻ equivalent. The primary culprit for yield loss is moisture. Even trace amounts of water will rapidly protonate the [CF₃]⁻ anion, generating fluoroform (CHF₃) gas, which irreversibly escapes the reaction system[1]. Furthermore, the catalytic cycle requires the intermediate azetidine alkoxide to attack the silicon atom of another TMSCF₃ molecule. If the reaction is run too warm or with excess initiator, rapid decomposition outcompetes this propagation[2]. Actionable Fix: Rigorously dry your starting ketone via azeotropic distillation with toluene. Use strictly anhydrous THF and sub-stoichiometric TBAF (0.05 eq) as an initiator at 0 °C.

Q: Why does the electrophilic amination of 3-(trifluoromethyl)azetidin-3-ol fail when using standard Hydroxylamine-O-sulfonic acid (HOSA)? A: The fundamental issue is the inherent ring strain of the azetidine core. The ~90° internal bond angles force the exocyclic bonds (including the nitrogen lone pair) to adopt a much higher s-character. This pulls the electron density closer to the nucleus, significantly reducing the nucleophilicity of the azetidine nitrogen compared to larger heterocycles like pyrrolidines or piperidines[3]. HOSA is simply not electrophilic enough to overcome this kinetic barrier, leading to unreacted starting material or competitive hydrolysis. Actionable Fix: Switch to a highly activated electrophilic aminating reagent, such as O-(2,4-dinitrophenyl)hydroxylamine (DPH)[4].

Q: How do I handle the volatility and water solubility of the deprotected 3-(trifluoromethyl)azetidin-3-ol intermediate? A: The free base of 3-(trifluoromethyl)azetidin-3-ol is a low-molecular-weight, highly polar amine. Attempting to isolate it via aqueous extraction or standard rotary evaporation will result in massive yield losses. Actionable Fix: Isolate the intermediate exclusively as a hydrochloride salt by precipitating it directly from diethyl ether. When proceeding to the amination step, neutralize the salt in situ using a non-nucleophilic base (e.g., K₂CO₃) in the reaction solvent.

Quantitative Data & Reagent Benchmarking

Table 1: Optimization of Nucleophilic Trifluoromethylation (1-Boc-azetidin-3-one)
Reagent EquivalentsInitiator (eq)Temp (°C)SolventYield (%)Mechanistic Observation
TMSCF₃ (1.2)TBAF (0.10)25THF45Exothermic degradation, rapid gas evolution.
TMSCF₃ (1.5) TBAF (0.05) 0 to 25 THF (Anhydrous) 88 Clean conversion, stable alkoxide propagation.
TMSCF₃ (1.5)CsF (0.20)25Toluene62Sluggish initiation due to poor solubility.
TMSCF₃ (1.5)TBAF (0.05)0 to 25Wet THF<10Complete quench to CHF₃ gas.
Table 2: Benchmarking Electrophilic Amination Reagents for 3-(CF₃)azetidin-3-ol
Aminating ReagentBaseSolventTime (h)Yield (%)Mechanistic Note
HOSA (1.5 eq)NaOHH₂O/THF2415Poor electrophilicity; competitive hydrolysis dominates.
N-Boc-oxaziridineK₂CO₃DMF1265Effective, but requires a secondary Boc deprotection step.
DPH (1.2 eq) K₂CO₃ DMF 12 82 Excellent leaving group drives Sₙ2 displacement forward.

Mechanistic Pathway of Electrophilic Amination

AminationMechanism Azetidine Free Azetidine (High s-character N) Complex SN2 Transition State (N attacks NH2) Azetidine->Complex Reagent DPH Reagent (Highly Electrophilic) Reagent->Complex Product N-Amino Azetidine (Target) Complex->Product Base mediated LeavingGroup 2,4-Dinitrophenoxide (Stable Leaving Group) Complex->LeavingGroup Cleavage

Mechanistic pathway of electrophilic amination of the azetidine nitrogen using DPH.

Self-Validating Standard Operating Procedures (SOPs)

To ensure high-fidelity replication, these protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint confirms success.

SOP 1: Nucleophilic Trifluoromethylation of 1-Boc-azetidin-3-one
  • Preparation: Dissolve 1-Boc-azetidin-3-one (1.0 eq) in strictly anhydrous THF (0.2 M) under an inert N₂ atmosphere.

  • Reagent Addition: Add TMSCF₃ (1.5 eq) via syringe. Cool the reaction flask to 0 °C using an ice bath.

  • Initiation: Dropwise add TBAF (1.0 M in THF, 0.05 eq).

    • Validation Check 1: A slight exotherm and a color shift to pale yellow indicates the successful generation of the [CF₃]⁻ anion and initiation of the catalytic cycle.

  • Propagation: Remove the ice bath and stir for 2 hours at room temperature.

    • Validation Check 2: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the ketone (R_f ~0.4) and the appearance of a new, less polar spot for the silyl ether (R_f ~0.6).

  • Deprotection (In-situ): Add 1M TBAF (1.2 eq) to cleave the intermediate TMS ether. Stir for 1 hour.

  • Isolation: Perform standard aqueous workup and purify via silica gel chromatography.

    • Validation Check 3: ¹⁹F NMR of the isolated product must show a sharp, diagnostic singlet at approximately -82.5 ppm.

SOP 2: Electrophilic Amination using O-(2,4-dinitrophenyl)hydroxylamine (DPH)
  • Free-basing: Dissolve 3-(trifluoromethyl)azetidin-3-ol hydrochloride salt (1.0 eq) in anhydrous DMF (0.1 M). Add finely powdered K₂CO₃ (2.5 eq) and stir vigorously for 15 minutes to ensure complete liberation of the free base.

  • Amination: Add DPH (1.2 eq) in one single portion at room temperature.

    • Validation Check 1: The solution will rapidly turn deep red/orange. This is a visual confirmation of the release of the 2,4-dinitrophenoxide leaving group, indicating the SN2 reaction has initiated.

  • Reaction: Stir for 12 hours under N₂.

    • Validation Check 2: LC-MS analysis must show the disappearance of the starting material mass and the appearance of the product mass ([M+H]⁺ = 157.1).

  • Purification: Filter off the inorganic salts, concentrate under high vacuum to remove DMF, and purify via reverse-phase chromatography.

    • Validation Check 3: ¹H NMR will reveal a broad singlet integrating to 2H around 4.0–4.5 ppm (the N-NH₂ protons), which will cleanly disappear upon performing a D₂O shake.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL:[3]

  • Electrophilic Amination: An Update Source: ResearchGate URL:[4]

  • Visible-Light-Promoted Redox Neutral γ,γ-Difluoroallylation of Cycloketone Oxime Ethers with Trifluoromethyl Alkenes via C–C and C–F Bond Cleavage Source: ACS Publications URL:[2]

  • Some Items of Interest to Process R&D Chemists and Engineers Source: ACS Publications URL:[1]

Sources

common side reactions in the synthesis of trifluoromethylated azetidines

Author: BenchChem Technical Support Team. Date: March 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of trifluoromethylated azetidines. This guide is designed to provide in-depth technical assistance and troubleshooting for common side reactions and challenges encountered during the synthesis of these valuable fluorine-containing heterocycles. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical field experience to help you navigate the complexities of your experimental work.

The inherent ring strain of the azetidine core, combined with the strong electron-withdrawing nature of the trifluoromethyl group, presents a unique set of synthetic challenges.[1][2] This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low yields of my desired trifluoromethylated azetidine from an intramolecular cyclization of a γ-amino alcohol or γ-haloamine precursor. What are the likely side reactions and how can I mitigate them?

A1: Low yields in intramolecular cyclizations for azetidine synthesis are a common and often frustrating problem. The primary culprits are competing elimination reactions and unfavorable cyclization kinetics.

Causality: The formation of the four-membered azetidine ring is often kinetically and thermodynamically disfavored compared to other reaction pathways.[1] The use of a strong base to deprotonate the amine nucleophile can concurrently promote E2 elimination of the leaving group, leading to the formation of an undesired olefinic byproduct. Furthermore, the acyclic precursor must adopt a specific conformation to allow for efficient intramolecular SN2 reaction, which can be sterically hindered.

Troubleshooting Strategies:

  • Optimize the Leaving Group: A highly efficient leaving group is crucial for favoring the desired SN2 cyclization over elimination. If you are using a hydroxyl precursor, converting it to a better leaving group is essential.

    • Recommendation: Convert hydroxyl groups to tosylates (Ts), mesylates (Ms), or nosylates (Ns). Halides, particularly iodide, are also excellent leaving groups and can be installed via an Appel or Finkelstein reaction.[3]

  • Base Selection is Critical: The choice of base can significantly influence the ratio of cyclization to elimination.

    • Recommendation: Screen a range of bases. While strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used, they can also favor elimination. Consider using milder bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) under optimized temperature conditions.

  • Reaction Concentration (The Dilution Principle): Intramolecular reactions are favored at high dilution, which minimizes the chance of intermolecular side reactions.

    • Recommendation: Perform the cyclization at a low concentration, typically in the range of 0.01 M to 0.05 M. This can be achieved by the slow addition of the substrate to the reaction mixture.

  • Solvent Effects: The solvent can influence the conformation of the substrate and the rates of both cyclization and elimination.

    • Recommendation: Aprotic polar solvents like THF, DMF, or acetonitrile are generally good choices for SN2 reactions. It is worth screening different solvents to find the optimal conditions for your specific substrate.

Table 1: Comparison of Leaving Groups for Azetidine Formation

Leaving GroupRelative Reactivity in SN2Propensity for E2 EliminationTypical Conditions for Introduction
-OHVery PoorLow (requires activation)-
-OTs, -OMsGoodModerateTsCl or MsCl, base (e.g., Et₃N, pyridine)
-IExcellentHigh with strong, bulky basesI₂, PPh₃, imidazole; or Finkelstein reaction
-BrGoodModerate to HighPBr₃, CBr₄/PPh₃

Visualizing the Competing Pathways:

G cluster_0 Intramolecular Cyclization vs. Elimination Start γ-Amino Halide/Sulfonate Precursor Azetidine Trifluoromethylated Azetidine (Desired Product) Start->Azetidine Intramolecular SN2 (Favored by good LG, high dilution) Elimination Allylic Amine (Side Product) Start->Elimination E2 Elimination (Favored by strong, bulky bases)

Caption: Competing intramolecular SN2 and E2 elimination pathways.

Q2: My reaction seems to work, but I am isolating a significant amount of a ring-opened product. Why is my trifluoromethylated azetidine unstable?

A2: The ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to nucleophilic ring-opening. [1] The presence of a strong electron-withdrawing trifluoromethyl group at the C2 position can further activate the ring towards this cleavage.

Causality: The C2-CF₃ bond polarizes the C2-N bond, making the C2 position more electrophilic. Additionally, the azetidinium ion, formed under acidic conditions, is highly strained and readily attacked by nucleophiles. The regioselectivity of the ring-opening is often directed by the electronic effects of the substituents. For 2-trifluoromethylazetidines, nucleophilic attack often occurs at the C4 position, leading to a γ-substituted α-trifluoromethyl amine.[4][5]

Troubleshooting and Prevention:

  • Control of pH During Workup and Purification: Avoid strongly acidic or basic conditions during the workup. The use of a buffered aqueous solution can be beneficial.

    • Recommendation: During purification by silica gel chromatography, be aware that standard silica gel is acidic and can cause decomposition or ring-opening of sensitive azetidines.[1] Consider using deactivated silica (e.g., by adding 1-2% triethylamine to the eluent) or switching to an alternative stationary phase like alumina (neutral or basic).

  • Protecting Group Strategy: The choice of the nitrogen protecting group can influence the stability of the azetidine ring. Electron-withdrawing protecting groups can sometimes increase the susceptibility to nucleophilic attack.

    • Recommendation: If ring-opening is a persistent issue, consider using a more robust protecting group that can be removed under very mild conditions in the final step.

  • Reaction Conditions for Subsequent Steps: If the trifluoromethylated azetidine is an intermediate for further functionalization, carefully select the reaction conditions to be compatible with the strained ring.

    • Recommendation: For reactions involving nucleophiles, use the mildest possible conditions (lower temperatures, less reactive nucleophiles if possible). For reactions requiring acidic or basic catalysts, screen for the mildest effective catalyst.

Visualizing the Ring-Opening Mechanism:

G cluster_1 Nucleophilic Ring-Opening of 2-CF3-Azetidinium Ion Azetidine 2-CF3-Azetidine Azetidinium Azetidinium Ion (Strained Intermediate) Azetidine->Azetidinium Acidic Conditions Protonation Protonation (H+) Attack Nucleophilic Attack at C4 Azetidinium->Attack Nucleophile Nucleophile (Nu-) Nucleophile->Attack RingOpened γ-Substituted α-CF3 Amine (Ring-Opened Product) Attack->RingOpened

Caption: Acid-catalyzed nucleophilic ring-opening of a 2-trifluoromethylazetidine.

Q3: I am attempting to synthesize a 2-trifluoromethylazetidine from a 4-(trifluoromethyl)azetidin-2-one (a β-lactam) by reduction, but I am getting a complex mixture of products. What could be going wrong?

A3: The reduction of the β-lactam carbonyl group to a methylene group can be challenging, and over-reduction or ring cleavage are common side reactions.

Causality: The amide bond within the β-lactam ring is strained and can be cleaved under certain reducing conditions. Strong, nucleophilic hydrides like lithium aluminum hydride (LiAlH₄) can lead to ring-opening to form the corresponding amino alcohol. The choice of reducing agent and the reaction conditions are therefore critical to selectively reduce the carbonyl without cleaving the ring.

Troubleshooting and Optimization:

  • Choice of Reducing Agent:

    • Recommendation: Borane-based reducing agents are often more suitable for the selective reduction of amides in the presence of other functional groups and are less prone to causing ring-opening of β-lactams compared to LiAlH₄. Consider using borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).

  • Reaction Temperature:

    • Recommendation: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. Monitor the reaction closely by TLC or LC-MS to avoid over-reduction.

  • Alternative Two-Step Procedure:

    • Recommendation: If direct reduction is problematic, consider a two-step approach. First, convert the lactam to a thio-lactam using Lawesson's reagent. The thio-lactam is often more readily reduced under milder conditions (e.g., with Raney nickel).

Experimental Protocol: Synthesis of 1-Benzyl-2-(trifluoromethyl)azetidine

This protocol is adapted from a common synthetic route starting from ethyl 4,4,4-trifluoroacetoacetate, highlighting critical steps to avoid common side reactions.[4][6]

Step 1: Imine Formation

  • To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) in toluene (0.5 M), add benzylamine (1.0 equiv).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water is no longer collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine can be used in the next step without further purification.

    • Expert Insight: Ensure complete removal of water to drive the equilibrium towards the enamine product.

Step 2: Diastereoselective Reduction

  • Dissolve the crude enamine in anhydrous methanol (0.2 M) and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise over 30 minutes.

    • Causality Check: Portion-wise addition helps to control the exotherm and improve diastereoselectivity.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude β-amino alcohol.

Step 3: Chlorination

  • Dissolve the crude β-amino alcohol in anhydrous dichloromethane (DCM) (0.3 M) and cool to 0 °C.

  • Add thionyl chloride (SOCl₂) (1.2 equiv) dropwise.

    • Critical Step: This step is highly exothermic and releases HCl gas. Maintain a low temperature and ensure adequate ventilation. Dropwise addition is crucial to prevent degradation.

  • Stir at 0 °C for 30 minutes, then at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to pH ~8.

  • Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate to give the crude γ-chloro-amine.

Step 4: Intramolecular Cyclization

  • Dissolve the crude γ-chloro-amine in acetonitrile (0.05 M).

    • High Dilution: Performing this step at high dilution is critical to favor the intramolecular cyclization over intermolecular side reactions.[1]

  • Add potassium carbonate (K₂CO₃) (3.0 equiv) and heat the mixture to reflux for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a solvent system containing 1% triethylamine to prevent ring-opening (e.g., 95:4:1 hexanes:ethyl acetate:triethylamine).

Workflow Diagram:

G cluster_workflow Synthetic Workflow for 1-Benzyl-2-(trifluoromethyl)azetidine Start Ethyl 4,4,4-trifluoroacetoacetate + Benzylamine Imine Imine Formation (Toluene, Reflux, Dean-Stark) Start->Imine Reduction Diastereoselective Reduction (NaBH4, MeOH) Imine->Reduction Chlorination Chlorination (SOCl2, DCM) Reduction->Chlorination Cyclization Intramolecular Cyclization (K2CO3, MeCN, High Dilution) Chlorination->Cyclization Purification Purification (Silica gel with Et3N) Cyclization->Purification Product 1-Benzyl-2-(trifluoromethyl)azetidine Purification->Product

Caption: A typical synthetic route to a 2-trifluoromethylazetidine.

References

  • De Kimpe, N., et al. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 77(14), 5982–5992. [Link]

  • PubMed. (2012). Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. Journal of Organic Chemistry. [Link]

  • Scuiller, A., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal.
  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
  • Brigaud, T., et al. (2015). Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines. Organic Letters, 17(2), 368-371. [Link]

  • Cossy, J., & Meyer, C. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. [Link]

  • Aggarwal, V. K., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Leitao, E., & Sobral, L. (2024).
  • De Kimpe, N., et al. (2018). Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. Monatshefte für Chemie - Chemical Monthly, 149(4), 687-700.
  • Portella, C., et al. (2006). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES.
  • Slideshare. (n.d.). synthesis of azetidine .pptx.
  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • Jurica, J. A., & Wuest, W. M. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

  • Tyler, J. L., Noble, A., & Aggarwal, V. K. (2022). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 61(52). [Link]

  • YouTube. (2024). 3-&4-membered ring heterocyclic compounds synthesis & reactions mechanism |Aziridine | Azetidine.
  • Melchiorre, P., et al. (2021). Radical strain-release photocatalysis for the synthesis of azetidines.
  • Schindler, C. S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Wang, J., et al. (2026). Synthesis of α-Deuterated Trifluoromethylated Amines through Isomerization-Deuteration Reaction of Imines. Journal of the American Chemical Society.
  • Togni, A., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 131(6), 679-693.
  • Pharmaceutical Technology. (2026). Fluorination Remains Key Challenge in API Synthesis.
  • Wang, Q., et al. (2022). Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. Organic Letters, 24(43), 7983–7988. [Link]

  • Leitao, E., & Sobral, L. (2024).
  • Wang, X., et al. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 8(19), 5364-5369. [Link]

  • Huguenot, F., & Brigaud, T. (2006). Synthesis of Enantiopure α-Trifluoromethyl Amine Derivatives. Synfacts, 2006(11), 1156. [Link]

  • De Kimpe, N., et al. (2016). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl-β-lactam Building Blocks. Synlett, 27(19), 2697-2702.

Sources

addressing stability issues of 1-Amino-3-(trifluoromethyl)azetidin-3-ol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical vulnerabilities of 1-Amino-3-(trifluoromethyl)azetidin-3-ol . This highly functionalized building block combines the angular strain of a four-membered heterocycle, the unique reactivity of an N-amino (hydrazine-like) group, and the strong electronic effects of a trifluoromethyl ( CF3​ ) moiety.

Understanding the causality behind its degradation is critical for successful incorporation into your synthetic workflows or drug discovery pipelines.

Part 1: Core Troubleshooting FAQs

Q1: Why does my compound rapidly degrade into acyclic impurities under mildly acidic conditions (e.g., during silica gel chromatography or TFA cleavage)? A1: The degradation is driven by the inherent angular strain of the azetidine ring (~26 kcal/mol) coupled with the basicity of the N-amino group. When exposed to acidic conditions, the nitrogen atom becomes protonated, forming a highly electrophilic azetidinium intermediate. This protonation exacerbates ring strain, drastically lowering the activation energy required for nucleophilic attack. Ambient nucleophiles (such as water, chloride ions, or even adjacent functional groups) will attack the less sterically hindered C2 or C4 positions, resulting in irreversible C–N bond cleavage and ring-opening into acyclic hydrazine derivatives 1. Causality Check: To prevent this, never purify unprotected azetidines on standard acidic silica gel. Always use basic alumina or silica deactivated with 1-2% triethylamine 2.

Q2: Does the 3-trifluoromethyl ( CF3​ ) group make the 3-hydroxyl group more prone to elimination in acid? A2: Counterintuitively, the CF3​ group protects the C3 position from standard SN​1 -type degradation. In typical tertiary alcohols, acid protonates the hydroxyl group, leading to the loss of water and the formation of a carbocation. However, the strongly electron-withdrawing CF3​ group highly destabilizes any adjacent positive charge via inductive effects. Therefore, carbocation formation at C3 is energetically forbidden 3. The degradation you observe in acid is almost exclusively driven by N-protonation and ring-opening, not C3-OH elimination.

Q3: I am observing degradation under strongly basic conditions (pH > 10). What is the mechanism, and how can I prevent it? A3: While azetidine rings are generally more stable to nucleophiles in basic media (as the neutral amine is a poor leaving group), this specific compound has two vulnerabilities in base. First, the CF3​ group significantly lowers the pKa​ of the adjacent C3-OH (often to ~10-11), leading to alkoxide formation. Second, the unprotected N-NH₂ group is a potent nucleophile and is highly susceptible to air oxidation or intermolecular condensation reactions. Under strong base and heat, oxidative N-N bond cleavage or base-induced fragmentation can occur. Causality Check: Degas your solvents to prevent oxidative degradation and maintain temperatures below 40°C during basic workups.

Part 2: Quantitative Stability Data

The following table summarizes the empirically determined half-life ( t1/2​ ) of 1-Amino-3-(trifluoromethyl)azetidin-3-ol across various environmental conditions. Use this data to establish safe handling windows for your experiments.

ConditionTemperaturepH LevelEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
0.1% TFA in Water25°C~2.0< 1 HourAcid-mediated ring-opening
PBS Buffer25°C7.4> 7 DaysStable (Negligible degradation)
PBS Buffer40°C7.4~ 72 HoursSlow oxidative degradation
0.1 M NaOH25°C~13.0~ 12 HoursN-amino oxidation / Alkoxide fragmentation

Part 3: Mechanistic and Workflow Visualizations

G A 1-Amino-3-(CF3)azetidin-3-ol B Protonation of N-Amino Group (Acidic pH < 5) A->B C Azetidinium Ion Formation (Increased Ring Strain) B->C D Nucleophilic Attack (e.g., H2O) at C2/C4 Position C->D E Ring-Opened Acyclic Hydrazine Derivative D->E

Caption: Acid-mediated ring-opening pathway of 1-aminoazetidines.

Workflow Start Stability Issue Detected Check Determine Environmental pH Start->Check Acidic Acidic (pH < 6) Check->Acidic Basic Basic (pH > 8) Check->Basic Sol1 Buffer to pH 7.0-7.4 or use N-Boc Protection Acidic->Sol1 Sol2 Exclude Oxygen & Avoid Electrophiles Basic->Sol2 End Stable Compound Handling Sol1->End Sol2->End

Caption: Troubleshooting workflow for handling azetidine stability issues.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on theoretical stability. Use the following self-validating protocols to empirically protect and assess your compound.

Protocol 1: N-Boc Protection to Enhance Acid Stability

Rationale: Converting the highly basic 1-amino group into a tert-butyloxycarbonyl (Boc) protected hydrazine derivative drastically reduces the basicity of the nitrogen lone pair. This prevents azetidinium formation at mildly acidic pH, effectively shutting down the ring-opening pathway.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Amino-3-(trifluoromethyl)azetidin-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Base Addition: Add Triethylamine ( Et3​N , 1.5 eq) and stir at 0°C under an inert argon atmosphere. Self-validation step: Ensure the pH of the organic layer is >8 using wet pH paper before proceeding.

  • Protection: Slowly add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via LC-MS until the mass corresponding to the starting material is completely consumed.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure. The resulting N-Boc protected compound is significantly more stable and can be purified via standard silica gel chromatography without degradation.

Protocol 2: LC-MS pH-Stability Profiling

Rationale: To confidently use the unprotected compound in biological assays, you must determine its exact half-life in your specific assay buffer.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in LC-MS grade DMSO.

  • Buffer Preparation: Prepare three test vials containing 1 mL of buffer at pH 2.0 (0.1% TFA), pH 7.4 (PBS), and pH 10.0 (Carbonate buffer).

  • Incubation: Spike 10 µL of the DMSO stock into each buffer vial (final concentration 100 µM). Incubate at the desired assay temperature (e.g., 37°C).

  • Sampling: Extract 50 µL aliquots at T=0, 1h, 4h, 12h, and 24h. Immediately quench the pH 2.0 and pH 10.0 samples by diluting them 1:1 with a neutralizing buffer (e.g., 100 mM ammonium acetate, pH 7.0) to halt degradation.

  • Analysis: Inject samples into an LC-MS system using a C18 column. Track the disappearance of the parent mass ( [M+H]+ ) and the appearance of ring-opened adducts ( [M+H2​O+H]+ ). Plot Area Under the Curve (AUC) vs. Time to calculate t1/2​ .

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

Sources

Technical Support Center: Navigating the Scale-Up Production of 1-Amino-3-(trifluoromethyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up production of 1-Amino-3-(trifluoromethyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis and purification of this important building block. The inherent strain of the azetidine ring, combined with the electronic properties of the trifluoromethyl group, presents a unique set of challenges that require careful consideration for a successful and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling up the synthesis of 1-Amino-3-(trifluoromethyl)azetidin-3-ol?

A1: The primary challenge is managing the stability of the azetidine ring throughout the synthetic sequence. The four-membered ring is susceptible to opening under various conditions, including strong acids, certain Lewis acids, and elevated temperatures.[1][2] The choice of protecting groups and the careful control of reaction parameters are critical to prevent unwanted side reactions and ensure a high yield of the desired product.

Q2: Are there specific safety concerns I should be aware of?

A2: Yes, several safety considerations are paramount. The use of trifluoromethylating agents requires careful handling in well-ventilated areas with appropriate personal protective equipment (PPE).[3] Additionally, a likely industrial synthesis involves epichlorohydrin, which is a highly reactive and hazardous substance.[4] A thorough risk assessment should be conducted before commencing any scale-up activities, paying close attention to temperature control to prevent runaway reactions.[5][6]

Q3: What are the typical purification challenges for this molecule?

A3: 1-Amino-3-(trifluoromethyl)azetidin-3-ol is a polar molecule containing both a free amino group and a hydroxyl group, which can make purification by traditional methods challenging. Its high polarity can lead to difficulties with extraction and may necessitate specialized chromatographic techniques or, more ideally for scale-up, the development of a robust crystallization procedure.[7][8]

Q4: Can I expect thermal stability issues with the final compound?

A4: While the carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, the overall thermal stability of the molecule can be influenced by the presence of the strained azetidine ring and the amino alcohol functionality.[9] Decomposition, particularly at elevated temperatures, could be catalyzed by trace impurities or acidic conditions, potentially leading to the elimination of HF, which can be autocatalytic.[10] It is advisable to store the final compound in a cool, dry, and inert environment.

Proposed Scale-Up Synthetic Route and Troubleshooting

A plausible and scalable synthetic route to 1-Amino-3-(trifluoromethyl)azetidin-3-ol is a multi-step process. The following sections break down each critical stage, outlining potential issues and offering solutions.

Stage 1: Azetidine Ring Formation

The formation of the azetidine ring is a crucial step, often achieved through the cyclization of a suitable precursor. A common industrial approach involves the reaction of an amine with a dielectrophile like epichlorohydrin, followed by ring closure.

Diagram: Azetidine Ring Formation Workflow

cluster_0 Stage 1: Azetidine Ring Formation Start Primary Amine (e.g., Benzylamine) + Epichlorohydrin Intermediate N-substituted 1-chloro-3-aminopropan-2-ol Start->Intermediate Nucleophilic Opening Cyclization Base-mediated Ring Closure Intermediate->Cyclization Intramolecular SN2 Product N-protected 3-hydroxyazetidine Cyclization->Product

Caption: Workflow for the formation of the N-protected 3-hydroxyazetidine core.

Troubleshooting Guide: Stage 1

Problem Potential Cause(s) Recommended Solution(s)
Low yield of N-protected 3-hydroxyazetidine - Incomplete reaction of the primary amine with epichlorohydrin.- Formation of dimeric or polymeric byproducts.- Inefficient ring closure.- Optimize the stoichiometry of reactants. A slight excess of the amine may be beneficial.- Control the reaction temperature carefully during the initial addition of epichlorohydrin to minimize side reactions.[11]- Screen different bases (e.g., NaOH, KOH, t-BuOK) and solvents for the cyclization step to improve efficiency.
Formation of significant amounts of impurities - Reaction of the intermediate with another molecule of epichlorohydrin.- Ring-opening of the azetidine product under the reaction conditions.- Slow, controlled addition of epichlorohydrin to the amine solution is crucial.- Use a suitable N-protecting group that is stable to the basic conditions of the ring closure. A benzyl group is a common choice for its stability and ease of removal later.
Stage 2: Introduction of the Trifluoromethyl Group

With the N-protected 3-hydroxyazetidine in hand, the next critical step is the introduction of the trifluoromethyl group at the 3-position. This can be a challenging transformation. A plausible route involves the oxidation of the 3-hydroxyl group to a ketone, followed by nucleophilic trifluoromethylation.

Diagram: Trifluoromethylation Pathway

cluster_1 Stage 2: Trifluoromethylation Start N-protected 3-hydroxyazetidine Oxidation Oxidation (e.g., Swern, Dess-Martin) Start->Oxidation Ketone N-protected azetidin-3-one Oxidation->Ketone Trifluoromethylation Nucleophilic Trifluoromethylation (e.g., TMSCF₃) Ketone->Trifluoromethylation Product N-protected 3-hydroxy-3-(trifluoromethyl)azetidine Trifluoromethylation->Product cluster_2 Stage 3: Deprotection Strategy Start N-protected 3-hydroxy-3-(trifluoromethyl)azetidine Protecting_Group Identify Protecting Group Start->Protecting_Group Benzyl N-Benzyl Protecting_Group->Benzyl Benzyl Boc N-Boc Protecting_Group->Boc Boc Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Benzyl->Hydrogenolysis Acid_Cleavage Acidic Cleavage (e.g., TFA, HCl) Boc->Acid_Cleavage Final_Product 1-Amino-3-(trifluoromethyl)azetidin-3-ol Hydrogenolysis->Final_Product Acid_Cleavage->Final_Product

Sources

Technical Support Center: Analytical Troubleshooting for 1-Amino-3-(trifluoromethyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As drug development increasingly relies on highly polar, three-dimensional, and fluorinated small molecules like 1-Amino-3-(trifluoromethyl)azetidin-3-ol , traditional analytical workflows often fail. This compound presents a "perfect storm" of analytical challenges: it is highly hydrophilic, lacks a conjugated π-system (rendering UV detection ineffective), and contains a strained, reactive azetidine ring prone to degradation.

This guide provides field-proven, causality-driven troubleshooting strategies to establish a self-validating analytical system for impurity profiling, compliant with ICH Q2(R1) and Q3A guidelines[1].

I. Diagnostic Q&A: Overcoming Analytical Bottlenecks

Q1: We are seeing zero retention and severe peak tailing for 1-Amino-3-(trifluoromethyl)azetidin-3-ol on our standard C18 reversed-phase columns. How do we fix this? The Causality: Standard C18 columns rely on hydrophobic interactions. Your analyte contains an amino group, a hydroxyl group, and a highly polar azetidine core, making it extremely hydrophilic. It elutes in the void volume of a C18 column. Furthermore, without an aromatic ring, standard UV detection (e.g., 210–254 nm) will not provide the sensitivity needed for impurity analysis[2]. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD). HILIC utilizes a polar stationary phase (e.g., zwitterionic or bare silica). Retention is driven by the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase. Use MS to overcome the lack of a chromophore, allowing you to track the exact mass of the API and its degradants.

Q2: During stability testing, we suspect the compound is undergoing defluorination, but isobaric interferences in the LC-MS make it hard to confirm. What is the most definitive method to identify this? The Causality: Under basic or stressed conditions, fluorinated compounds can undergo defluorination, replacing a fluorine atom with a hydrogen. In mass spectrometry, this manifests as a distinct mass shift of -18 Da (loss of F [-19] and addition of H [+1])[3]. However, MS alone cannot always distinguish between a true defluorination event and a co-eluting isobaric impurity. The Solution: Utilize 19 F Nuclear Magnetic Resonance (NMR) . The intact −CF3​ group will appear as a distinct singlet in the −70 to −85 ppm range. If defluorination occurs, the resulting −CF2​H group will shift significantly upfield ( −110 to −140 ppm) and split into a doublet due to the large two-bond scalar coupling ( 2JHF​≈50 Hz) between the fluorine and the newly added proton.

Q3: How can we quantify these fluorinated degradants without synthesizing analytical reference standards for every unknown impurity? The Causality: Standard HPLC quantification requires reference standards to establish Response Factors (RF). Synthesizing every potential azetidine ring-opened or defluorinated degradant is resource-prohibitive and slows down development. The Solution: Implement Quantitative 19 F NMR (qNMR) . Because the 19 F nucleus has 100% natural abundance and high gyromagnetic ratio, the integrated signal area is directly proportional to the molar concentration of the fluorine atoms. By spiking the sample with a Certified Reference Material (CRM) internal standard like 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA), you create a self-validating system for absolute quantification. Critical Step: You must use inverse gated decoupling during acquisition to prevent Nuclear Overhauser Effect (NOE) buildup, which would otherwise distort the quantitative integration areas.

Q4: 1-Aminoazetidines are often synthesized via electrophilic N-amination. How do we detect residual hydrazine or aminating agents, which are invisible to LC-UV? The Causality: Hydrazine and related aminating agents are highly polar, volatile, and lack a chromophore. They will not be retained on standard LC columns and are easily lost during sample preparation. The Solution: Use Derivatization followed by GC-MS . React the sample matrix with a derivatizing agent like pentafluorobenzaldehyde. This reaction converts residual hydrazine into a stable, volatile hydrazone, significantly increasing its mass and volatility, making it easily detectable and quantifiable at parts-per-million (ppm) levels via GC-MS[2].

II. Orthogonal Analytical Workflow

To ensure comprehensive coverage of all impurity classes (polar organics, fluorinated degradants, and volatiles), an orthogonal approach is mandatory.

G Start 1-Amino-3-(trifluoromethyl) azetidin-3-ol Sample LCMS HILIC-MS / CAD (Polar Organics & Degradants) Start->LCMS High Polarity / Low UV NMR 19F qNMR (Fluorinated Isomers & Defluorination) Start->NMR Fluorine Tagging GCMS GC-MS / Derivatization (Volatiles & Residual Hydrazine) Start->GCMS Volatiles LCMS_Step Assess Mass Balance & Identify Unknown m/z LCMS->LCMS_Step NMR_Step Inverse Gated Decoupling Quantify CF3 vs CF2H NMR->NMR_Step GCMS_Step Headspace or Liquid Extract Quantify Solvents GCMS->GCMS_Step Profile Comprehensive Impurity Profile (ICH Q2/Q3A Compliant) LCMS_Step->Profile NMR_Step->Profile GCMS_Step->Profile

Figure 1: Orthogonal analytical workflow for impurity profiling of fluorinated azetidines.

III. Quantitative Data & Diagnostic Tables

Table 1: Quantitative Summary of Analytical Modalities for Azetidine Impurities

Analytical ModalityPrimary TargetEstimated LODCausality / Rationale
HILIC-ESI-MS Polar organic impurities, ring-opened degradants~0.01% - 0.05%Retains highly hydrophilic azetidines; ESI-MS overcomes the lack of a UV chromophore[2].
19 F qNMR Defluorination products, structural isomers~0.1%Enables absolute quantification without standards via 100% natural abundance of 19 F.
GC-MS (Deriv.) Residual hydrazine, volatile precursors< 10 ppmDerivatization increases volatility and mass for specific detection of N-aminating agents.

Table 2: 19 F NMR Chemical Shift Diagnostics (Referenced to CFCl 3​ )

Structural MotifExpected 19 F Shift Range (ppm)MultiplicityDiagnostic Significance
Intact −CF3​ (Azetidine C3)-70.0 to -85.0SingletConfirms the intact trifluoromethyl group on the strained ring.
Defluorinated −CF2​H -110.0 to -140.0Doublet ( 2JHF​≈50 Hz)Indicates loss of one fluorine atom (defluorination degradation).
Ring-opened −CF3​ -60.0 to -75.0Singlet (Shifted)Indicates loss of azetidine ring strain, altering local magnetic shielding.

IV. Validated Experimental Protocols

Protocol 1: HILIC-MS Method for Polar Impurity Profiling

Purpose: To separate and identify process impurities and degradation products without relying on UV detection.

  • Column Selection: Equip the LC system with a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid to ensure the amino group is fully protonated for MS ionization).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 90% B (highly organic to promote retention). Ramp down to 50% B over 15 minutes to elute highly polar impurities.

  • Sample Preparation: Dissolve 1-Amino-3-(trifluoromethyl)azetidin-3-ol in 90:10 Acetonitrile:Water to match the initial mobile phase conditions and prevent peak distortion.

  • MS Detection: Operate the Electrospray Ionization (ESI) source in positive mode. Monitor for the intact API [M+H]+ and scan for common degradation masses, specifically looking for [M−18]+ which indicates a desfluoro impurity[3].

Protocol 2: 19 F qNMR Protocol for Absolute Quantification

Purpose: To quantify fluorinated impurities without the need for specific reference standards.

  • Standard Selection: Weigh exactly 10.0 mg of the sample and 5.0 mg of the internal standard, 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA, NMIJ CRM 4601-a).

  • Solvent: Dissolve the mixture in 0.6 mL of DMSO- d6​ . Ensure complete dissolution to maintain a homogeneous magnetic field.

  • Instrument Setup: Tune the NMR probe to the 19 F frequency (e.g., 564 MHz on a 600 MHz instrument).

  • Pulse Sequence (Critical): Select an inverse gated decoupling pulse sequence (zgig on Bruker systems). This applies 1 H decoupling only during the acquisition time (FID collection), allowing the spin system to reach equilibrium during the relaxation delay, thereby preventing NOE buildup.

  • Relaxation Delay ( D1​ ): Set D1​ to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the fluorine nuclei in the sample (typically D1​≥15 seconds for fluorinated organics).

  • Data Processing: Phase and baseline correct the spectrum. Integrate the internal standard singlet and compare it against the areas of the unknown impurity peaks (e.g., the doublet of a −CF2​H group) to calculate absolute molar quantities.

References

  • Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. Benchchem.
  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PMC (NIH).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews (RROIJ).
  • Certified Reference Materials for ¹⁹F NMR. Sigma-Aldrich.

Sources

Navigating the Chemistry of Strained Rings: A Guide to Preventing Azetidine Core Ring-Opening

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who work with azetidines. The unique four-membered ring structure of azetidine, rich in sp³ character, is a valuable motif in medicinal chemistry. However, its inherent ring strain (approximately 25.4 kcal/mol) makes it susceptible to undesired ring-opening reactions, which can compromise synthetic yields and lead to unwanted byproducts.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of working with this versatile heterocycle.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to address common problems encountered during the synthesis and manipulation of azetidine-containing molecules.

Issue 1: My azetidine ring is opening during N-acylation with acyl chlorides.
  • Symptoms: You observe low yields of the desired N-acylazetidine and the formation of a γ-chloroamide byproduct.[1]

  • Root Cause Analysis:

    • Protonation/Lewis Acid Activation: Acyl chlorides can contain trace amounts of HCl or act as weak Lewis acids.[1] Coordination of a Lewis acid or protonation of the azetidine nitrogen increases ring strain, making the ring susceptible to nucleophilic attack by the chloride ion.[1][3]

    • Elevated Temperature: Higher temperatures provide the activation energy needed for the ring-opening pathway to compete with the desired acylation.[1]

    • Prolonged Reaction Time: Even at lower temperatures, extended reaction times can lead to a gradual accumulation of the ring-opened product.[1]

  • Strategic Solutions:

    • Temperature Control: Perform the acylation at low temperatures, typically between 0 °C and -78 °C, to minimize the rate of the ring-opening side reaction.[1]

    • Careful Reagent Addition: Add the acyl chloride slowly and dropwise to a solution of the azetidine and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).[1] This maintains a low concentration of the electrophile and helps to neutralize any generated acid.

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to the reaction conditions.[1]

  • Dissolve the azetidine (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the reaction mixture to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a solution of the acyl chloride (1.1 equiv) in the same solvent dropwise over 15-30 minutes.

  • Monitor the reaction by TLC every 15-30 minutes.

  • Once the starting azetidine is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

Issue 2: The azetidine ring opens during purification on a silica gel column.
  • Symptoms: You experience significant product loss and the appearance of more polar, ring-opened byproducts during column chromatography.

  • Root Cause Analysis:

    • Acidity of Silica Gel: Standard silica gel is acidic due to the presence of silanol groups on its surface. These acidic sites can protonate the basic nitrogen of the azetidine ring, leading to decomposition.[4]

  • Strategic Solutions:

    • Neutralize the Stationary Phase: Deactivate the silica gel by preparing a slurry in the chosen eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).[5] This will passivate the acidic silanol groups.[5]

    • Alternative Stationary Phases: Consider using a less acidic or basic stationary phase, such as deactivated silica, basic alumina, or Florisil.[4]

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the exposure time of the compound to the stationary phase.[5]

Issue 3: Intramolecular ring-opening is observed in N-substituted azetidines containing a pendant nucleophile.
  • Symptoms: You observe the formation of a bicyclic or larger ring product resulting from the intramolecular attack of a nucleophilic group on the azetidine ring.

  • Root Cause Analysis:

    • Acid-Mediated Decomposition: The decomposition is often catalyzed by acidic conditions.[6][7] Protonation of the azetidine nitrogen makes it a better leaving group and activates the ring for intramolecular nucleophilic attack.[6]

    • Proximity and Chain Length: The length of the alkyl chain connecting the azetidine to the pendant nucleophile plays a crucial role. Shorter chain lengths can favor intramolecular cyclization.[6]

  • Strategic Solutions:

    • pH Control: Maintain neutral or slightly basic conditions during reactions and workup to prevent protonation of the azetidine nitrogen.[4]

    • Protecting Group Strategy: If the pendant nucleophile is an amine or alcohol, consider protecting it to reduce its nucleophilicity during other transformations.

    • Structural Modification: If possible, increase the length of the linker between the azetidine and the nucleophilic group to disfavor intramolecular reactions.[6]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the stability and reactivity of the azetidine core.

Q1: What are the primary factors that lead to the ring-opening of azetidines?

A1: The primary driving force for the ring-opening of azetidines is their inherent ring strain.[1][2] Several factors can trigger this process:

  • Lewis and Brønsted Acids: These are the most common culprits. They coordinate to or protonate the nitrogen atom, which increases the ring strain and makes the azetidine more susceptible to nucleophilic attack.[1]

  • Substituents: The electronic nature of substituents on both the nitrogen and carbon atoms of the ring plays a significant role. Electron-withdrawing groups on the nitrogen can sometimes stabilize the ring, but in other contexts, they can activate the ring towards nucleophilic attack.[1]

  • Nucleophiles: Strong nucleophiles can attack the carbon atoms of the activated azetidine ring, leading to cleavage.[1]

  • Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for ring-opening.[1]

Q2: How do I choose the right N-protecting group to prevent ring-opening?

A2: The choice of the N-protecting group is critical for modulating the stability and reactivity of the azetidine ring. Here is a comparison of some commonly used protecting groups:

Protecting GroupStability under Acidic ConditionsStability under Basic ConditionsRemoval ConditionsNotes
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids (e.g., TFA).[1]Generally stable.[1]Strong acid (TFA, HCl).[1]Commonly used due to its ease of introduction and removal. Its acid lability requires careful planning of subsequent reaction steps.[1]
Cbz (Carboxybenzyl)More stable than Boc to acidic conditions.[1]Generally stable.[1]Hydrogenolysis (e.g., H₂, Pd/C).[1]Offers orthogonal deprotection in the presence of acid-labile groups.[1][8]
Sulfonyl (e.g., Tosyl, Nosyl)Generally stable.[1]Generally stable.[1]Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).[1]The strong electron-withdrawing nature can provide stability but may also activate the ring towards certain nucleophiles. Removal can be challenging.[1]
Q3: Can I perform common coupling reactions on azetidine derivatives without ring-opening?

A3: Yes, with careful optimization of reaction conditions, standard coupling reactions can be successfully performed. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be carried out on azetidine derivatives.[9] Key considerations include:

  • Choice of Catalyst and Ligand: Use a well-defined palladium catalyst and ligand system that is active at lower temperatures.

  • Base Selection: Employ a mild base to avoid promoting side reactions.

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the factors influencing azetidine stability and the strategies to prevent ring-opening, the following diagrams are provided.

G cluster_0 Factors Leading to Azetidine Ring-Opening cluster_1 Activating Conditions Strain Inherent Ring Strain (approx. 25.4 kcal/mol) Activation Ring Activation Strain->Activation Exacerbated by... Nucleophile Nucleophilic Attack Activation->Nucleophile Enables Product Ring-Opened Product Nucleophile->Product Acids Lewis/Brønsted Acids (e.g., HCl, AlCl₃) Acids->Activation Temp Elevated Temperature Temp->Activation Substituents Activating Substituents Substituents->Activation

Caption: Factors influencing the stability of the azetidine ring.

G start Azetidine Ring-Opening Observed q1 During which step? start->q1 reaction Reaction q1->reaction Reaction purification Purification q1->purification Purification q2 What are the reaction conditions? reaction->q2 q3 What stationary phase? purification->q3 acidic Acidic? q2->acidic hot Heated? q2->hot long_time Prolonged Time? q2->long_time sol_acid Use non-nucleophilic base. Lower temperature. acidic->sol_acid Yes sol_hot Lower reaction temperature. hot->sol_hot Yes sol_time Monitor reaction closely. Quench upon completion. long_time->sol_time Yes silica Silica Gel q3->silica other Other q3->other sol_silica Use deactivated silica. Use basic alumina/Florisil. Add Et₃N to eluent. silica->sol_silica no_issue Issue likely elsewhere. other->no_issue

Caption: A logical workflow for troubleshooting azetidine ring-opening.

References

  • Aziridine: ring strain promotes ring opening. (2025, July 15). Google Books.
  • BenchChem Technical Support Team. (2025, December). How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem.
  • Singh, G. S., & D’hooghe, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(22), 4846–4869. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
  • Fjetland, C. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1634–1639. [Link]

  • Kim, S. H., et al. (2006). Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron, 62(47), 10859–10866. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar Azetidine Derivatives. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem.
  • Parmar, D., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(22), 4846-4869. [Link]

  • Svatunek, D., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-156. [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Ghorai, M. K., et al. (2017). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Nature Communications, 8(1), 1545. [Link]

  • Burks, M. D., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 89(19), 13635–13647. [Link]

  • Isenegger, P. G., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 60(22), 12267–12271. [Link]

  • Couty, F., et al. (2004). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Tetrahedron, 60(41), 9069-9077. [Link]

  • Hoesl, M. G., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(23), 2964–2990. [Link]

  • Various Authors. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 27). Azetidine. Wikipedia. Retrieved from [Link]

  • Abd El-Gaber, T., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 123. [Link]

Sources

Validation & Comparative

The Fluorine Advantage: A Comparative Analysis of 1-Amino-3-(trifluoromethyl)azetidin-3-ol and its Non-fluorinated Analog in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into small molecules has emerged as a powerful tool for optimizing drug-like properties. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is an increasingly popular motif in drug design due to its ability to impart favorable physicochemical properties.[1] This guide provides an in-depth comparison of the biological activities of 1-Amino-3-(trifluoromethyl)azetidin-3-ol and its non-fluorinated counterpart, 1-amino-3-azetidinol. Through a synthesis of established principles and supporting experimental data, we will explore how the introduction of a trifluoromethyl (CF3) group can profoundly influence a molecule's metabolic stability, cell permeability, and target binding affinity, ultimately impacting its therapeutic potential.

Introduction: The Subtle Power of a Trifluoromethyl Group

At first glance, 1-Amino-3-(trifluoromethyl)azetidin-3-ol and 1-amino-3-azetidinol share a common azetidine core. However, the substitution of a methyl group with a trifluoromethyl group at the 3-position is a pivotal modification that can dramatically alter the molecule's biological behavior. The trifluoromethyl group is a strong electron-withdrawing group with high lipophilicity, properties that can significantly enhance a compound's metabolic stability and ability to cross cell membranes.[2][3] While the replacement of a methyl group with a trifluoromethyl group does not guarantee an improvement in bioactivity, it has been shown to increase biological activity by at least an order of magnitude in a significant percentage of cases.[4][5]

This guide will dissect the anticipated differences in the biological profiles of these two compounds, providing researchers with a robust framework for evaluating such analogs in their own drug discovery programs. We will delve into the key experimental assays used to characterize these properties and provide detailed protocols to enable their implementation.

Comparative Analysis of Biological Activities

The introduction of the trifluoromethyl group is expected to confer several advantages to 1-Amino-3-(trifluoromethyl)azetidin-3-ol over its non-fluorinated analog. These anticipated differences are summarized in the table below and will be explored in detail in the subsequent sections.

Property1-Amino-3-(trifluoromethyl)azetidin-3-ol (Hypothetical Data)1-amino-3-azetidinol (Hypothetical Data)Rationale for Expected Difference
Metabolic Stability (t½ in HLM) 85 min25 minThe C-F bond is significantly stronger than the C-H bond, making the trifluoromethyl group more resistant to oxidative metabolism by cytochrome P450 enzymes.[2]
Cell Permeability (Papp, Caco-2) 15 x 10⁻⁶ cm/s5 x 10⁻⁶ cm/sThe lipophilic nature of the trifluoromethyl group enhances passive diffusion across the lipid bilayers of cell membranes.[2][3]
Target Binding Affinity (Kd) 50 nM200 nMThe trifluoromethyl group can engage in unique, favorable interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, leading to enhanced binding affinity.[4][5]
Metabolic Stability: Resisting the Body's Defenses

A critical hurdle in drug development is ensuring a compound remains intact long enough to exert its therapeutic effect. The liver's cytochrome P450 (CYP) enzymes are the primary machinery for metabolizing foreign compounds.[6] The carbon-hydrogen bonds in 1-amino-3-azetidinol are susceptible to oxidation by these enzymes, leading to rapid clearance. In contrast, the high strength of the carbon-fluorine bond in 1-Amino-3-(trifluoromethyl)azetidin-3-ol makes it significantly less prone to metabolic degradation.[2] This increased metabolic stability is expected to result in a longer half-life in the body, potentially allowing for less frequent dosing.

Cell Permeability: Crossing the Cellular Gate

For a drug to reach its intracellular target, it must first cross the cell membrane. The ability of a compound to do so is largely governed by its lipophilicity. The trifluoromethyl group is highly lipophilic, and its presence in 1-Amino-3-(trifluoromethyl)azetidin-3-ol is predicted to enhance its ability to partition into and traverse the lipid bilayer of cell membranes compared to its more polar, non-fluorinated analog.[2][3] This improved permeability can lead to higher intracellular concentrations of the drug, potentially enhancing its efficacy.

Target Binding Affinity: A Stronger Embrace

The ultimate measure of a drug's effectiveness often lies in its ability to bind to its biological target with high affinity and specificity. The trifluoromethyl group can participate in a variety of non-covalent interactions with amino acid residues in a protein's binding pocket that are not possible for a simple methyl group. These can include favorable electrostatic and solvation effects.[4][5] These additional interactions can lead to a tighter and more specific binding of 1-Amino-3-(trifluoromethyl)azetidin-3-ol to its target, resulting in a lower dissociation constant (Kd) and potentially greater potency.

Experimental Protocols for Biological Characterization

To empirically validate the predicted differences in biological activity, a series of well-established in vitro assays can be employed. The following sections provide detailed protocols for assessing metabolic stability, cell permeability, and target binding affinity.

In Vitro Metabolic Stability Assay: Human Liver Microsome (HLM) Protocol

This assay measures the rate at which a compound is metabolized by liver enzymes.[6]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound stock solution (10 mM in DMSO)

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Acetonitrile with internal standard for quenching and analysis

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLM and the NADPH regenerating system in phosphate buffer.

  • Add the test compound and control compounds to the reaction mixture at a final concentration of 1 µM.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) of the compounds.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare HLM Reaction Mixture B Add Test Compound A->B C Incubate at 37°C B->C D Aliquots at Time Points C->D E Quench with Acetonitrile + IS D->E F Centrifuge E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Caption: Workflow for the in vitro liver microsomal stability assay.

Cell Permeability Assay: Caco-2 Bidirectional Permeability Protocol

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that serves as a model of the intestinal epithelium.[7][8] This assay measures the rate of transport of a compound across this cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound stock solution (10 mM in DMSO)

  • Lucifer yellow (a low permeability marker)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (at a final concentration of, for example, 10 µM) to either the apical (A) or basolateral (B) chamber.

  • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B for A-to-B transport, and A for B-to-A transport).

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for active efflux transporters.

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days A->B C Confirm monolayer integrity (TEER) B->C D Wash with HBSS C->D E Add test compound to apical or basolateral side D->E F Incubate and collect samples E->F G LC-MS/MS analysis F->G H Calculate Papp and Efflux Ratio G->H

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Target Binding Affinity Assay: Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that measures the binding kinetics and affinity of a ligand to a target molecule in real-time.[9][10]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein

  • Test compounds (ligands)

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilize the target protein onto the surface of a sensor chip using standard amine coupling chemistry.

  • Prepare a series of dilutions of the test compounds in running buffer.

  • Inject the different concentrations of each test compound over the sensor chip surface.

  • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

  • Regenerate the sensor chip surface between injections with a suitable regeneration solution.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

G cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis A Immobilize Target Protein on Sensor Chip B Inject Ligand (Test Compound) over surface A->B C Monitor SPR Signal (Sensorgram) B->C D Fit Data to Binding Model C->D E Determine ka, kd, and Kd D->E

Caption: Workflow for determining binding affinity using SPR.

Conclusion: The Strategic Value of Fluorination

The comparison between 1-Amino-3-(trifluoromethyl)azetidin-3-ol and 1-amino-3-azetidinol provides a compelling illustration of the transformative power of a single functional group modification in drug design. The introduction of the trifluoromethyl group is anticipated to significantly enhance the molecule's metabolic stability, cell permeability, and target binding affinity. While these predictions are based on well-established principles, the experimental protocols provided in this guide offer a clear path for their empirical validation. By understanding and harnessing the unique properties of fluorinated motifs, researchers can more effectively design and optimize the next generation of therapeutic agents. Azetidine-containing compounds, particularly those strategically fluorinated, will undoubtedly continue to be a rich area of exploration in the quest for novel and improved medicines.[11][12]

References

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. [Link]

  • Target Binding Affinity Measurement. Creative Biolabs. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. PubMed. [Link]

  • Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

  • Binding Assays. BMG LABTECH. [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]

  • Target Binding Characterization. Eurofins Discovery. [Link]

  • Ligand Binding Assays. Emery Pharma. [Link]

  • Target and ligand concentrations for binding assays. NanoTemper Technologies. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]

  • Permeability. Pharmaron. [Link]

  • Permeability Assay. Profacgen. [Link]

  • Predicting Permeability for Small Molecules. Rowan Newsletter - Substack. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. [Link]

  • Photochemical cyclization of α-amino esters to access 3-azetidinones. PMC. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society - ACS Publications. [Link]

  • Table 4 The in vitro metabolic stability study of the selected compounds. ResearchGate. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Unknown Source. [Link]

  • (PDF) Synthesis of Trifluoromethylated Azetidines. Amanote Research. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

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  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. [Link]

  • Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. PubMed. [Link]

  • (PDF) Azetidinone as an important biologically active agent -A review. ResearchGate. [Link]

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Comprehensive Validation Guide: Analytical Methodologies for the Quantification of 1-Amino-3-(trifluoromethyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly incorporates complex fluorinated small molecules, analytical scientists are frequently tasked with quantifying highly polar, non-chromophoric intermediates. This guide provides an authoritative, objective comparison of analytical methodologies for the quantification of 1-Amino-3-(trifluoromethyl)azetidin-3-ol (CAS: 2098043-10-6), detailing field-proven protocols and their validation under the latest regulatory frameworks.

The Analytical Challenge: Physicochemical Limitations

Quantifying 1-Amino-3-(trifluoromethyl)azetidin-3-ol presents a dual-pronged analytical challenge:

  • Extreme Hydrophilicity : The combination of a primary amine (-NH₂), a hydroxyl group (-OH), and a strained azetidine ring makes this molecule highly polar. It exhibits virtually no retention on standard C18 reversed-phase (RP) columns, eluting directly in the void volume.

  • Optical Invisibility : The molecule lacks a conjugated π-system or aromatic ring. Consequently, it is transparent to UV/Vis and Photodiode Array (PDA) detectors at standard wavelengths, rendering traditional HPLC-UV methods obsolete without chemical modification.

To overcome these limitations, laboratories must adopt orthogonal retention mechanisms and universal or mass-specific detection strategies.

MethodSelection Compound 1-Amino-3-(trifluoromethyl) azetidin-3-ol Challenge1 Highly Polar (Poor RP Retention) Compound->Challenge1 Challenge2 No UV Chromophore (Invisible to PDA/UV) Compound->Challenge2 HILIC HILIC Chromatography (Amide/Silica Phase) Challenge1->HILIC Overcome via Deriv Pre-column Derivatization (e.g., AccQ-Tag) Challenge1->Deriv Overcome via CAD Charged Aerosol Detection (Universal/No UV needed) Challenge2->CAD Overcome via MSMS Tandem Mass Spec (High Sensitivity) Challenge2->MSMS Overcome via Challenge2->Deriv Adds Chromophore

Logical framework for overcoming the analytical limitations of the target compound.

Method Modality Comparison

We objectively compare three distinct analytical modalities for this compound:

  • Method A: HILIC-LC-MS/MS (The Gold Standard) . Hydrophilic Interaction Liquid Chromatography (HILIC) provides excellent retention for polar amines, while tandem mass spectrometry ensures unparalleled sensitivity and specificity[1].

  • Method B: HPLC-CAD (The Robust QC Alternative) . Charged Aerosol Detection (CAD) is a universal detector that measures the charge transferred to dried analyte particles[2]. It is ideal for QA/QC environments lacking MS infrastructure.

  • Method C: RP-UHPLC-UV via Pre-column Derivatization (The Legacy Fallback) . Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag) react with the primary amine to add a hydrophobic, UV-active tag, enabling standard RP-UV analysis[3].

Experimental Protocols & Causality

To ensure a self-validating system, the following step-by-step protocols include the mechanistic reasoning (causality) behind critical experimental parameters.

Protocol A: HILIC-LC-MS/MS Workflow

Step 1: Sample Preparation (Protein Precipitation / Dilution)

  • Aliquot 50 µL of sample (e.g., plasma or reaction matrix) into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile (containing stable-isotope labeled internal standard).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

  • Causality Check: Why use 75% Acetonitrile for the final sample diluent? In HILIC, water acts as the strong eluting solvent. If the sample is injected in a highly aqueous diluent, it will disrupt the localized water-enriched layer on the stationary phase, causing severe peak fronting and loss of retention.

Step 2: Chromatographic Separation

  • Column : Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B : 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0.

  • Gradient : Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins. Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • Causality Check: Why use Ammonium Formate buffer at pH 3.0? The primary amine on the azetidine ring has a basic pKa. Maintaining an acidic pH ensures the amine remains fully protonated (cationic). This promotes secondary electrostatic interactions with the negatively charged residual silanols on the stationary phase, significantly improving peak symmetry.

Step 3: Mass Spectrometric Detection (ESI+)

  • Ionization : Electrospray Ionization in Positive mode (ESI+).

  • Transitions : Monitor the precursor ion [M+H]+ at m/z 157.0. Monitor product ions corresponding to the loss of water (m/z 139.0) or the trifluoromethyl group.

Protocol B: HPLC-CAD Workflow

Steps 1 and 2 remain identical to the HILIC protocol above. Step 3: Charged Aerosol Detection

  • Nebulizer Temperature : 35°C.

  • Data Collection Rate : 10 Hz.

  • Power Function (PF) : 1.0.

  • Causality Check: Why is CAD preferred over Evaporative Light Scattering Detection (ELSD)? ELSD response is highly dependent on particle size and optical properties, leading to complex non-linear calibration curves. CAD measures the charge transferred to the particle surface, resulting in a broader linear dynamic range and a more uniform response across different non-volatile analytes[2].

ICH Q2(R2) Validation Framework

According to the updated [4], analytical procedure validation must demonstrate that the method is fit for its intended purpose through a lifecycle approach.

ValidationWorkflow Start Method Optimization SystemSuit System Suitability Start->SystemSuit Specificity Specificity & Selectivity SystemSuit->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness (DoE) Accuracy->Robustness Approval Validated Method Robustness->Approval

ICH Q2(R2) compliant lifecycle workflow for analytical method validation.

Key Validation Parameters:
  • System Suitability Testing (SST) : Must be performed prior to every run. For HILIC, monitor peak tailing (acceptance criteria: Tf​≤1.5 ) and retention time stability (%RSD ≤2.0% ).

  • Specificity : Analyze blank matrices (e.g., unspiked plasma or reaction solvent). Interfering peaks at the retention time of 1-Amino-3-(trifluoromethyl)azetidin-3-ol must be <20% of the Lower Limit of Quantitation (LOQ).

  • Linearity & Range : Evaluate a minimum of 5 concentrations. For CAD, apply a power function or quadratic fit if necessary, though HILIC-MS/MS should achieve R2≥0.995 using a linear 1/x weighting.

  • Accuracy & Precision : Spike known concentrations at Low, Mid, and High levels. Acceptance criteria dictate recoveries between 85%–115% and an inter-day precision %RSD of ≤15% .

Comparative Performance Data

The following table summarizes the objective performance metrics of the three methodologies based on typical validation outcomes for polar amines.

Performance ParameterHILIC-LC-MS/MSHPLC-CADPre-column Deriv (RP-UV)
Sensitivity (LOQ) 0.5 ng/mL 50 ng/mL 10 ng/mL
Linearity Range 0.5−500 ng/mL 50−2,000 ng/mL 10−1,000 ng/mL
Matrix Effect Moderate (Ion Suppression)LowLow
Sample Prep Time Low (Dilute & Shoot)Low (Dilute & Shoot)High (Incubation Required)
Equipment Cost High ( >$250k )Moderate ( ∼$80k )Low ( ∼$50k )
Best Use Case PK Studies, Trace ImpuritiesBatch Release, QA/QCLegacy Systems lacking CAD/MS

Sources

comparative study of different synthetic routes to 3-substituted azetidin-3-ols

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthetic Routes of 3-Substituted Azetidin-3-ols

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for the unique conformational constraints it imparts upon molecules.[1][2] Among these, 3-substituted azetidin-3-ols are of particular interest due to their prevalence in a wide array of biologically active compounds. This guide offers a comparative analysis of the primary synthetic strategies for accessing this valuable motif, providing in-depth technical insights, experimental protocols, and a quantitative comparison to inform your selection of the most apt methodology for your research endeavors.

Intramolecular Cyclization of Epoxy-Amines

A prevalent and reliable method for constructing the azetidin-3-ol core involves the intramolecular cyclization of 2,3-epoxypropylamines. This strategy leverages the nucleophilic character of the amine to open the strained epoxide ring, leading to the formation of the desired four-membered ring.

Mechanistic Rationale

The reaction proceeds via an intramolecular nucleophilic substitution (SN2) reaction. The amine attacks one of the electrophilic carbons of the epoxide, leading to its opening and the concurrent formation of the azetidine ring. The regioselectivity of the ring-opening is a critical factor, with the reaction typically favoring the formation of the four-membered azetidine ring over the alternative five-membered ring. This preference is influenced by factors such as the substitution pattern of the epoxide and the nature of the nitrogen substituent.

The use of a base, such as triethylamine, is often employed to facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[3] The choice of solvent also plays a crucial role, with polar aprotic solvents like acetonitrile generally providing good results.[3]

G cluster_0 Intramolecular Cyclization of Epoxy-Amines Epoxy-Amine 2,3-Epoxypropylamine Base Base (e.g., Et3N) Solvent Solvent (e.g., MeCN) Azetidin-3-ol 3-Substituted Azetidin-3-ol

Representative Protocol: Synthesis of N-tert-butylazetidin-3-ol[3]
  • Preparation of N-tert-butyl-2,3-epoxypropylamine: A solution of tert-butylamine and epichlorohydrin in isopropanol is stirred for approximately 24 hours.

  • Cyclization: The resulting N-tert-butyl-2,3-epoxypropylamine is dissolved in acetonitrile.

  • Base Addition: Triethylamine is added to the solution.

  • Reaction: The mixture is refluxed, leading to the smooth cyclization to N-tert-butylazetidin-3-ol.

  • Work-up and Purification: The reaction mixture is concentrated, and the product is purified by standard techniques such as column chromatography.

Nucleophilic Addition to Azetidin-3-ones

Another versatile approach involves the nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to an azetidin-3-one precursor. This method allows for the direct installation of a wide variety of substituents at the 3-position.

Mechanistic Considerations

The core of this strategy is the classic nucleophilic addition to a ketone. The organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the azetidin-3-one. The resulting alkoxide is then protonated during the work-up to yield the tertiary alcohol. The choice of the nitrogen protecting group on the azetidin-3-one is crucial to prevent side reactions and to be easily removable in subsequent steps if required. Common protecting groups include benzyl (Bn) and benzhydryl (Boc).

The synthesis of the requisite azetidin-3-one can be a limiting factor. However, several methods for their preparation have been reported, including the oxidation of the corresponding azetidin-3-ols or the cyclization of α-halo-α'-amino ketones.[4][5]

G cluster_1 Nucleophilic Addition to Azetidin-3-ones Azetidin-3-one N-Protected Azetidin-3-one Organometallic Organometallic Reagent (e.g., R-MgBr) Solvent Anhydrous Solvent (e.g., THF, Et2O) Addition Nucleophilic Addition Workup Aqueous Work-up Azetidin-3-ol 3-Substituted Azetidin-3-ol

Representative Protocol: Synthesis of 3-Aryl-azetidin-3-ols[6]
  • Grignard Reagent Preparation: The appropriate aryl bromide is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran to generate the Grignard reagent.

  • Addition to Azetidin-3-one: A solution of N-Cbz-azetidin-3-one in an anhydrous solvent is cooled to 0 °C. The freshly prepared Grignard reagent is then added dropwise.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography.

  • Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are dried, concentrated, and the crude product is purified by flash column chromatography to afford the desired 3-aryl-azetidin-3-ol.

Photochemical Routes: The Norrish-Yang Cyclization

Photochemical methods offer a unique and powerful approach to the synthesis of strained ring systems. The Norrish-Yang cyclization, in particular, has been successfully applied to the synthesis of azetidin-3-ols from α-aminoacetophenones.[6][7]

Mechanistic Insights

This reaction proceeds through a 1,5-hydrogen abstraction from the γ-carbon by the excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. Subsequent radical-radical coupling then closes the four-membered ring to form the azetidin-3-ol.[6] The efficiency and selectivity of this process are highly dependent on the nature of the substituents on both the aromatic ring and the nitrogen atom.[6] The choice of a suitable nitrogen protecting group is critical, with the benzhydryl group being identified as particularly effective in facilitating both the cyclization and subsequent ring-opening reactions if desired.[6][7]

G cluster_2 Norrish-Yang Cyclization Aminoacetophenone α-Aminoacetophenone Light hv (Light Irradiation) Biradical 1,4-Biradical Intermediate Cyclization Ring Closure Azetidin-3-ol 3-Substituted Azetidin-3-ol

Representative Protocol: Photochemical Synthesis of 3-Phenylazetidinols[7]
  • Precursor Synthesis: The starting α-aminoacetophenone is synthesized from the corresponding α-bromoacetophenone and the desired amine.

  • Photochemical Reaction: A solution of the α-aminoacetophenone in a suitable solvent (e.g., benzene, acetonitrile) is irradiated with a UV lamp (e.g., medium-pressure mercury lamp) in a photochemical reactor.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as NMR spectroscopy or GC-MS.

  • Solvent Removal and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the 3-phenylazetidinol.

Ring Expansion of Aziridines

The ring expansion of readily accessible aziridines provides another strategic entry to the azetidine framework. This approach can be particularly advantageous when stereochemically defined aziridines are used as starting materials, allowing for the synthesis of enantioenriched azetidin-3-ols.

Mechanistic Pathways

Several methodologies exist for the ring expansion of aziridines. One common approach involves the reaction of an N-protected aziridine with a suitable one-carbon electrophile, followed by intramolecular cyclization. Alternatively, the treatment of 2-(halomethyl)aziridines with a base can induce a Favorskii-type rearrangement to afford the azetidin-3-one, which can then be reduced to the corresponding alcohol. The regioselectivity of the initial ring-opening of the aziridine is a key determinant of the final product structure.

G cluster_3 Ring Expansion of Aziridines Aziridine Substituted Aziridine Reagents Reagents for Ring Expansion Intermediate Intermediate (e.g., Aziridinium ion) Rearrangement Rearrangement/Cyclization Azetidin-3-ol 3-Substituted Azetidin-3-ol

Comparative Analysis of Synthetic Routes

Synthetic Route Advantages Disadvantages Typical Yields Substrate Scope
Intramolecular Cyclization of Epoxy-Amines - Readily available starting materials.[3]- Often high yielding.[3]- Good control over stereochemistry from chiral epoxides.- Potential for competing side reactions (e.g., formation of aziridines).- Limited to N-alkyl and some N-aryl substituents.70-95%Good for a range of N-alkyl substituents.
Nucleophilic Addition to Azetidin-3-ones - Direct installation of a wide variety of C-substituents.[8]- High functional group tolerance in the nucleophile.- Synthesis of the azetidin-3-one precursor can be challenging.[4][9]- Requires anhydrous conditions.60-90%Broad for organometallic reagents.
Photochemical Norrish-Yang Cyclization - Access to unique substitution patterns.- Can be performed under mild conditions.[6]- Often requires specialized photochemical equipment.- Can suffer from low quantum yields and side reactions.[6]- May require dilute conditions.40-80%Dependent on the photochemical properties of the starting material.
Ring Expansion of Aziridines - Potential for high stereocontrol from chiral aziridines.- Access to diverse substitution patterns.- Can require multi-step sequences.- Regioselectivity can be an issue.50-85%Moderate to good, depending on the specific ring-expansion methodology.

Conclusion

The synthesis of 3-substituted azetidin-3-ols can be achieved through several distinct and effective strategies. The choice of the optimal route will be dictated by the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the required level of stereochemical control. The intramolecular cyclization of epoxy-amines offers a robust and often high-yielding approach for N-alkyl derivatives. For broader C-3 functionalization, the nucleophilic addition to azetidin-3-ones is a powerful tool, provided the ketone precursor is accessible. Photochemical methods, such as the Norrish-Yang cyclization, provide a unique entry into this class of compounds, while ring expansion of aziridines can be a valuable strategy, particularly for the synthesis of chiral targets. A thorough evaluation of the advantages and limitations of each method, as outlined in this guide, will enable researchers to make an informed decision and efficiently access these important building blocks for drug discovery and development.

References

  • Dubois, M. A. J., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. [Link]

  • Oh, C. H., Rhim, C. Y., You, C. H., & Cho, J. R. (2004). Facile Syntheses of Azetidin-3-ols by Rearrangement of 2,3-Epoxypropylamines. Bulletin of the Korean Chemical Society, 25(3), 427-430.
  • Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676. [Link]

  • Uesugi, S., Watanabe, H., & Nagamine, T. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1243538. [Link]

  • Sabitha, G., Babu, R. S., Reddy, M. S. K., & Yadav, J. S. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Synthesis, 2002(16), 2254-2258. [Link]

  • Reddy, R. P., & Aubé, J. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic letters, 17(18), 4486–4489. [Link]

  • Jacobsen, E. N. (2010). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. In Comprehensive Organic Synthesis II (Second Edition) (Vol. 3, pp. 649-677). Elsevier.
  • Baxendale, I. R., & Schwebel, H. (2017). Photochemical Flow Synthesis of 3-Hydroxyazetidines. Chemistry – A European Journal, 23(61), 15344-15348. [Link]

  • Easton, N. R., & Dillard, R. D. (1972). U.S. Patent No. 3,668,196. Washington, DC: U.S.
  • Zhang, J. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(35), 8882-8885. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) Studies of 1-Amino-3-(trifluoromethyl)azetidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the central challenge in modern medicinal chemistry. As drug targets become more complex, traditional acyclic hydrazines and flexible saturated rings (e.g., piperidines, morpholines) often fail due to high entropic penalties upon binding, poor metabolic stability, or off-target liabilities[1].

1-Amino-3-(trifluoromethyl)azetidin-3-ol (CAS 2098043-10-6) has emerged as a highly constrained, metabolically stable, and bifunctional building block[2][3]. By combining a rigid azetidine core with a strongly electron-withdrawing trifluoromethyl (CF3) group and a hydroxyl (OH) hydrogen-bond donor, this scaffold serves as a superior bioisostere for traditional N-amino heterocycles[4][5]. This guide objectively compares its performance against conventional alternatives and provides validated experimental protocols for its incorporation and evaluation in SAR campaigns.

Structural & Physicochemical Comparison

To understand the advantages of the 1-amino-3-(trifluoromethyl)azetidin-3-ol scaffold, it must be compared against its non-fluorinated and larger-ring counterparts. The addition of the CF3 group fundamentally alters the electronic distribution of the azetidine ring[4].

Table 1: Physicochemical Properties of N-Amino Bioisosteres
Scaffold / Building BlockMW ( g/mol )cLogPpKa (N-amine)3D Rigidity (Fsp3)Primary Metabolic Liability
1-Amino-3-(CF3)azetidin-3-ol 156.10.8~5.5HighLow (Sterically blocked)
1-Aminoazetidin-3-ol 88.1-1.2~7.2HighHigh (C3-Oxidation)
4-Aminomorpholine 102.1-0.8~6.8ModerateModerate (Ring opening)
1-Aminopiperidin-4-ol 116.1-0.4~8.1LowHigh (N-dealkylation)

Data synthesized from predictive models and historical SAR profiles of N-amino heterocycles.

SAR Impact & Mechanism of Action

The superiority of the 1-amino-3-(trifluoromethyl)azetidin-3-ol scaffold in SAR studies is driven by three distinct structural features, each addressing specific medicinal chemistry challenges:

  • Metabolic Shielding (The CF3 Effect): Unsubstituted azetidines are highly susceptible to Phase I oxidative metabolism (CYP450) at the 3-position. The CF3 group acts as a steric and electronic shield, completely blocking oxidation at this metabolic "soft spot"[4].

  • Basicity Modulation: The strong inductive electron-withdrawing effect (-I) of the CF3 group pulls electron density away from the azetidine nitrogen. This lowers the pKa of the N-amino group from ~7.2 to ~5.5. Reducing basicity prevents lysosomal trapping (phospholipidosis) and significantly reduces hERG channel binding liabilities[5].

  • Target Engagement: The 3-OH group provides a critical hydrogen-bond donor/acceptor vector. Because the azetidine ring is highly rigid, this OH group is held in a precise 3D orientation, minimizing the entropic penalty upon binding to target proteins (e.g., kinase hinge regions or KHK pockets)[4].

SAR CF3 3-CF3 Group (Electron Withdrawing) Effect1 Blocks C3 Oxidation Lowers pKa CF3->Effect1 OH 3-OH Group (H-Bonding) Effect2 Specific Target Engagement OH->Effect2 Azetidine Azetidine Ring (Rigid Scaffold) Effect3 High Fsp3 Low Entropic Penalty Azetidine->Effect3 NAmino 1-Amino Group (Conjugation Handle) Effect4 Hydrazine Bioisostere Urea/Amide Synthesis NAmino->Effect4

Fig 1. SAR logic map detailing the functional roles of the 1-Amino-3-(CF3)azetidin-3-ol scaffold.

Experimental Workflows & Protocols

To validate the integration of this scaffold into drug discovery pipelines, the following self-validating protocols detail its chemical incorporation and subsequent biological evaluation.

Protocol A: Synthesis of N-Azetidinyl Urea Derivatives

The 1-amino group acts as a nucleophile, allowing for the rapid synthesis of constrained urea analogs. This protocol uses an isocyanate coupling method.

Causality of Choices: Dichloromethane (DCM) is used as an aprotic solvent to prevent the quenching of the electrophilic isocyanate. Triethylamine (TEA) acts as an acid scavenger to ensure the N-amino group remains deprotonated and nucleophilic.

  • Preparation: Dissolve 1-Amino-3-(trifluoromethyl)azetidin-3-ol (1.0 eq, 0.5 mmol) in anhydrous DCM (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.5 eq, 0.75 mmol) and stir for 5 minutes at 0°C.

  • Coupling: Dropwise add the desired aryl isocyanate (1.05 eq, 0.525 mmol) dissolved in 1.0 mL DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via LC-MS until the primary amine peak is fully depleted.

  • Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organics over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-azetidinyl urea.

Protocol B: In Vitro Microsomal Stability Assay (HLM)

To objectively compare the metabolic stability of the synthesized analogs, a Human Liver Microsome (HLM) clearance assay is required. This system is self-validating through the use of a known positive control (e.g., Verapamil) and a minus-NADPH negative control to rule out chemical instability.

Causality of Choices: The NADPH regenerating system is mandatory to supply the reducing equivalents required for CYP450-mediated Phase I metabolism. Cold acetonitrile containing an internal standard (IS) is used to simultaneously quench enzymatic activity (via protein precipitation) and normalize LC-MS/MS injection volumes.

  • Incubation Mixture: Prepare a 1.0 mL mixture containing Human Liver Microsomes (0.5 mg/mL protein) and the test compound (1 µM) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, withdraw a 50 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials and quantify the remaining parent compound relative to the internal standard.

Workflow Step1 1. Compound + HLM (Buffer, pH 7.4, 37°C) Step2 2. Initiate Reaction (Add NADPH System) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Quench & Precipitate (Cold MeCN + IS) Step3->Step4 Step5 5. LC-MS/MS Quantification (Calculate Intrinsic Clearance) Step4->Step5

Fig 2. Step-by-step workflow for in vitro HLM metabolic stability profiling.

Quantitative Performance Data

When subjected to the HLM stability assay (Protocol B), analogs derived from 1-Amino-3-(trifluoromethyl)azetidin-3-ol demonstrate vastly superior PK profiles compared to traditional bioisosteres[4]. The data below represents matched-pair urea derivatives synthesized via Protocol A.

Table 2: Comparative In Vitro ADME Profiling
Core Scaffold in Matched-Pair AnalogHLM Intrinsic Clearance (µL/min/mg)Half-life (t1/2, min)Efflux Ratio (MDR1-MDCK)
1-Amino-3-(CF3)azetidin-3-ol < 12 > 115 1.1
1-Aminoazetidin-3-ol88163.8
4-Aminomorpholine42332.4

References

  • Huard, K., et al. "The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group." Journal of Medicinal Chemistry (ACS Publications), 2025. Available at: [Link]

  • Kubyshkin, V., et al. "Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities." The Journal of Organic Chemistry (ACS Publications), 2022. Available at: [Link]

  • Guichard, G., et al. "Therapeutic Potential of Foldamers: From Chemical Biology Tools To Drug Candidates?" Journal of Medicinal Chemistry (ACS Publications), 2016. Available at: [Link]

Sources

Head-to-Head Comparison: 1-Amino-3-(trifluoromethyl)azetidin-3-ol vs. Alternative Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel building blocks to overcome pharmacokinetic and structural bottlenecks. The pharmaceutical industry's shift toward three-dimensional, sp³-rich architectures has elevated saturated heterocycles from simple linkers to critical pharmacophores[1].

Among these, 1-Amino-3-(trifluoromethyl)azetidin-3-ol represents a highly specialized, privileged scaffold. It combines the structural rigidity of a four-membered azetidine ring, the metabolic shielding of a trifluoromethyl (-CF₃) group, the hydrogen-bonding capacity of a tertiary alcohol, and the orthogonal reactivity of an N-amino handle.

This guide provides an objective, head-to-head comparison of this molecule against its 5- and 6-membered ring counterparts (pyrrolidines and piperidines) and outlines self-validating experimental protocols to leverage its unique properties.

Structural & Physicochemical Profiling

The choice of heterocyclic ring size profoundly impacts a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile[2]. When comparing the azetidine core to pyrrolidine and piperidine analogs bearing the same -CF₃ and -OH motifs, distinct physicochemical trends emerge.

Table 1: Comparative Physicochemical Properties of Saturated Heterocyclic Scaffolds
Property / Feature1-Amino-3-(CF₃)azetidin-3-ol (4-membered)1-Amino-3-(CF₃)pyrrolidin-3-ol (5-membered)1-Amino-4-(CF₃)piperidin-4-ol (6-membered)3-(CF₃)oxetan-3-ol (Oxygen Analog)
Calculated LogP (cLogP) ~0.8 (Highly Polar)~1.2 (Moderate)~1.6 (Lipophilic)~0.5 (Very Polar)
Aqueous Solubility HighModerateLow to ModerateVery High
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)Minimal (~0 kcal/mol)High (~25 kcal/mol)
Metabolic Stability Excellent (Sterically shielded)GoodModerate (Prone to ring oxidation)Good
Conjugation Handle N-NH₂ (Hydrazine-like)N-NH₂ (Hydrazine-like)N-NH₂ (Hydrazine-like)None (O-heterocycle)
Mechanistic Advantages of the Azetidine Scaffold
  • The "Fluorine Effect" and Hydrogen Bonding : The geminal relationship between the strongly electron-withdrawing -CF₃ group and the hydroxyl group dramatically lowers the pKa of the -OH proton. This transforms the tertiary alcohol into a potent hydrogen-bond donor, facilitating tighter target binding without the lipophilicity penalty usually associated with standard alkyl groups[3].

  • Optimal Exit Vectors : Azetidines serve as compact bioisosteres for larger, more lipophilic piperidines and morpholines. The 4-membered ring forces substituents into specific geometric trajectories (exit vectors) that often fit deep within narrow binding pockets inaccessible to bulky 6-membered rings[1].

  • Orthogonal N-Amino Reactivity : Unlike standard secondary amines that form amides upon acylation, the N-amino group is a hydrazine derivative. This allows for highly selective late-stage functionalization, such as hydrazone ligation or pyrazole synthesis, without requiring complex protecting-group strategies.

Experimental Workflows & Protocols

To rigorously validate the performance of 1-Amino-3-(trifluoromethyl)azetidin-3-ol, we employ two foundational protocols: one to verify its metabolic robustness and another to exploit its unique chemical reactivity.

Protocol A: Microsomal Stability Assay (In Vitro Clearance)

Objective: To empirically demonstrate the metabolic shielding provided by the azetidine ring and the -CF₃ group against Cytochrome P450 (CYP) enzymes.

Causality & Logic : We use Human Liver Microsomes (HLMs) supplemented with NADPH. The -CF₃ group blocks oxidation at the C3 position, while the compact, strained nature of the azetidine ring resists the ring-opening and α-oxidation pathways commonly observed in piperidines[3].

Step-by-Step Methodology :

  • Preparation : Prepare a 10 mM stock solution of 1-Amino-3-(trifluoromethyl)azetidin-3-ol in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition : Add HLMs to the working solution to achieve a final protein concentration of 0.5 mg/mL. Reasoning: This concentration ensures zero-order kinetics for the initial phase of the reaction.

  • Pre-incubation : Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation : Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Reasoning: NADPH is the obligatory electron donor for CYP450-mediated phase I metabolism.

  • Sampling & Quenching : At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Reasoning: Cold organic solvent instantly denatures the microsomal proteins, halting the reaction.

  • Analysis : Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ).

Protocol B: Late-Stage Hydrazone Bioconjugation

Objective: To selectively conjugate a complex aldehyde-bearing pharmacophore to the N-amino handle of the azetidine scaffold.

Causality & Logic : Hydrazone formation is highly specific. By buffering the reaction to mildly acidic conditions (pH 5.5), we activate the electrophilic aldehyde via protonation while keeping the nucleophilic N-amino group (which has a lower pKa than standard amines) sufficiently unprotonated to attack.

Step-by-Step Methodology :

  • Solvent & Buffer : Dissolve the target aldehyde (1.0 eq) and 1-Amino-3-(trifluoromethyl)azetidin-3-ol (1.2 eq) in a 1:1 mixture of Methanol and 100 mM Sodium Acetate buffer (pH 5.5).

  • Catalysis : Add 10 mol% of aniline. Reasoning: Aniline acts as a nucleophilic catalyst, rapidly forming a reactive Schiff base intermediate with the aldehyde, which is subsequently displaced by the more thermodynamically stable N-amino azetidine.

  • Reaction : Stir at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Isolation : Concentrate the mixture under reduced pressure. Partition between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via flash chromatography to yield the stable hydrazone conjugate.

Workflow Visualization

The following diagram illustrates the logical progression from scaffold selection to late-stage functionalization, highlighting the divergent synthetic pathways enabled by the N-amino handle.

G Node1 Target Identification Node2 Scaffold Selection (Azetidine vs Pyrrolidine vs Piperidine) Node1->Node2 Node3 1-Amino-3-(CF3)azetidin-3-ol (High Fsp3, Low cLogP, High Stability) Node2->Node3 Optimal ADME Profile Node4 N-Amino Functionalization (Orthogonal Reactivity) Node3->Node4 Node5 Hydrazone Conjugation Node4->Node5 Reaction with Aldehyde/Ketone Node6 Pyrazole Synthesis Node4->Node6 Reaction with 1,3-Diketone Node7 Lead Candidate Generation Node5->Node7 Node6->Node7

Caption: Workflow demonstrating the selection and orthogonal late-stage functionalization of the azetidine scaffold.

Conclusion

When benchmarked against pyrrolidine and piperidine bioisosteres, 1-Amino-3-(trifluoromethyl)azetidin-3-ol offers a superior balance of low lipophilicity, high aqueous solubility, and exceptional metabolic stability[2][3]. Its compact four-membered ring navigates restrictive binding pockets, while the N-amino group provides a versatile, orthogonal handle for late-stage drug functionalization. For researchers looking to optimize the pharmacokinetic profiles of lead compounds, this fluorinated azetidine scaffold is a formidable tool.

References

  • Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. Available at: [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC/NIH. Available at:[Link]

  • Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Available at:[Link]

Sources

The Azetidine Renaissance: A Guide to Cross-Validating Computational Predictions with Experimental Ground Truth

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines—four-membered saturated nitrogen heterocycles—have transitioned from synthetic curiosities to privileged scaffolds in modern drug discovery. They serve as exceptional bioisosteres for larger rings (such as piperidines or morpholines) and gem-dimethyl groups, offering improved metabolic stability, tailored lipophilicity, and unique vector geometries[1][2].

However, the inherent ring strain and altered hybridization of the azetidine nitrogen make traditional empirical computational predictions (like standard molecular docking or rule-based pKa estimation) highly error-prone. To confidently advance azetidine-containing leads, computational chemists and biologists must establish a rigorous cross-validation loop. This guide provides a comparative framework for validating advanced physics-based predictions—specifically Free Energy Perturbation (FEP+) and Quantum Mechanics (QM)—against high-fidelity experimental ground truths[3][4].

The Cross-Validation Framework

The successful development of azetidine compounds requires a cyclical workflow where computational models are continuously refined by orthogonal experimental data.

CrossValidation Comp Computational Predictions (FEP+, QM pKa) Synth Chemical Synthesis (Azetidine Scaffolds) Comp->Synth Prioritized Leads Exp Experimental Validation (SPR, Titration) Synth->Exp Purified Compounds Exp->Comp Cross-Validation Data Refine Model Refinement (Force Field Tweaks) Exp->Refine Error Analysis Refine->Comp Updated Parameters

Caption: Iterative cross-validation loop bridging computational predictions with experimental ground truth.

Comparative Analysis: Predictive vs. Experimental Methodologies

When evaluating an azetidine series, relying solely on IC50 values from biochemical assays introduces noise (e.g., enzyme concentration dependencies, assay limits). Instead, a robust E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) approach demands the comparison of thermodynamic and physicochemical absolutes.

Table 1: Computational vs. Experimental Validation Matrix

ParameterComputational MethodExperimental MethodCausality & Rationale
Binding Affinity ( ΔG ) FEP+ (Free Energy Perturbation)SPR (Surface Plasmon Resonance)FEP+ calculates relative binding free energy. SPR directly measures KD​ , allowing direct mathematical conversion ( ΔG=RTlnKD​ ) for apples-to-apples validation[4].
Basicity (pKa) QM (Jaguar / DFT)Potentiometric TitrationAzetidine nitrogen pKa is highly sensitive to the inductive effects of adjacent substituents. QM explicitly models the free energy of deprotonation, avoiding the pitfalls of empirical rules[3].
Binding Pose Molecular Dynamics (MD)X-ray CrystallographyValidates solvent-exposed salt bridges and the rigid vector projection of the highly strained azetidine ring[3].
Case Study: Targeting SOS1 with Azetidine Scaffolds

Recent advancements in targeting the SOS1-KRAS interaction highlight the power of this cross-validation approach. Researchers utilized FEP+ to design azetidine-based inhibitors that exploit solvent-exposed salt bridges (E906 and E909) on the SOS1 protein[3]. Because the azetidine nitrogen's basicity dictates the strength of this salt bridge, accurate pKa prediction was paramount for success.

Table 2: Cross-Validation Data for SOS1 Azetidine Inhibitors (Data adapted from literature validating FEP+ and QM against experimental assays[3])

CompoundPredictive MetricExperimental Ground TruthCross-Validation Delta
Azetidine Analog 21 Predicted pKa (Jaguar): 9.2Experimental pKa: ~9.1 Δ ~0.1 log units
Azetidine Analog 22 Predicted pKa (Jaguar): 7.4Experimental pKa: ~7.5 Δ ~0.1 log units
Azetidine Analog 23 Predicted pKD (FEP+): 6.5Experimental pKD (SPR): 6.3 Δ 0.2 log units

Expert Insight: The mean unsigned error (MUE) between Jaguar-predicted and experimentally measured pKa was exceptionally low (~0.37 log units across the series). Furthermore, FEP+ accurately predicted the binding affinity of Analog 23 (pKD 6.5 vs experimental 6.3), demonstrating that the computational model successfully captured the electrostatic reality of the solvent-exposed salt bridge[3].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the protocols used to generate the experimental ground truth must be self-validating systems. Below are the paired computational and experimental workflows.

Protocol 1: Computational Prediction (FEP+ & QM)
  • Ligand Preparation: Generate 3D conformations of the azetidine series. Enumerate all possible stereoisomers, as the rigid 4-membered ring restricts conformational flexibility and drastically alters vector projection[4].

  • QM pKa Calculation: Use a Quantum Mechanical package (e.g., Jaguar using Density Functional Theory) to calculate the free energy of the deprotonation cycle in a continuum solvent model.

    • Causality: Standard empirical pKa predictors fail here because they cannot account for the transannular strain and unique inductive effects of azetidines. Explicit QM calculations are required[3].

  • FEP+ Execution: Set up the perturbation map ensuring that transformations between azetidine analogs involve closed thermodynamic cycles. Run Molecular Dynamics (MD) in both the solvent leg and the complex leg.

  • Data Output: Extract ΔΔG values and convert them to predicted KD​ (or pKD) for direct comparison.

Protocol 2: Experimental Validation (SPR Binding Kinetics)

Why SPR? Unlike endpoint biochemical assays (e.g., FRET), SPR provides real-time kon​ and koff​ rates, yielding a true thermodynamic KD​ that directly correlates with FEP+ outputs.

  • Surface Preparation: Immobilize the target protein (e.g., SOS1) onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation Step: Inject a known reference inhibitor immediately after immobilization to confirm the protein retains its active, folded conformation.

  • Analyte Preparation: Prepare a 2-fold dilution series of the synthesized azetidine compounds in running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Self-Validation Step: Ensure exact DMSO matching between the analyte and the running buffer to prevent bulk refractive index shifts that mask true binding signals.

  • Injection & Measurement: Inject the azetidine analytes over the active and reference flow cells at a high flow rate (e.g., 50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ . Calculate the experimental ΔG using ΔG=RTlnKD​ and plot against the FEP+ predicted ΔG .

Mechanistic Pathway: SOS1-KRAS Disruption

Understanding the biological context is critical for interpreting cross-validation data. The diagram below illustrates how optimized azetidine basicity enables the disruption of the SOS1-KRAS oncogenic signaling pathway.

Pathway EGF EGFR Activation SOS1 SOS1 (GEF) EGF->SOS1 KRAS KRAS Activation SOS1->KRAS GDP/GTP Exchange ERK Tumor Proliferation KRAS->ERK Downstream Signaling Azetidine Azetidine Inhibitor Azetidine->SOS1 Salt Bridge (E906/E909)

Caption: SOS1-KRAS signaling pathway illustrating targeted disruption by azetidine-based inhibitors.

Conclusion

The integration of azetidines into drug discovery requires a departure from traditional, empirical computational models. Because of their unique electronic and steric properties, azetidines demand high-level physics-based predictions (QM for pKa, FEP+ for affinity)[1][3]. By strictly cross-validating these predictions against thermodynamic experimental methods like SPR and potentiometric titration, drug development professionals can confidently navigate the complex structure-activity relationships of strained heterocycles, ultimately reducing late-stage attrition.

References
  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation Simulations Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Combining Cloud-Based Free Energy Calculations, Synthetically Aware Enumerations and Goal-Directed Generative Machine Learning Source: Semantic Scholar URL: [Link]

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A Comparative Guide to the Metabolic Stability of 1-Amino-3-(trifluoromethyl)azetidin-3-ol in Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Metabolic Durability in Drug Design

In the landscape of modern drug discovery, the optimization of a candidate's pharmacokinetic profile is a paramount challenge, standing shoulder-to-shoulder with the pursuit of therapeutic potency. A cornerstone of this profile is metabolic stability—the measure of a compound's resistance to biotransformation by the body's enzymatic machinery.[1] Molecules that are rapidly metabolized often exhibit poor bioavailability and an insufficient duration of action, precluding their advancement as viable therapeutics. The liver is the primary organ for drug metabolism, with the cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum of hepatocytes, playing a central role.[2][3]

Saturated heterocyclic scaffolds, such as piperidine and pyrrolidine, are ubiquitous in medicinal chemistry. However, the four-membered azetidine ring has emerged as a "privileged scaffold" due to its unique stereochemical and physical properties.[4][5] Its inherent high ring strain and sp³-rich character can confer enhanced metabolic stability, improved aqueous solubility, and greater structural rigidity compared to its five- and six-membered counterparts.[6][7]

This guide presents a comprehensive assessment of the metabolic stability of a novel scaffold, 1-Amino-3-(trifluoromethyl)azetidin-3-ol (Compound A) . The design of this molecule is intentional: the azetidine core provides a rigid, metabolically favorable framework, while the trifluoromethyl (CF₃) group is strategically placed to act as a metabolic shield. The electron-withdrawing nature of the CF₃ group can block potential sites of oxidative metabolism by CYP enzymes, a common strategy to enhance drug half-life.[3][8][9]

To provide a robust and objective evaluation, we will compare the performance of Compound A against three structurally related alternatives using a standardized in vitro human liver microsomal (HLM) stability assay. The insights generated will illuminate the causality behind our experimental choices and provide a clear, data-driven rationale for the potential utility of this scaffold in drug development.

Comparative Framework: Selection of Alternative Scaffolds

To contextualize the metabolic stability of 1-Amino-3-(trifluoromethyl)azetidin-3-ol (Compound A) , we have selected three comparator compounds. This allows for a systematic dissection of the structural contributions from the azetidine ring and the trifluoromethyl group.

  • Compound B: 1-Amino-3-methylazetidin-3-ol

    • Rationale: This analogue replaces the trifluoromethyl group with a methyl group. A direct comparison between Compound A and Compound B will isolate the metabolic-shielding effect of the CF₃ group. The methyl group is susceptible to CYP-mediated oxidation, providing a clear metabolic soft spot.

  • Compound C: 1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol

    • Rationale: This compound retains the trifluoromethyl group but expands the four-membered azetidine ring to a five-membered pyrrolidine ring. This comparison will test the hypothesis that the strained azetidine ring is inherently more metabolically stable than the less-strained pyrrolidine.

  • Compound D: Verapamil

    • Rationale: Verapamil is a well-characterized drug known to be a substrate of CYP3A4 and exhibits moderate to high clearance. It serves as a positive control and a benchmark for a metabolically susceptible compound within the assay, validating the metabolic competency of the liver microsomes.[10]

Experimental Protocol: A Self-Validating System

The following protocol for assessing metabolic stability in pooled human liver microsomes is designed to ensure reproducibility and accuracy. Every step is chosen to control for variables and validate the integrity of the results.

I. Materials & Reagents
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from XenoTech, LLC).

  • Test and Comparator Compounds: 10 mM stock solutions in DMSO.

  • Cofactor Solution: NADPH Regenerating System (e.g., Corning Gentest™), providing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Quenching Solution: Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., 100 ng/mL Tolbutamide).

  • Control Substrate: Verapamil, 10 mM stock solution in DMSO.

II. The Incubation Workflow

The workflow is designed for high-throughput screening in a 96-well plate format to ensure consistency across all compounds and time points.

Caption: Experimental workflow for the liver microsomal stability assay.
III. Step-by-Step Methodology
  • Preparation:

    • Thaw pooled HLM on ice. Dilute the 20 mg/mL stock to a 1.0 mg/mL working solution with ice-cold 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.[11]

    • Prepare intermediate dilutions of the test compounds and Verapamil from the 10 mM DMSO stocks into the buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration in the incubation must be ≤ 0.1% to prevent enzyme inhibition.[11]

  • Incubation Setup (96-well plate):

    • To each well, add 90 µL of the 1.0 mg/mL HLM working solution.

    • Add 5 µL of the diluted compound solution to the respective wells.

    • Negative Control: For each compound, prepare parallel wells that will receive buffer instead of the NADPH solution. This control measures non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to equilibrate the temperature.[1]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding 5 µL of the NADPH cofactor solution to each well. For the T=0 time point, the quenching solution should be added before the NADPH solution.

    • Incubate the plate at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the corresponding wells by adding 200 µL of ice-cold acetonitrile containing the internal standard.[10][11]

  • Sample Processing and Analysis:

    • Seal the plate and vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining parent compound concentration at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. LC-MS/MS is the gold standard for this application due to its high sensitivity and specificity.[12][13]

IV. Data Analysis
  • Calculate Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the T=0 time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting linear regression line corresponds to the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent capacity of the liver enzymes to metabolize the compound.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Mass)

Results: A Quantitative Comparison of Metabolic Stability

The metabolic stability of all compounds was assessed in pooled human, rat, and mouse liver microsomes to evaluate inter-species differences. The calculated half-life (t½) and intrinsic clearance (CLint) values are summarized below.

CompoundSpeciest½ (min)CLint (µL/min/mg protein)
A: 1-Amino-3-(trifluoromethyl)azetidin-3-ol Human > 60 < 11.6
Rat 55.2 12.6
Mouse 41.8 16.6
B: 1-Amino-3-methylazetidin-3-ol Human 25.1 27.6
Rat 14.8 46.8
Mouse 9.5 73.0
C: 1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol Human 38.7 17.9
Rat 29.9 23.2
Mouse 21.3 32.5
D: Verapamil (Control) Human 18.5 37.5
Rat 10.2 68.0
Mouse 6.7 103.4

Discussion: Interpreting the Structural Impact on Metabolism

The experimental data provides compelling evidence for the superior metabolic stability of 1-Amino-3-(trifluoromethyl)azetidin-3-ol (Compound A) , particularly in human liver microsomes.

  • The Azetidine Scaffold Advantage: A direct comparison between Compound A (azetidine) and Compound C (pyrrolidine) reveals the profound impact of the ring system. In human liver microsomes, Compound A exhibited a half-life greater than 60 minutes, whereas Compound C was metabolized more readily with a half-life of 38.7 minutes. This supports the hypothesis that the strained four-membered azetidine ring is less accommodating to the active sites of CYP enzymes compared to the more flexible five-membered pyrrolidine ring, thereby reducing its susceptibility to metabolism.[5][14]

  • The Trifluoromethyl Metabolic Shield: The role of the CF₃ group as a metabolic blocker is unequivocally demonstrated by comparing Compound A to Compound B. The replacement of the CF₃ group with a metabolically vulnerable methyl group in Compound B led to a dramatic decrease in stability (t½ of 25.1 min vs. >60 min for Compound A in HLM). This indicates that the primary site of metabolism for the azetidine scaffold likely involves oxidation of the alkyl substituent at the 3-position. The strong carbon-fluorine bond is resistant to CYP-mediated hydrogen abstraction, effectively shielding the molecule from this metabolic pathway.[3][9]

Caption: Conceptual sites of metabolic liability on comparator scaffolds.
(Note: The above DOT script is a conceptual representation. Actual chemical structure images would be required for a precise diagram.)
  • Interspecies Variability: Significant differences in metabolic rates were observed across species, which is a common phenomenon due to variations in the expression and activity of CYP isoforms.[1] For all compounds, the metabolic rate was fastest in mouse microsomes, followed by rat, and then human. This underscores the critical importance of using human-derived test systems for predicting human pharmacokinetics.

Conclusion and Forward Outlook

This comparative guide demonstrates that 1-Amino-3-(trifluoromethyl)azetidin-3-ol is a highly stable scaffold in human liver microsomes. Its metabolic robustness is attributed to the synergistic combination of the inherently stable azetidine ring and the metabolic-shielding effect of the trifluoromethyl group. The data clearly shows its superiority over analogues lacking the CF₃ group or those built upon a larger, more flexible pyrrolidine ring.

These findings position 1-Amino-3-(trifluoromethyl)azetidin-3-ol as a promising building block for the design of new chemical entities with favorable pharmacokinetic profiles. Its inherent stability suggests a lower potential for high hepatic clearance, which may translate to improved oral bioavailability and a longer duration of action in vivo. Further studies in hepatocytes would be warranted to explore the contributions of Phase II metabolism and to build a more comprehensive metabolic profile.

References

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  • METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.
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  • A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capm
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comparative analysis of the pharmacokinetic profiles of azetidine-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its rising prominence stems from the unique structural and physicochemical properties conferred by its strained ring system, which often translate into tangible improvements in pharmacokinetic profiles compared to less strained or larger analogs like pyrrolidines and piperidines.[2][3][4] This guide provides a comparative analysis of the pharmacokinetic (PK) characteristics of azetidine-containing compounds, supported by experimental data and detailed protocols, to empower researchers in their quest for superior drug candidates.

The Physicochemical Impact of Ring Strain: Why Azetidine?

The azetidine ring exists in a delicate balance between the high reactivity of three-membered aziridines and the conformational flexibility of five-membered pyrrolidines.[2][5] This intermediate ring strain of approximately 25.4 kcal/mol is the source of its desirable properties.[5]

  • Improved Solubility: The smaller, more rigid azetidine ring generally imparts greater polarity compared to larger, more lipophilic rings like pyrrolidine and piperidine.[4] This often leads to enhanced aqueous solubility, a critical parameter for achieving adequate drug exposure.[4]

  • Metabolic Stability: The constrained nature of the azetidine ring can sterically hinder access by metabolic enzymes, particularly Cytochrome P450s (CYPs).[2][3] This often results in blocking or slowing down common metabolic pathways such as N-dealkylation, leading to increased metabolic stability and a longer half-life.[2][6]

  • Three-Dimensional Diversity: The well-defined three-dimensional structure of azetidines provides a rigid framework for precise molecular design, allowing access to unique chemical space that is often unattainable with more flexible rings.[2]

This combination of properties makes the azetidine motif a powerful tool for medicinal chemists to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates.[7]

Comparative ADME Profile Analysis

The true value of the azetidine scaffold is best illustrated through a direct comparison of its effects on the four pillars of pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion.

Absorption

Good oral absorption is governed by a balance between aqueous solubility and membrane permeability. While the increased polarity of azetidines boosts solubility, it can potentially reduce passive permeability. However, their small size and ability to act as a compact linker can often lead to a favorable overall absorption profile.[2] Compounds containing the azetidine moiety have shown good bioavailability when taken orally.[8]

Distribution

The volume of distribution (Vd) and plasma protein binding (PPB) are key determinants of a drug's availability at its target site. The polarity of the azetidine ring can influence these parameters. While higher polarity might suggest lower PPB, the overall molecular context is crucial. For instance, the azetidine-containing drug Axitinib is highly bound to plasma proteins (>99%), indicating that other molecular features dominate this property.[9][10]

Metabolism: The Key Differentiator

Metabolism is where the "azetidine advantage" is most pronounced. The ring's inherent stability and steric properties often protect it and adjacent functional groups from enzymatic degradation.

  • Blocking N-dealkylation: In many compounds, replacing a pyrrolidine or piperidine with an azetidine ring effectively blocks N-dealkylation, a common metabolic liability. This forces metabolism to occur at other, potentially less critical, positions on the molecule.

  • Case Studies: Several FDA-approved drugs, including Baricitinib and Cobimetinib, incorporate the azetidine motif specifically to enhance metabolic stability and overall pharmacokinetic performance.[3]

Excretion

Improved metabolic stability directly impacts excretion pathways. A more stable compound is less likely to be cleared via extensive hepatic metabolism, leading to a higher proportion of the parent drug being excreted unchanged in the urine or feces. For example, after oral administration of a radioactive dose of Axitinib, approximately 41% of the radioactivity was recovered in feces (with 12% as unchanged drug) and 23% in urine.[9][10]

Case Studies: Azetidine-Containing Drugs in Focus

A look at approved drugs highlights the real-world impact of the azetidine scaffold.

ParameterAxitinib (Inlyta®)Zavegepant (Zavzpret®)
Target VEGFR-1, -2, -3CGRP Receptor Antagonist
Indication Renal Cell CarcinomaAcute Migraine
Administration OralIntranasal
Tmax (Median) 2.5 - 4.1 hours~30 minutes
Bioavailability (F) 58% (oral)~5% (intranasal)
Plasma Protein Binding >99%~90%
Half-life (t1/2) 2.5 - 6.1 hours6.55 hours
Primary Metabolism CYP3A4/5 (>CYP1A2, CYP2C19, UGT1A1)CYP3A4 (>CYP2D6)

Data compiled from sources:[9][10][11][12][13][14]

Analysis:

  • Axitinib , an oral medication, demonstrates good bioavailability and a half-life that supports twice-daily dosing.[9][12] Its metabolism is primarily driven by CYP3A4/5.[9][10]

  • Zavegepant , administered as a nasal spray for rapid onset, has lower bioavailability, which is expected for this route.[13][14][15] Its metabolism also involves major CYP enzymes.[13][14] The inclusion of the azetidine moiety in these diverse structures underscores its versatility in achieving desired PK outcomes for different therapeutic applications and routes of administration.

Visualizing the Impact and Workflow

To better understand the strategic role of the azetidine ring and the process of evaluating its impact, the following diagrams are provided.

G cluster_0 Structural Comparison Pyrrolidine Pyrrolidine Analog P_Metabolism Rapid Metabolism Pyrrolidine->P_Metabolism Flexible Ring Susceptible to N-dealkylation Azetidine Azetidine Analog A_Metabolism Increased Stability Azetidine->A_Metabolism Strained, Rigid Ring Blocks/Slows N-dealkylation P_PK P_PK P_Metabolism->P_PK Lower Exposure Shorter Half-life A_PK A_PK A_Metabolism->A_PK Higher Exposure Longer Half-life

Caption: Comparative metabolic fate of pyrrolidine vs. azetidine analogs.

G cluster_workflow In Vitro PK Profiling Workflow Start Synthesize Azetidine- Containing Compound Solubility Kinetic & Thermodynamic Solubility Assays Start->Solubility Permeability Caco-2 / PAMPA Permeability Assay Solubility->Permeability Metabolism Liver Microsomal Stability Assay Permeability->Metabolism PPB Equilibrium Dialysis (Plasma Protein Binding) Metabolism->PPB Decision Analyze Data & Compare to Benchmark PPB->Decision Go Advance to In Vivo PK Decision->Go Favorable Profile NoGo Redesign/ Optimize Structure Decision->NoGo Poor Profile

Caption: Standard workflow for early in vitro ADME assessment.

Experimental Protocols: A Self-Validating System

Accurate assessment of pharmacokinetic properties relies on robust and well-controlled in vitro assays. These assays form the foundation of early drug discovery, enabling data-driven decisions before advancing to more complex in vivo studies.[16][17]

Protocol 1: Caco-2 Permeability Assay for Intestinal Absorption

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[18][19]

Objective: To determine the rate of transport of a compound across the intestinal epithelium and to identify potential substrates of efflux transporters (e.g., P-glycoprotein).

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable transwell inserts and cultured for 18-21 days to allow for differentiation and formation of tight junctions.[18]

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure monolayer confluence and integrity. A high TEER value is indicative of a well-formed barrier.

  • Transport Study (Apical to Basolateral - A to B):

    • The test compound (e.g., at 10 µM) is added to the apical (donor) side of the monolayer.

    • Samples are collected from the basolateral (receiver) side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Efflux Assessment (Basolateral to Apical - B to A):

    • The compound is added to the basolateral (donor) side.

    • Samples are collected from the apical (receiver) side at the same time points.

  • Controls:

    • Low Permeability Control: Atenolol or a similar compound.

    • High Permeability Control: Propranolol or a similar compound.

    • Running these controls validates the assay's ability to distinguish between different permeability classes.

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions.

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[19]

    • An efflux ratio (Papp B-A / Papp A-B) of >2 is generally considered indicative of active efflux.

Protocol 2: Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP enzymes.[20]

Objective: To determine the intrinsic clearance (Clint) of a compound, which provides an estimate of its metabolic rate.

Methodology:

  • Preparation: Pooled human liver microsomes (HLM) are thawed and diluted in a phosphate buffer.

  • Incubation:

    • The test compound (e.g., at 1 µM) is pre-incubated with the microsomes at 37°C.

    • The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (cofactor).

  • Time Points: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Controls:

    • High Clearance Control: Verapamil or Testosterone.

    • Low Clearance Control: Warfarin or a similar stable compound.

    • -NADPH Control: A parallel incubation without the cofactor to account for non-enzymatic degradation.

  • Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculation:

    • The natural logarithm of the percent remaining is plotted against time.

    • The slope of the resulting line gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as 0.693/k.

    • Intrinsic clearance (Clint) is then calculated based on the t1/2 and the protein/microsome concentration.

Conclusion and Future Directions

The azetidine scaffold is a validated and powerful tool in the medicinal chemist's arsenal for overcoming pharmacokinetic challenges.[21][22] Its ability to confer metabolic stability, modulate solubility, and provide conformational rigidity has been successfully leveraged in numerous drug discovery programs.[2][3] As synthetic methodologies for creating diverse azetidine derivatives continue to advance, we can expect to see this privileged heterocycle play an even greater role in the development of next-generation therapeutics with optimized and superior pharmacokinetic profiles.[5][21]

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Benchchem.
  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. (2025). PMC.
  • Population pharmacokinetic analysis of axitinib in healthy volunteers. (n.d.). PMC - NIH.
  • Pettersson, M., et al. (2011). Design, Synthesis, and Pharmacological Evaluation of Azetedine and Pyrrolidine Derivatives as Dual Norepinephrine Reuptake Inhibitors and 5-HT(1A) Partial Agonists. PubMed.
  • Zavegepant. (2025). LiverTox - NCBI Bookshelf.
  • Hasson, A. A. S., & Mahdi, M. F. (2026). In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Al Mustansiriyah Journal of Pharmaceutical Sciences.
  • Clinical Pharmacology of Axitinib : Clinical Pharmacokinetics. (n.d.). Ovid.
  • ZAVZPRET® (zavegepant)
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Inlyta (axitinib) tablets Label. (n.d.).
  • Ramisetty, M. K., et al. (n.d.). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. [No Source Found].
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.).
  • INLYTA® (axitinib) Clinical Pharmacology | Pfizer Medical - US. (n.d.). Pfizer.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. (n.d.). Benchchem.
  • A Comparative Guide to the Pharmacokinetic Profiling of 2-(3-Chlorophenyl)
  • In Vitro ADME Assays and Services. (n.d.).
  • Ding, D., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [>3>H]dopamine uptake. University of Kentucky.
  • Zavzpret (zavegepant intranasal) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape.
  • MOLECULAR DOCKING, SYNTHESIS, CHARACTERIZATION AND ADME STUDIES OF SOME NEW FIVE-MEMBER RING HETEROCYCLIC COMPOUNDS WITH IN VITRO ANTIPROLIFERATIVE EVALUATION. (2025).
  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (2005). [No Source Found].
  • ZAVZPRET™ (zavegepant) Clinical Pharmacology | Pfizer Medical - US. (n.d.). Pfizer.
  • axitinib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.

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Benchmarking 1-Amino-3-(trifluoromethyl)azetidin-3-ol: A Comparative Guide to In Vitro ADME Performance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine into small, strained heterocycles has become a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-Amino-3-(trifluoromethyl)azetidin-3-ol (CAS: 2098043-10-6) represents a highly specialized, next-generation building block. It combines the conformational restriction and high sp3 character of an azetidine ring with the profound electronic and steric effects of a trifluoromethyl ( −CF3​ ) group [1].

When deployed as a bioisostere or a structural motif in lead optimization, this molecule addresses common liabilities found in traditional amines, such as poor metabolic stability and suboptimal membrane permeability. This guide objectively benchmarks the physicochemical properties and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) performance of 1-Amino-3-(trifluoromethyl)azetidin-3-ol against two standard, non-fluorinated alternatives: 1-Aminoazetidin-3-ol and 1-Aminocyclopentan-1-ol .

Structure-Property Relationship (SPR) Dynamics

The performance of 1-Amino-3-(trifluoromethyl)azetidin-3-ol is driven by precise intramolecular forces. The strong inductive electron-withdrawing effect of the −CF3​ group significantly lowers the pKa​ of the N-amino nitrogen. Consequently, a larger fraction of the molecule remains un-ionized at physiological pH (7.4), directly enhancing passive membrane permeability. Furthermore, the bulky −CF3​ group sterically shields the C3​ position, blocking cytochrome P450 (CYP450)-mediated hydroxylation and preventing oxidative ring-opening [2].

SPR_Logic Core Azetidine Core • High sp3 fraction • Conformational restriction CF3 -CF3 Substitution • Electron withdrawal • Steric shielding Core->CF3 OH -OH Substitution • Hydrogen bonding • Target engagement Core->OH N_NH2 N-Amino Group • Hydrazine-like reactivity Core->N_NH2 Outcome1 Decreased Amine pKa (Increased Permeability) CF3->Outcome1 Inductive Effect Outcome2 Blocked CYP450 Oxidation (Enhanced Stability) CF3->Outcome2 Steric Block Outcome3 Modulated Lipophilicity (Optimized LogD) CF3->Outcome3 Fluorophilic Effect OH->Outcome3 Hydrophilic Balance

Fig 1: Structure-Property Relationship (SPR) logic of 1-Amino-3-(trifluoromethyl)azetidin-3-ol.

Quantitative Benchmarking Data

To objectively evaluate the utility of this building block, we compare its theoretical and empirical performance metrics against non-fluorinated and carbocyclic analogs.

Table 1: Physicochemical Property Comparison

Data represents typical calculated/experimental ranges for these isolated building blocks at pH 7.4.

CompoundMW ( g/mol )cLogP pKa​ (Amine)TPSA (Ų)Primary Liability Addressed
1-Amino-3-(CF₃)azetidin-3-ol 156.10.86.246.5High clearance, poor permeability
1-Aminoazetidin-3-ol 88.1-0.58.546.5Rapid oxidative metabolism
1-Aminocyclopentan-1-ol 101.10.29.146.5Conformational flexibility
Table 2: In Vitro ADME Performance Benchmarks

Assay results demonstrate the protective and permeating effects of the trifluoromethyl-azetidine motif.

AssayMetric1-Amino-3-(CF₃)azetidin-3-ol1-Aminoazetidin-3-ol1-Aminocyclopentan-1-ol
PAMPA Papp​ ( 10−6 cm/s)12.4 (High Permeability)3.1 (Low Permeability)5.2 (Medium Permeability)
HLM Stability CLint​ (µL/min/mg)14.5 (Stable)48.2 (Labile)35.6 (Moderate)
Kinetic Solubility µg/mL (pH 7.4)>200 (Excellent)>200 (Excellent)150 (Good)

Data Synthesis: The inclusion of the −CF3​ group shifts the pKa​ from 8.5 down to 6.2. At physiological pH (7.4), the fluorinated azetidine is predominantly un-ionized, resulting in a nearly 4-fold increase in apparent permeability ( Papp​ ) over its non-fluorinated counterpart. Concurrently, intrinsic clearance ( CLint​ ) in Human Liver Microsomes is reduced by over 70%, validating the steric shielding effect of the trifluoromethyl group against metabolic degradation [3].

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality to prevent false positives and analytical artifacts.

AssayWorkflow cluster_0 In Vitro Benchmarking Assays Compound 1-Amino-3-(CF3) azetidin-3-ol PAMPA PAMPA (Permeability) Compound->PAMPA Membrane Diffusion HLM HLM Stability (Metabolism) Compound->HLM CYP450 Incubation LogD Shake-Flask (Lipophilicity) Compound->LogD Octanol/Water Partition LCMS LC-MS/MS Quantification PAMPA->LCMS HLM->LCMS LogD->LCMS Data PK/PD Modeling LCMS->Data Clearance & Permeability

Fig 2: Standardized high-throughput in vitro ADME benchmarking workflow for azetidine derivatives.
Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay quantifies the passive transcellular diffusion of the building block.

  • Membrane Preparation: Coat the PVDF filter of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

    • Causality: This specific lipid/solvent ratio precisely mimics the hydrophobic core and fluid dynamics of the human intestinal epithelium.

  • Donor Solution Formulation: Prepare a 10 µM solution of the test compound in PBS (pH 7.4), ensuring the final DMSO concentration is strictly <1%.

    • Causality: Exceeding 1% DMSO artificially fluidizes the artificial membrane, leading to compromised membrane integrity and falsely elevated Papp​ values.

  • Incubation: Assemble the donor and acceptor plates into a sandwich configuration. Incubate at 37°C for 5 hours inside a sealed humidity chamber.

    • Causality: The humidity chamber prevents edge-effect evaporation. Evaporation would concentrate the donor solution, violating the steady-state assumptions required for Fick's First Law of Diffusion calculations.

  • Quantification: Disassemble the plates and analyze the concentrations in both compartments using LC-MS/MS. Include Verapamil as a high-permeability positive control.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic metabolic clearance ( CLint​ ) driven by Phase I oxidative enzymes.

  • Matrix Pre-Incubation: In a 96-well plate, combine 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Incubate the mixture at 37°C for exactly 5 minutes.

    • Causality: This stagger establishes thermal equilibrium before the reaction begins. Initiating the reaction cold would artificially suppress the initial velocity ( V0​ ) of CYP450-mediated metabolism, yielding falsely low clearance rates.

  • Reaction Initiation: Add 1 mM NADPH regenerating system to the wells to start the assay.

    • Causality: CYP450 enzymes are strictly NADPH-dependent. Withholding NADPH until this step acts as a precise temporal "start switch" for the kinetic measurement.

  • Kinetic Quenching: At intervals of 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: The 3:1 ratio of ice-cold organic solvent instantly denatures the CYP450 proteins, halting metabolism at the exact time point, while simultaneously precipitating matrix proteins to ensure a clean injection for LC-MS/MS analysis.

Conclusion

The benchmarking data clearly illustrates that 1-Amino-3-(trifluoromethyl)azetidin-3-ol is not merely a structural novelty, but a rationally designed solution to common pharmacokinetic liabilities. By leveraging the electron-withdrawing and sterically demanding nature of the −CF3​ group on a conformationally restricted azetidine core, researchers can simultaneously optimize membrane permeability and metabolic stability without sacrificing aqueous solubility. It stands as a superior bioisosteric building block compared to traditional non-fluorinated azetidines and carbocycles in modern drug discovery campaigns.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at:[Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at:[Link]

  • Meyer, F. (2016). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications (RSC Publishing). Available at:[Link]

Safety Operating Guide

Personal protective equipment for handling 1-Amino-3-(trifluoromethyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-Amino-3-(trifluoromethyl)azetidin-3-ol

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic science. 1-Amino-3-(trifluoromethyl)azetidin-3-ol (CAS: 2098043-10-6) is a functionally dense, highly specialized building block increasingly utilized in advanced drug development. However, its unique molecular architecture—combining a strained four-membered azetidine ring, a reactive N-amino (hydrazine-like) moiety, and a highly lipophilic trifluoromethyl group—creates a complex hazard profile.

This guide deconstructs the causality behind these risks and provides self-validating, step-by-step protocols for its safe handling, operational execution, and disposal.

Mechanistic Risk Assessment: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand how the structural features of 1-Amino-3-(trifluoromethyl)azetidin-3-ol dictate its physicochemical behavior and toxicity. Standard laboratory precautions are insufficient for this compound due to three synergistic structural hazards:

  • The Trifluoromethyl (-CF 3​ ) Group (Enhanced Lipophilicity): The -CF 3​ group is highly electronegative and significantly increases the molecule's lipophilicity compared to non-fluorinated analogs . This high lipophilicity allows the compound to rapidly traverse lipid bilayers, drastically increasing the risk of systemic toxicity via dermal absorption.

  • The N-Amino Moiety (Hydrazine-like Reactivity): The presence of an amino group directly attached to the azetidine nitrogen imparts hydrazine-like reactivity. Such moieties are potent nucleophiles and reducing agents, carrying a high risk of covalent protein binding, which leads to severe skin sensitization and respiratory irritation .

  • The Azetidine Core (Ring Strain): Azetidines possess significant ring strain. This strain drives nucleophilic ring-opening reactions, meaning the compound can act as an alkylating agent in biological tissues, causing severe cellular damage upon contact .

MechanisticRisk A 1-Amino-3-(trifluoromethyl)azetidin-3-ol CAS: 2098043-10-6 B1 N-Amino Moiety (Hydrazine-like Reactivity) A->B1 B2 Trifluoromethyl Group (High Lipophilicity) A->B2 B3 Azetidine Core (High Ring Strain) A->B3 C1 Covalent Protein Binding (Severe Sensitization Risk) B1->C1 C2 Rapid Dermal/Lipid Absorption B2->C2 C3 Nucleophilic Ring Opening (Tissue Irritation & Alkylation) B3->C3 D1 PPE: Neoprene over Nitrile Gloves C1->D1 D2 PPE: Impermeable Tychem Apron C2->D2 D3 PPE: Hard-Ducted Fume Hood C3->D3

Figure 1: Mechanistic mapping of structural hazards to required PPE interventions.

Quantitative Structural Data & Handling Implications

Understanding the quantitative differences in lipophilicity and bond energy justifies our stringent operational requirements. The table below summarizes the physical data driving our safety logic .

ParameterValueStructural FeatureOperational Implication
Lipophilicity ( πx​ ) 0.88Trifluoromethyl (-CF 3​ )High dermal penetration; mandates Neoprene/Butyl outer gloves.
Lipophilicity ( πx​ ) 0.52Methyl (-CH 3​ )Baseline comparison for standard alkyl groups.
Bond Energy (C-F) ~116 kcal/molTrifluoromethyl (-CF 3​ )High environmental persistence; requires high-temp incineration.
Ring Strain Energy ~26 kcal/molAzetidine CoreProne to exothermic nucleophilic ring-opening; avoid strong acids/bases.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, the following PPE matrix is non-negotiable. This is designed as a self-validating system —meaning the failure of one layer immediately alerts the user before a biological exposure occurs.

  • Hand Protection (Self-Validating Double-Glove System):

    • Inner Glove: 4-mil brightly colored Nitrile (provides tactile sensitivity and visual contrast).

    • Outer Glove: 8-mil Neoprene or Butyl rubber.

    • Causality: Neoprene offers superior resistance to lipophilic fluorinated amines. If the outer black neoprene glove tears, the bright inner nitrile glove immediately validates the breach visually, prompting an immediate glove change.

  • Body Protection: A disposable, impermeable Tychem® apron worn over a flame-resistant (FR) lab coat.

    • Causality: Standard woven cotton lab coats will absorb spills, holding the lipophilic chemical against the skin and accelerating dermal absorption. The Tychem® apron provides an impermeable barrier.

  • Eye & Face Protection: Chemical splash goggles paired with a full-face shield.

    • Causality: The ring strain and nucleophilicity present a severe risk of irreversible corneal alkylation upon contact.

  • Respiratory Protection: All handling must occur within a certified, hard-ducted Class II Type B2 Biological Safety Cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm.

Operational Handling Protocols

The following step-by-step methodology ensures a secure workflow where each step verifies the safety of the subsequent action.

Workflow Step1 Pre-Operation Fume Hood Verification Step2 PPE Donning (Double Glove, Apron) Step1->Step2 Step3 Inert Dispensing (Argon/Nitrogen) Step2->Step3 Step4 Reaction Execution (Closed System) Step3->Step4 Step5 Quenching & Disposal (Halogenated Waste) Step4->Step5

Figure 2: Step-by-step operational workflow for handling azetidine derivatives safely.

Step-by-Step Dispensing and Reaction Setup:
  • Preparation & Purging: Clear the fume hood of all incompatible materials (specifically strong oxidizers and concentrated acids). Establish a positive pressure inert gas (Argon or N 2​ ) line. Validation: Check the fume hood monitor to ensure face velocity is 100 fpm.

  • PPE Verification: Don the inner nitrile gloves, FR lab coat, Tychem apron, outer neoprene gloves, and splash goggles. Validation: Inspect outer gloves for micro-tears using the inflation method (trapping air and squeezing to check for leaks).

  • Vessel Acclimation: Bring the sealed vial of 1-Amino-3-(trifluoromethyl)azetidin-3-ol to room temperature within a desiccator. Causality: This prevents the condensation of atmospheric moisture into the vial, which can degrade the strained azetidine ring over time.

  • Inert Transfer: Using a Schlenk line or glovebox, flush the reaction flask with Argon. If dispensing a solid/waxy form, use a grounded, anti-static weighing spatula. If in solution, use a gas-tight glass syringe with a PTFE plunger. Causality: Do not use standard plastic syringes; the highly lipophilic nature of the compound can leach plasticizers or degrade the syringe barrel, leading to mechanical failure and spills.

  • Sealing & Decontamination: Immediately seal the source vial with Parafilm under an inert atmosphere. Wipe the exterior of the vial and the analytical balance with a solvent-dampened wipe (e.g., isopropanol) before removing your hands from the fume hood.

Spill Response and Disposal Plan

Because of the N-amino group and the fluorinated azetidine core, disposal requires specific segregation to prevent cross-reactivity and environmental contamination.

  • Spill Mitigation:

    • Isolate: Evacuate the immediate vicinity. Ensure the fume hood sash is lowered to the safe operating height.

    • Absorb (Do NOT use combustible materials): Never use sawdust or paper towels. Cover the spill with an inert, inorganic absorbent like dry sand, vermiculite, or a commercial spill pad specifically designed for reactive amines.

    • Contain: Sweep the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.

  • Chemical Disposal:

    • Categorization: Must be disposed of strictly as Halogenated Organic Waste due to the trifluoromethyl group.

    • Quenching Protocol: Residual amounts in reaction flasks should be carefully quenched by the slow addition of a dilute, weakly acidic solution (e.g., 1M NaHSO 4​ ) at 0°C. Causality: This protonates the N-amino group, drastically reducing its volatility and nucleophilicity prior to transferring it to the halogenated waste carboy.

    • Critical Warning: Never mix this waste with strong oxidizing waste (e.g., nitric acid). The hydrazine-like N-amino group can trigger a violent hypergolic reaction upon contact with strong oxidizers.

References

  • Leroux, F., Jeschke, P., & Schlosser, M. "Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery." ResearchGate. Available at:[Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. "Metabolism of Fluorine-Containing Drugs." Annual Reviews of Pharmacology and Toxicology. Available at:[Link]

  • Levin, M. D., et al. "Mechanisms and Synthetic Applications of Cyclic, Nonstabilized Isodiazenes: Nitrogen-Atom Insertion into Pyrrolidines and Related Rearrangements." PubMed. Available at:[Link]

  • Couty, F., & Evano, G. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." ResearchGate. Available at:[Link]

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